1,3-Difluoro-5-methoxy-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSGDUOWUPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434114 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-62-6 | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a key chemical intermediate for the pharmaceutical and agrochemical industries. The document details a robust two-step synthetic pathway commencing with the Williamson ether synthesis of 3,5-difluorophenol to yield 1,3-difluoro-5-methoxybenzene, followed by a regioselective electrophilic nitration. A thorough examination of the reaction mechanisms, particularly the directing effects of the substituents that govern the regioselectivity of the nitration step, is presented. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, characterization data, and critical safety information to ensure the successful and safe laboratory-scale synthesis of this valuable compound.
Introduction
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, offers a versatile scaffold for the development of novel bioactive molecules. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the fluorine atoms can enhance metabolic stability and binding affinity of the final products. This guide provides a detailed and practical approach to the synthesis of this important building block.
Core Chemical Attributes
| Property | Value |
| CAS Number | 66684-62-6[1][2][3][4][5] |
| Molecular Formula | C₇H₅F₂NO₃[1][2][3][4] |
| Molecular Weight | 189.12 g/mol [4][5] |
| IUPAC Name | 1,3-difluoro-5-methoxy-2-nitrobenzene[3] |
| Synonyms | 3,5-Difluoro-2-nitroanisole |
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene involves a two-step sequence starting from the commercially available 3,5-difluorophenol.
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3,5-difluorophenol is methylated to form the corresponding anisole derivative, 1,3-difluoro-5-methoxybenzene.
Step 2: Electrophilic Aromatic Nitration. The synthesized 1,3-difluoro-5-methoxybenzene undergoes regioselective nitration to introduce a nitro group at the C2 position.
Caption: Synthetic pathway for 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Regioselectivity in the Nitration of 1,3-Difluoro-5-methoxybenzene
The success of this synthesis is critically dependent on the regioselective introduction of the nitro group at the C2 position. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene ring.
-
Methoxy Group (-OCH₃): This is a strongly activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) through a resonance effect, where the lone pairs on the oxygen atom stabilize the arenium ion intermediate.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, it also possesses lone pairs that can participate in resonance, thus directing incoming electrophiles to the ortho and para positions.
In 1,3-difluoro-5-methoxybenzene, all three substituents collectively direct the incoming nitronium ion (NO₂⁺) to the C2, C4, and C6 positions. The strong activating nature of the methoxy group makes its ortho positions (C2 and C6) particularly favorable for substitution. While a mixture of isomers is possible, careful control of the reaction conditions, especially temperature, can favor the formation of the sterically less hindered 2-nitro isomer.
Detailed Experimental Protocols
Part 1: Synthesis of 1,3-Difluoro-5-methoxybenzene (3,5-Difluoroanisole)
This protocol is adapted from standard Williamson ether synthesis procedures.
Materials and Reagents:
-
3,5-Difluorophenol
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether (Et₂O)
-
0.1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3,5-difluorophenol, anhydrous potassium carbonate, and anhydrous acetone.
-
With vigorous stirring, add methyl iodide to the suspension.
-
Heat the mixture to reflux at 60°C and maintain for 18 hours.
-
After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 0.1 M NaOH solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,3-difluoro-5-methoxybenzene as a colorless oil.
Part 2: Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
This protocol is based on the nitration of a related fluorinated anisole, with optimized conditions for regioselectivity.[6]
Materials and Reagents:
-
1,3-Difluoro-5-methoxybenzene
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-neck round-bottom flask, cool concentrated sulfuric acid to 0°C using an ice-salt bath.
-
With continuous stirring, slowly add fuming nitric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C.
-
In a separate beaker, dissolve 1,3-difluoro-5-methoxybenzene in a minimal amount of dichloromethane.
-
Slowly add the solution of 1,3-difluoro-5-methoxybenzene to the cold nitrating mixture, maintaining the reaction temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Data |
| Appearance | Yellowish solid or oil. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 7 distinct carbons. Carbons attached to fluorine will show characteristic splitting. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Two distinct signals for the two non-equivalent fluorine atoms. |
| Mass Spectrometry (EI) | m/z (%): 189 (M⁺). |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1530 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1200-1000 (C-O and C-F stretching). |
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
3,5-Difluorophenol: Corrosive and toxic. Avoid contact with skin and eyes.
-
Methyl iodide: A known carcinogen and potent alkylating agent. Handle with extreme caution.
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns. Reacts violently with many organic compounds. Prepare and use with extreme care, preferably behind a blast shield.
-
1,3-Difluoro-5-methoxy-2-nitrobenzene: The toxicological properties are not fully established. It should be treated as a hazardous substance.[4] Avoid inhalation, ingestion, and skin contact.
References
Sources
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- 4. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE price,buy 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE - chemicalbook [chemicalbook.com]
- 5. 66684-62-6|1,3-Difluoro-5-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 1,3-Difluoro-5-methoxy-2-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical and physical properties, a validated synthesis protocol, characteristic spectroscopic data, and a discussion of its critical role as a building block in the development of novel therapeutics. As Senior Application Scientists, our goal is to bridge the gap between fundamental chemistry and practical application, offering insights grounded in established experimental causality.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application in complex synthetic workflows. 1,3-Difluoro-5-methoxy-2-nitrobenzene is a solid at room temperature, characterized by the following key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 66684-62-6 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₃ | [1][3] |
| Molecular Weight | 189.12 g/mol | [1][4] |
| Appearance | Colorless to off-white Solid | [1] |
| Boiling Point | 255.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | [4] |
| Synonyms | 3,5-Difluoro-4-nitroanisole, 2,6-Difluoro-4-methoxy-1-nitrobenzene | [1][3] |
Note: Some physical properties are predicted values based on computational models and may vary slightly from experimental results.
Synthesis and Purification: An Experimental Protocol
The synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene is typically achieved via electrophilic aromatic substitution, specifically the nitration of the corresponding difluoroanisole precursor. The directing effects of the substituents are paramount. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are weak ortho-, para-directors and deactivating. The position para to the methoxy group is the most sterically accessible and electronically favorable site for nitration.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is the classic and most effective reagent for generating the nitronium ion (NO₂⁺), the active electrophile. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired side products. This control ensures high regioselectivity.
-
Purification: The crude product is purified by recrystallization. The choice of solvent (e.g., ethanol/water) is determined by the compound's high solubility in the hot solvent and poor solubility in the cold solvent, allowing for the separation of pure crystals upon cooling.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-difluoro-5-methoxybenzene (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 eq).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath with continuous stirring.
-
Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-cooled to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~10-20 times the volume of the acid mixture). This will cause the crude product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
This self-validating protocol relies on temperature control to manage exothermic risks and ensure selectivity, while the purification by recrystallization provides a final product of high purity, verifiable by its melting point and spectroscopic analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While actual spectra are instrument-dependent, the expected data for 1,3-Difluoro-5-methoxy-2-nitrobenzene are as follows:
-
¹H NMR (Proton NMR): The spectrum will be relatively simple. Expect a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. The two aromatic protons will appear as a multiplet (likely a triplet due to coupling with the two adjacent fluorine atoms) in the aromatic region, typically between 7.0-8.0 ppm.
-
¹³C NMR (Carbon NMR): Key signals will include the methoxy carbon (~55-60 ppm) and multiple signals in the aromatic region (100-160 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants. The carbon attached to the nitro group will be shifted downfield.
-
¹⁹F NMR (Fluorine NMR): This is a powerful tool for analyzing fluorinated compounds.[5] A single signal is expected for the two equivalent fluorine atoms. Its chemical shift will be characteristic of a fluoroaromatic compound. Hexafluorobenzene is often used as an internal standard for quantification.[6]
-
FT-IR (Infrared Spectroscopy): Characteristic absorption bands will confirm the presence of key functional groups:
-
~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~1000-1250 cm⁻¹: Strong C-F stretching vibrations.
-
~1000-1300 cm⁻¹: C-O stretching of the methoxy group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 189.12, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
1,3-Difluoro-5-methoxy-2-nitrobenzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial fluorinated intermediate.[4][7] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[8][9]
The Role of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[9][10]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target proteins through modified hydrogen bonding or dipole interactions.[9]
The nitro group on 1,3-Difluoro-5-methoxy-2-nitrobenzene is a versatile functional handle. It can be readily reduced to an amine (-NH₂), which can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, urea formation) to build more complex molecular architectures. This makes the title compound a valuable starting material for creating libraries of novel compounds for screening in drug discovery programs targeting cancer, viral infections, and cardiovascular diseases.[10]
Logical Role as a Synthetic Building Block
Caption: Role of the title compound as a key intermediate in drug discovery.
Safety and Handling
As with any active chemical reagent, proper handling of 1,3-Difluoro-5-methoxy-2-nitrobenzene is essential. The compound is classified with the following hazards:
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing or reducing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Fluorine in drug discovery: Role, design and case studies. (URL: )
- What are the applications of fluorinated pharmaceutical intermediates in different drugs?. (2025). (URL: )
- The Role of Fluorinated Intermedi
- Fluorinated Pharmaceutical Intermediates - Pharma Innov
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- 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem. (URL: )
- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. (URL: )
- Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica. (URL: )
- 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE | 66684-62-6 - ChemicalBook. (URL: )
- The Crucial Role of Fluorinated Intermediates in Modern Chemical Manufacturing. (2026). (URL: )
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Synthetic Protocols for Aromatic Nitration: A Review - ResearchG
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: )
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1,3-Difluoro-5-methoxy-2-nitrobenzene molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Authored by a Senior Application Scientist
Foreword: Deconstructing a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No: 66684-62-6), a key intermediate whose unique electronic and structural characteristics make it a valuable building block in medicinal chemistry.[1]
This document moves beyond a simple datasheet, offering a holistic examination of the molecule's structure, bonding, reactivity, and characterization. We will explore the intricate interplay of its substituent groups—two strongly electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group—and how this arrangement dictates its utility. The protocols and analyses presented herein are designed for practical application by researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks.
Core Molecular Profile and Physicochemical Properties
1,3-Difluoro-5-methoxy-2-nitrobenzene is a polysubstituted aromatic compound with a well-defined set of properties that are crucial for its handling, storage, and application in synthesis.[2]
| Property | Value | Source |
| CAS Number | 66684-62-6 | [3] |
| Molecular Formula | C₇H₅F₂NO₃ | [3][4] |
| Molecular Weight | 189.12 g/mol | [2][3] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [2] |
| Purity | Typically ≥98% | [4] |
Table 1: Key identifiers and physical properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
The presence of multiple polar functional groups on a non-polar benzene ring results in its characteristic solubility profile. While specific experimental values for melting and boiling points are not widely reported, they are estimated to be in the range of 50-100 °C and 240-260 °C, respectively, based on similar aromatic nitro compounds.[2]
Molecular Structure and Electronic Bonding: A Tale of Competing Influences
The chemical behavior of 1,3-Difluoro-5-methoxy-2-nitrobenzene is dictated by the electronic effects of its substituents. Understanding these influences is key to predicting its reactivity.
-
Electron-Withdrawing Groups (EWGs) : The nitro group (-NO₂) is a powerful EWG, acting through both resonance (mesomeric effect) and induction. The two fluorine atoms (-F) are the most electronegative elements and exert a very strong electron-withdrawing inductive effect (-I).
-
Electron-Donating Group (EDG) : The methoxy group (-OCH₃) is electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, although it is mildly electron-withdrawing through induction (-I effect).
The collective effect of these groups creates a highly electron-deficient (electrophilic) aromatic ring. The strong deactivation by the nitro and fluoro groups makes the ring less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency significantly activates the ring towards nucleophilic aromatic substitution (SₙAr) , a critical feature for its application in synthesis.[5] The positions ortho and para to the powerful nitro group are particularly activated for nucleophilic attack.
Inferred Stereochemistry and Bonding
While a specific crystal structure for this molecule is not publicly available, data from analogous substituted nitrobenzenes allow for an expert inference of its geometry.[6][7][8] The benzene ring is planar. The nitro group is likely twisted slightly out of the plane of the ring to minimize steric hindrance with the adjacent methoxy group. The C-F, C-N, and C-O bond lengths will be influenced by the electronic delocalization within the ring. For instance, the C-N bond will have partial double bond character due to resonance.
Synthesis Pathway: Electrophilic Nitration
A plausible and common route for the synthesis of this class of compounds is the electrophilic nitration of a disubstituted precursor, in this case, 1,3-difluoro-5-methoxybenzene. The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then acts as the electrophile.
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Spectroscopic Signature of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Technical Guide
This guide provides a detailed analysis of the expected spectroscopic data for the compound 1,3-Difluoro-5-methoxy-2-nitrobenzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this molecule for identification, purity assessment, and structural elucidation. The methodologies and interpretations presented herein are grounded in extensive data from analogous compounds and foundational spectroscopic theory.
Molecular Structure and Spectroscopic Implications
1,3-Difluoro-5-methoxy-2-nitrobenzene possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of two fluorine atoms, a methoxy group, and a nitro group creates a distinct electronic environment, leading to predictable chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. Understanding the interplay of the electron-withdrawing nature of the nitro and fluoro groups, and the electron-donating character of the methoxy group is paramount to interpreting its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Difluoro-5-methoxy-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0 - 7.3 | Doublet of doublets (dd) | J(H,F) ≈ 7-10 Hz, J(H,F) ≈ 2-3 Hz | H-6 |
| ~6.8 - 7.1 | Doublet of doublets (dd) | J(H,F) ≈ 9-12 Hz, J(H,F) ≈ 2-3 Hz | H-4 |
| ~3.9 - 4.1 | Singlet (s) | - | -OCH₃ |
Rationale Behind the Predictions:
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments. The nitro group is strongly electron-withdrawing, deshielding nearby protons. The methoxy group is electron-donating, causing shielding. The fluorine atoms also have a significant deshielding effect. H-6 is ortho to a fluorine and para to the nitro group, while H-4 is ortho to a fluorine and ortho to the nitro group. The precise chemical shifts will be a composite of these effects. The multiplicity will be a doublet of doublets due to coupling with the two non-equivalent fluorine atoms.
-
Methoxy Protons (-OCH₃): The methoxy protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl ether.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~160 - 165 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260 Hz | C-1 |
| ~145 - 150 | Singlet (s) | - | C-2 |
| ~158 - 163 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260 Hz | C-3 |
| ~100 - 105 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-4 |
| ~155 - 160 | Singlet (s) | - | C-5 |
| ~105 - 110 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-6 |
| ~56 - 58 | Singlet (s) | - | -OCH₃ |
Expert Insights:
-
Carbons Bearing Fluorine (C-1 and C-3): These carbons will exhibit large one-bond coupling constants (¹J(C,F)) and will be significantly downfield.
-
Carbons Attached to Nitro and Methoxy Groups (C-2 and C-5): The carbon attached to the nitro group (C-2) will be deshielded. The carbon attached to the oxygen of the methoxy group (C-5) will also be significantly downfield.
-
Aromatic Carbons (C-4 and C-6): These carbons will show smaller two-bond couplings to fluorine (²J(C,F)).
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -105 to -115 | Doublet (d) | J(F,F) ≈ 5-15 Hz | F at C-1 |
| ~ -100 to -110 | Doublet (d) | J(F,F) ≈ 5-15 Hz | F at C-3 |
Justification of Predictions:
The chemical shifts of fluorine are sensitive to the electronic environment. The presence of the ortho nitro group will likely deshield both fluorine atoms, shifting them downfield compared to 1,3-difluorobenzene. The two fluorine atoms will couple to each other, resulting in a doublet for each, assuming they are chemically non-equivalent.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of 1,3-Difluoro-5-methoxy-2-nitrobenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to correlate proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| 1550 - 1475 | Strong | Asymmetric N-O stretch of nitro group[1] |
| 1360 - 1290 | Strong | Symmetric N-O stretch of nitro group[1] |
| 1250 - 1000 | Strong | C-O stretch (aryl ether)[2] |
| 1200 - 1100 | Strong | C-F stretch |
Interpretation:
The IR spectrum will be dominated by strong absorptions from the nitro group's N-O stretching vibrations.[1] The presence of the aromatic ring will be confirmed by the C-H and C=C stretching bands. The C-O stretch of the methoxy group and the C-F stretches will also be prominent in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solid or liquid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular weight of 1,3-Difluoro-5-methoxy-2-nitrobenzene (C₇H₅F₂NO₃) is 189.12 g/mol .[3]
Table 5: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular ion) |
| 174 | [M - CH₃]⁺ |
| 159 | [M - NO]⁺ |
| 143 | [M - NO₂]⁺ |
| 131 | [M - CO - F]⁺ |
| 113 | [M - NO₂ - OCH₃ + H]⁺ |
Fragmentation Pathway Analysis:
The fragmentation of aromatic nitro compounds is well-documented. Common fragmentation pathways include the loss of the nitro group (NO₂), followed by further fragmentation of the aromatic ring. For this specific molecule, we can anticipate the following primary fragmentation steps under electron ionization (EI):
Caption: Predicted primary fragmentation of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) could be used for accurate mass determination of the molecular ion.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI.
-
Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and the fragmentation pattern.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for 1,3-Difluoro-5-methoxy-2-nitrobenzene. While this guide presents predicted data, it is based on well-established spectroscopic principles and data from closely related structures. The detailed protocols provided will enable researchers to acquire high-quality experimental data, which can then be compared to these predictions for definitive structural confirmation. The unique interplay of the substituents on the aromatic ring makes this molecule an excellent case study for the application of modern spectroscopic techniques in chemical analysis.
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The Solubility Profile of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a key intermediate in contemporary pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. We delve into the synergistic and antagonistic effects of the fluoro, methoxy, and nitro functional groups on the molecule's polarity and hydrogen bonding potential. This guide offers a predicted solubility profile across a range of common organic solvents, categorized by their polarity. Furthermore, we provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers with the practical tools to validate and expand upon these predictions. This document is intended to serve as an essential resource for scientists and researchers engaged in the development of novel chemical entities, enabling informed solvent selection and optimization of reaction and formulation conditions.
Introduction: The Significance of Solubility in Synthesis and Development
1,3-Difluoro-5-methoxy-2-nitrobenzene is a substituted nitroaromatic compound of increasing interest in medicinal chemistry. Its utility as a building block for more complex molecules necessitates a thorough understanding of its solubility characteristics. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and the ultimate bioavailability of a drug substance. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in formulation, and unreliable results in biological assays. This guide aims to provide a detailed understanding of the factors influencing the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene and to offer practical methods for its empirical determination.
Physicochemical Properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. The key physicochemical parameters for 1,3-Difluoro-5-methoxy-2-nitrobenzene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Boiling Point | ~240 - 260 °C (estimated) | [1] |
| Melting Point | ~50 - 100 °C (estimated for nitro-containing aromatic ethers) | [1] |
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The interplay of functional groups in 1,3-Difluoro-5-methoxy-2-nitrobenzene creates a unique electronic and steric environment that influences its overall polarity and potential for intermolecular interactions.
Analysis of Functional Group Contributions
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar.[3][4] Its presence significantly increases the polarity of the aromatic ring and provides sites for dipole-dipole interactions. However, the oxygen atoms of the nitro group are generally considered poor hydrogen bond acceptors.
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can also participate in hydrogen bonding as an acceptor via its oxygen atom.[5] Its presence can enhance solubility in protic solvents.
-
Fluoro Groups (-F): Fluorine is the most electronegative element, and the two fluorine atoms are strong electron-withdrawing groups.[6] While the C-F bond is highly polar, fluorine is a weak hydrogen bond acceptor.[7] The introduction of fluorine can modulate a molecule's lipophilicity and metabolic stability, which are key considerations in drug design.[8][9]
The combined effect of these groups results in a molecule with significant polarity, primarily driven by the nitro and methoxy groups. The two fluorine atoms further enhance the electron-withdrawing nature of the ring system.
Predicted Solubility in Common Organic Solvents
Based on the analysis of its molecular structure, 1,3-Difluoro-5-methoxy-2-nitrobenzene is expected to be a moderately polar compound. A qualitative prediction of its solubility in a range of common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity. Van der Waals forces are unlikely to overcome the solute-solute interactions. |
| Slightly Polar | Diethyl Ether, Chloroform | Sparingly Soluble to Soluble | Better polarity match. Chloroform may engage in weak hydrogen bonding. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Good polarity match. These solvents can engage in dipole-dipole interactions with the nitro and methoxy groups. A qualitative source suggests solubility in dichloromethane and ethyl acetate.[1] |
| Polar Protic | Methanol, Ethanol | Soluble | The methoxy group can act as a hydrogen bond acceptor with the hydroxyl group of the solvent. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents are excellent at solvating a wide range of polar organic molecules. |
| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups lead to poor aqueous solubility.[1] |
Experimental Determination of Solubility
Empirical determination of solubility is crucial for confirming theoretical predictions and for providing the quantitative data needed for process development and formulation. Two key types of solubility are relevant in a drug discovery and development context: thermodynamic and kinetic solubility.[10][11][12]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and pressure.[10] The shake-flask method is the gold standard for its determination.[13]
-
Preparation: Accurately weigh an excess amount of 1,3-Difluoro-5-methoxy-2-nitrobenzene into a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from a calibration curve prepared with known concentrations of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Nephelometry
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution after being diluted into an aqueous or organic medium.[14] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[15] Nephelometry, which measures light scattering from undissolved particles, is a common technique for this assay.[16]
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours). During this time, compounds with low kinetic solubility will precipitate out of solution.
-
Nephelometric Reading: Place the microplate in a laser nephelometer and measure the light scattering in each well.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. This is often determined by fitting two lines to the data (pre- and post-precipitation) and finding their intersection.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and evaluating the solubility of 1,3-Difluoro-5-methoxy-2-nitrobenzene. The predictive analysis, based on the molecule's functional groups, suggests good solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar and aqueous media. The detailed experimental protocols for both thermodynamic and kinetic solubility provide researchers with the necessary tools to obtain precise, quantitative data.
It is recommended that the predicted solubility profile be used as a starting point for solvent screening in synthesis and formulation development. The experimental determination of both thermodynamic and kinetic solubility will provide a comprehensive understanding of the compound's behavior in solution, mitigating risks and facilitating a more efficient development pathway for novel pharmaceuticals and agrochemicals derived from this versatile intermediate.
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 1,3-Difluoro-5-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. We will dissect the intricate interplay of the fluoro, methoxy, and nitro substituents, examining their inductive and resonance effects on the benzene ring. This guide will serve as a foundational resource for researchers seeking to understand and predict the reactivity, stability, and potential applications of this and structurally related compounds.
Introduction: The Significance of Substituted Nitrobenzenes
Substituted nitrobenzenes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The electronic properties of these molecules, dictated by the nature and position of their substituents, govern their reactivity and utility. 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. 66684-62-6) presents a particularly interesting case study due to the presence of both electron-donating and electron-withdrawing groups with competing electronic effects.[1] Understanding the nuanced electronic environment of this molecule is paramount for its effective utilization in synthetic strategies and for the rational design of novel bioactive compounds.
The Substituents: A Tale of Competing Electronic Forces
The electronic character of 1,3-Difluoro-5-methoxy-2-nitrobenzene is a composite of the individual contributions of its three distinct substituents: two fluoro groups, one methoxy group, and one nitro group. These groups exert their influence through a combination of inductive and resonance effects.
The Nitro Group: A Powerful Electron Sink
The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-R).[2] The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. Furthermore, the nitro group can delocalize the pi-electrons of the ring onto its own atoms, as depicted in its resonance structures. This dual-mode electron withdrawal significantly deactivates the benzene ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution.
The Fluoro Groups: Inductive Withdrawal vs. Resonance Donation
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[2] This effect deactivates the aromatic ring. However, fluorine also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through a positive resonance effect (+R). While the inductive effect of halogens generally outweighs their resonance effect, the resonance donation is still a crucial factor in determining the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
The Methoxy Group: A Classic Electron-Donating Group
The methoxy group (-OCH₃) is a classic example of an activating group. While the oxygen atom is electronegative and exerts a modest inductive withdrawal (-I), its primary influence comes from its strong positive resonance effect (+R). The lone pairs on the oxygen atom are readily delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.
The Cumulative Effect: Electron Distribution in 1,3-Difluoro-5-methoxy-2-nitrobenzene
The overall electronic landscape of 1,3-Difluoro-5-methoxy-2-nitrobenzene is a result of the complex interplay of these competing effects. The powerful electron-withdrawing nitro group, positioned at C2, will be the dominant force in reducing the overall electron density of the ring. The two fluoro groups at C1 and C3 will further contribute to this deactivation through their strong inductive effects. In opposition, the methoxy group at C5 will attempt to enrich the ring with electron density through its resonance effect.
The positioning of these groups is critical. The nitro group is ortho to one fluoro group and meta to the other fluoro and the methoxy group. The methoxy group is meta to both fluoro groups and the nitro group. This arrangement will lead to a highly polarized aromatic ring with specific sites being more electron-deficient or electron-rich than others.
Logical Relationship of Substituent Effects
Caption: A potential synthetic route to the target molecule.
General Nitration Protocol:
-
Dissolution: Dissolve the starting material, 1,3-difluoro-5-methoxybenzene, in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to prevent over-nitration and side reactions.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation and Purification: Isolate the crude product by filtration. The product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Conclusion
The electronic properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene are governed by a delicate balance of competing inductive and resonance effects from its fluoro, methoxy, and nitro substituents. The molecule is predicted to be electron-deficient and deactivated towards electrophilic attack, but activated for nucleophilic aromatic substitution at the fluoro-substituted positions. While experimental data remains limited, this analysis provides a solid theoretical framework for understanding and predicting the behavior of this compound, paving the way for its potential application in the synthesis of novel chemical entities. Further experimental and computational studies are warranted to fully elucidate the electronic structure and reactivity of this intriguing molecule.
References
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1,3-Difluoro-5-nitrobenzene | C6H3F2NO2 | CID 75272 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. (n.d.). Retrieved January 11, 2026, from [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved January 11, 2026, from [Link]
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Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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The Strategic Utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized small molecule scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the multifaceted potential of 1,3-Difluoro-5-methoxy-2-nitrobenzene , a versatile building block poised for significant applications in medicinal chemistry. We will explore the unique interplay of its constituent functional groups—the electron-withdrawing nitro group, the metabolically robust fluorine atoms, and the methoxy moiety—which collectively offer a powerful toolkit for the synthesis of complex, biologically active molecules. This guide will provide field-proven insights into its synthesis, reactivity, and strategic application in the construction of high-value heterocyclic systems, particularly focusing on the synthesis of substituted benzimidazoles, a privileged scaffold in numerous therapeutic areas.
Introduction: The Architectural Logic of 1,3-Difluoro-5-methoxy-2-nitrobenzene
The intrinsic value of 1,3-Difluoro-5-methoxy-2-nitrobenzene as a medicinal chemistry synthon lies in the synergistic effects of its substituents. The strategic placement of two fluorine atoms flanking a nitro group on the benzene ring creates a highly electron-deficient aromatic system. This electronic arrangement is not merely an academic curiosity; it is the cornerstone of this molecule's utility.
-
Fluorine's Impact : The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate physicochemical properties such as lipophilicity and pKa, which can significantly improve cell membrane permeability and target binding affinity.[1]
-
The Nitro Group's Dual Role : The nitro group is a strong electron-withdrawing group, which serves two primary purposes in this scaffold. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the adjacent fluorine atoms by a variety of nucleophiles. Secondly, the nitro group is a versatile precursor to an amino group upon reduction. This transformation is a gateway to a vast array of subsequent chemical elaborations, including the formation of amides, sulfonamides, and, crucially, heterocyclic ring systems.[2]
-
The Methoxy Modulator : The methoxy group, positioned meta to the nitro group, influences the overall electronic and steric properties of the molecule, and can serve as a handle for further modification or as a key interaction point in a final drug-target complex.
This unique combination of functionalities makes 1,3-Difluoro-5-methoxy-2-nitrobenzene a highly valuable starting material for the synthesis of diverse compound libraries aimed at various biological targets.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene is crucial for its widespread application. The most direct and logical approach involves the electrophilic nitration of 3,5-difluoroanisole.
Experimental Protocol: Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Objective: To synthesize 1,3-Difluoro-5-methoxy-2-nitrobenzene via the nitration of 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 3,5-difluoroanisole to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 5°C.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5°C.
-
After the addition of nitric acid, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [3][4] |
| Molecular Weight | 189.12 g/mol | [3] |
| Appearance | Solid (predicted) | [3][4] |
| Boiling Point | ~240 - 260 °C (estimated) | [3] |
| Melting Point | ~50 - 100 °C (estimated) | [3] |
| Solubility | Low in water; Soluble in common organic solvents | [3] |
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true potential of 1,3-Difluoro-5-methoxy-2-nitrobenzene is realized in its conversion to downstream intermediates that serve as platforms for the synthesis of complex molecular architectures. A key transformation is the reduction of the nitro group to an amine, yielding 2,6-difluoro-4-methoxyaniline . This aniline is a precursor to a variety of heterocyclic systems, most notably benzimidazoles.
Workflow for the Synthesis of Benzimidazole Scaffolds
Caption: Synthetic pathway from 1,3-Difluoro-5-methoxy-2-nitrobenzene to substituted benzimidazoles.
Experimental Protocol: Reduction to 2,6-Difluoro-4-methoxyaniline
Objective: To synthesize 2,6-difluoro-4-methoxyaniline via the reduction of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene in a mixture of ethanol and water, add ammonium chloride and iron powder.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,6-difluoro-4-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Experimental Protocol: Synthesis of a Substituted Benzimidazole
Objective: To synthesize a 2-substituted-5-methoxy-4,6-difluorobenzimidazole from 2,6-difluoro-4-methoxyaniline.
Materials:
-
2,6-Difluoro-4-methoxyaniline
-
An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium metabisulfite (optional, as an oxidant scavenger)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Dissolve 2,6-difluoro-4-methoxyaniline and the chosen aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 2-substituted-5-methoxy-4,6-difluorobenzimidazole.
Case Study: Application in Kinase Inhibitor Synthesis
The 2,6-difluoroaniline substructure is a key component in a number of potent kinase inhibitors. The fluorine atoms can form favorable interactions with the hinge region of the kinase ATP binding site, while the aniline nitrogen serves as a crucial attachment point for the rest of the inhibitor scaffold. A notable example is the synthesis of potent B-Raf(V600E) inhibitors for use as PET imaging agents.[5] While the reported synthesis starts from a different precursor, the core strategy of building a complex heterocyclic system on a difluoroaniline scaffold is directly applicable to derivatives of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers, highlights the utility of the 2,6-difluoroanilide moiety in constructing complex, biologically active molecules.[5] The multi-step synthesis underscores the importance of having access to highly functionalized anilines as starting materials.
Conclusion: A Scaffold of Strategic Importance
1,3-Difluoro-5-methoxy-2-nitrobenzene represents a powerful and versatile starting material for medicinal chemistry campaigns. Its unique substitution pattern provides a robust platform for generating diverse libraries of compounds. The ability to selectively perform nucleophilic aromatic substitution or to reduce the nitro group to a versatile aniline intermediate opens up a multitude of synthetic possibilities. The demonstrated pathway to substituted benzimidazoles, a privileged scaffold in drug discovery, underscores its potential in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for novel, patentable chemical matter continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the discovery of the next generation of medicines.
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Kuş, C. (2002). Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives. Turkish Journal of Chemistry, 26(4), 559-564. Available at: [Link]
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Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Retrieved from [Link]
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Nandha, B., et al. (2013). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica, 5(1), 287-295. Available at: [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. Available at: [Link]
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Master's thesis, The University of Texas-Pan American]. ScholarWorks @ UTRGV. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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da Silva, M. A., et al. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. The Journal of Physical Chemistry A, 114(43), 11775-11782. Available at: [Link]
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Al-Salahi, R., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1549. Available at: [Link]
-
Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. Available at: [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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The Synthetic Chemist's Guide to Fluorinated Nitroaromatics: Strategies, Mechanisms, and Modern Methodologies
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
In the landscape of modern drug discovery, agrochemical development, and materials science, the incorporation of fluorine into aromatic systems offers a powerful tool for modulating molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. When combined with the versatile nitro group, a precursor to a myriad of functional groups, fluorinated nitroaromatics emerge as exceptionally valuable synthetic intermediates.[1]
This technical guide provides an in-depth exploration of the core synthetic strategies for accessing these pivotal building blocks. We will move beyond a mere recitation of methods to a critical analysis of the underlying principles, offering field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource to inform synthetic planning and execution.
I. The Workhorse Strategy: Electrophilic Nitration of Fluoroaromatics
The most direct and widely employed method for the synthesis of fluorinated nitroaromatics is the electrophilic nitration of a fluorinated aromatic precursor. This approach leverages the well-established mechanisms of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic interplay of the fluorine substituent and other groups on the aromatic ring.
Mechanistic Considerations and Regioselectivity
Fluorine is an interesting case in electrophilic aromatic substitution. While it is highly electronegative and deactivating through the inductive effect (-I), it also possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect).[2][3] This dual nature leads to a net deactivation of the ring compared to benzene, but still directs incoming electrophiles to the ortho and para positions.
The para-isomer is often the major product due to the strong, distance-dependent inductive withdrawal of fluorine, which deactivates the closer ortho positions more significantly.[2][3] For example, the nitration of fluorobenzene typically yields a high proportion of 4-fluoronitrobenzene.[3]
Diagram 1: Regioselectivity in the Nitration of Fluorobenzene
Caption: Nitration of fluorobenzene favors para-substitution.
Experimental Protocol: Nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene
This protocol details the nitration of a polysubstituted fluorobenzene, where the regioselectivity is influenced by multiple substituents.[4]
Materials:
-
4-(Benzyloxy)-2-bromo-1-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in 10 mL of dichloromethane. Cool the flask to 0-5 °C in an ice bath.[4]
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 2.0 mL of concentrated sulfuric acid to an ice-cooled beaker. Slowly, and with constant stirring, add 1.0 mL of concentrated nitric acid to the sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.[4]
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material over 15-20 minutes, ensuring the reaction temperature does not exceed 10 °C.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. The crude product should precipitate.
-
Purification: Isolate the crude product by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain pure 4-(Benzyloxy)-2-bromo-1-fluoro-5-nitrobenzene.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | C₁₃H₁₀BrFO | 297.12 | White solid |
| 4-(Benzyloxy)-2-bromo-1-fluoro-5-nitrobenzene | C₁₃H₉BrFNO₃ | 342.12 | Yellow solid |
Table 1: Properties of reactant and product in the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
II. The Classic Transformation: The Balz-Schiemann Reaction
A cornerstone in aromatic fluorine chemistry, the Balz-Schiemann reaction provides a reliable method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into an aryl fluoride.[5][6][7] This is particularly useful for synthesizing fluorinated nitroaromatics by starting with the corresponding nitroaniline.
Mechanism and Causality
The reaction proceeds in two main stages:
-
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The addition of fluoroboric acid (HBF₄) then precipitates the relatively stable diazonium tetrafluoroborate salt.[8]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of an aryl cation intermediate. This highly reactive cation is then trapped by the fluoride from the tetrafluoroborate counter-ion to yield the desired aryl fluoride.[5][8]
The key to this reaction's success is the formation of the isolable diazonium tetrafluoroborate salt, which, upon heating, provides a controlled route to the aryl fluoride.[9] However, the thermal decomposition can be highly exothermic and presents a risk of explosion, especially on a larger scale.[9]
Diagram 2: The Balz-Schiemann Reaction Workflow
Caption: From nitroaniline to fluoronitroaromatic.
Experimental Protocol: Balz-Schiemann Reaction of 4-Nitroaniline
This protocol provides a generalized procedure for the synthesis of 1-fluoro-4-nitrobenzene from 4-nitroaniline.[10]
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄)
-
Cold ether
-
Inert, high-boiling solvent (e.g., decane) for decomposition (optional)
Procedure:
-
Diazotization: Dissolve 4-nitroaniline in an aqueous solution of fluoroboric acid at 0-5 °C.[10]
-
Salt Formation: Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature between 0-5 °C. The aryl diazonium tetrafluoroborate salt will precipitate.[10]
-
Isolation: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by cold ether.[10]
-
Drying: Carefully dry the isolated salt. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a blast shield.
-
Decomposition: The dry diazonium salt is then thermally decomposed by gentle heating until the evolution of nitrogen gas ceases. This can be done neat or by suspending the salt in an inert, high-boiling solvent.[10]
-
Purification: The resulting 1-fluoro-4-nitrobenzene can be purified by distillation or chromatography.
| Starting Material | Product | Typical Yield | Key Considerations |
| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene | 85-95% | Exothermic decomposition, potential for explosion |
| 2-Nitroaniline | 1-Fluoro-2-nitrobenzene | 60-70% | Lower stability of the diazonium salt |
| 3-Nitroaniline | 1-Fluoro-3-nitrobenzene | 75-85% | Generally good stability and yield |
Table 2: Representative yields for the Balz-Schiemann reaction with various nitroanilines.
III. Nucleophilic Aromatic Substitution (SNAr): The Power of Fluorodenitration
While often discussed in the context of the reactivity of fluorinated nitroaromatics, nucleophilic aromatic substitution (SNAr) can also be a powerful tool for their synthesis. A key example is fluorodenitration , where a nitro group is displaced by a fluoride ion.
Mechanistic Principles
For SNAr to be effective in introducing fluorine, the aromatic ring must be highly activated by strongly electron-withdrawing groups. In the case of fluorodenitration, at least two nitro groups are typically required. One nitro group acts as the leaving group, while the other (and any others present) serves to activate the ring towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The high electronegativity of the activating nitro groups is crucial for stabilizing this negatively charged intermediate, which is the rate-determining step.
Interestingly, in SNAr reactions where a halogen is the leaving group, fluoride is often the most reactive, despite the high strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the fluorine atom, stabilizing the Meisenheimer complex.[11][12]
Experimental Protocol: Fluorodenitration of 1,3-Dinitrobenzene
This protocol describes the synthesis of 1-fluoro-3-nitrobenzene from 1,3-dinitrobenzene using a fluoride source.
Materials:
-
1,3-Dinitrobenzene
-
Anhydrous Potassium Fluoride (KF) or Tetramethylammonium Fluoride (TMAF)[11]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a dry flask, suspend anhydrous potassium fluoride in an anhydrous polar aprotic solvent like DMF.
-
Reaction: Add 1,3-dinitrobenzene to the suspension. Heat the mixture with vigorous stirring. The reaction temperature can range from 80-150 °C depending on the specific fluoride source and substrate.[11]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by distillation or chromatography.
| Substrate | Product | Fluoride Source | Typical Yield |
| 1,3-Dinitrobenzene | 1-Fluoro-3-nitrobenzene | KF | Moderate |
| 2,4-Dinitroanisole | 1-Fluoro-2,4-dinitrobenzene | KF | Good to High |
| 1,2-Dinitrobenzene | 1-Fluoro-2-nitrobenzene | TMAF | High |
Table 3: Examples of fluorodenitration reactions.
IV. Modern Frontiers in Synthesis
While the classical methods remain valuable, the field is continually evolving towards safer, more efficient, and more versatile synthetic routes.
Direct Fluorination with Electrophilic Reagents
Direct fluorination of aromatic rings with elemental fluorine is often too reactive and unselective to be practical.[8] However, modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), offer a safer and more controlled alternative.[13] These reagents can be used for the direct fluorination of activated aromatic systems, and in some cases, for the C-H functionalization of nitroaromatics.[14][15]
Diagram 3: Direct Fluorination with Selectfluor®
Caption: Controlled electrophilic fluorination using Selectfluor®.
Catalytic and Transition-Metal-Free Methods
Recent research has focused on developing catalytic methods for the synthesis of fluorinated aromatics. Palladium-catalyzed fluorination of aryl halides or triflates has shown promise, although the C-F reductive elimination step can be challenging.[5][16] The catalytic cycle typically involves oxidative addition, fluoride exchange, and reductive elimination.[5]
Furthermore, innovative transition-metal-free approaches are emerging. One such method involves a one-pot transformation of a nitro group to a fluorine atom via a dearomatization-fluorination-rearomatization sequence, offering a conceptually novel strategy.[17]
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of fluorinated compounds.[2][18] For reactions like the Balz-Schiemann decomposition or SNAr, microwave heating can dramatically reduce reaction times from hours to minutes and often improve yields by providing rapid and uniform heating.[18][19]
V. Conclusion and Future Outlook
The synthesis of fluorinated nitroaromatics is a mature field with a robust toolbox of established methods, each with its own set of advantages and limitations. The choice of synthetic route—be it the direct nitration of a fluoroaromatic, the venerable Balz-Schiemann reaction, or a nucleophilic substitution—must be carefully considered based on the availability of starting materials, the desired substitution pattern, and scalability.
The future of this field lies in the continued development of more efficient, selective, and safer methodologies. Advances in catalytic C-H fluorination, the discovery of novel transition-metal-free transformations, and the broader application of enabling technologies like flow chemistry and microwave synthesis will undoubtedly expand the synthetic chemist's ability to access these crucial building blocks, paving the way for the next generation of pharmaceuticals, agrochemicals, and advanced materials.
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An In-depth Technical Guide to the Safe Handling of 1,3-Difluoro-5-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Difluoro-5-methoxy-2-nitrobenzene is a substituted nitroaromatic compound with significant utility as an intermediate in pharmaceutical and materials science research.[1] Its molecular structure, featuring a nitro group and halogen atoms, dictates its chemical reactivity and, critically, its toxicological profile. This guide provides a comprehensive safety and handling framework built upon a mechanistic understanding of the compound's potential hazards. While specific toxicological data for this exact molecule is limited, the well-documented hazards of the nitroaromatic class, particularly the parent compound nitrobenzene, provide an authoritative basis for establishing robust safety protocols. The core directive of this document is to move beyond mere compliance and instill a deep, science-driven culture of safety for all personnel handling this and related chemical entities.
Section 1: Chemical Identity and Physicochemical Landscape
A thorough understanding of a chemical's physical properties is the foundation of safe laboratory practice. These characteristics directly influence exposure potential, storage requirements, and appropriate emergency response.
1.1. Core Identification
| Identifier | Value | Source |
| Chemical Name | 1,3-Difluoro-5-methoxy-2-nitrobenzene | [2][3] |
| Synonyms | 4-Nitro-3,5-difluoroanisole; 3,5-Difluoro-4-nitroanisole | [3] |
| CAS Number | 66684-62-6 | [2][3] |
| Molecular Formula | C7H5F2NO3 | [1][2][3][4] |
| Molecular Weight | 189.12 g/mol | [1][2][3][4] |
1.2. Physicochemical Properties and Safety Implications
| Property | Value (Predicted/Estimated) | Implication for Handling |
| Appearance | Colorless to off-white solid | [1][3][4] |
| Boiling Point | ~255.5 °C | [1][3] |
| Melting Point | ~50 - 100 °C | [1] |
| Solubility | Low in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | [1] |
| Density | ~1.414 g/cm³ | [1][3] |
Section 2: The Toxicological Profile - A Mechanistic Perspective
The primary toxicological concern for 1,3-Difluoro-5-methoxy-2-nitrobenzene stems from its nitroaromatic functionality. The nitro group is a potent oxidant and is readily metabolized in the body to intermediates that can cause significant cellular damage.
2.1. GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards, indicating acute toxicity and irritant properties.
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [2][3] |
| Signal Word | Warning | [3] |
2.2. The Nitroaromatic Hazard: Understanding Methemoglobinemia
The most significant systemic risk associated with nitrobenzene and its derivatives is methemoglobinemia.[5][6] This is a critical concept for any researcher handling this class of compounds.
-
Mechanism: Following absorption (inhalation, dermal, or oral), the nitro group of nitrobenzene is metabolized. This process generates reactive oxygen species that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This altered form, called methemoglobin, is incapable of binding and transporting oxygen.
-
Clinical Manifestation: As methemoglobin levels rise, oxygen delivery to tissues is impaired. Symptoms are dose-dependent and can range from cyanosis (a bluish tint to the skin), headache, and dizziness at low levels, to respiratory depression, coma, and death at high levels.[6] The onset of symptoms can be delayed for several hours post-exposure.[6]
-
Relevance: The presence of the nitro group on 1,3-Difluoro-5-methoxy-2-nitrobenzene makes it a potential inducer of methemoglobinemia. All safety protocols must be designed to prevent systemic absorption.
2.3. Additional Toxicological Concerns
Based on extensive animal studies of nitrobenzene, researchers should be aware of other potential long-term hazards:
-
Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant in animal models, causing testicular atrophy and decreased fertility.[5][6]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[6] This is based on evidence from animal studies showing tumors in multiple organs.
Section 3: Hazard Mitigation and Laboratory Best Practices
A multi-layered approach to hazard control is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
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A Senior Application Scientist's Guide to 1,3-Difluoro-5-methoxy-2-nitrobenzene: Sourcing, Synthesis, and Application in Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, 1,3-Difluoro-5-methoxy-2-nitrobenzene stands out as a versatile intermediate, offering a synthetically tractable platform for the construction of complex, bioactive molecules.
This technical guide provides an in-depth exploration of 1,3-Difluoro-5-methoxy-2-nitrobenzene, from its commercial availability and suppliers to its synthesis, reactivity, and application in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and supported by experimental evidence to empower researchers in leveraging this valuable compound in their discovery programs.
Commercial Availability and Trusted Suppliers
1,3-Difluoro-5-methoxy-2-nitrobenzene is commercially available from a range of chemical suppliers catering to research and bulk-scale needs. When sourcing this intermediate, it is crucial to consider purity, batch-to-batch consistency, and the supplier's ability to provide comprehensive analytical data. The table below summarizes key information for this compound and lists several reputable suppliers.
Table 1: Chemical Properties and Commercial Suppliers of 1,3-Difluoro-5-methoxy-2-nitrobenzene
| Property | Value |
| Chemical Name | 1,3-Difluoro-5-methoxy-2-nitrobenzene |
| Synonyms | 3,5-Difluoro-4-nitroanisole |
| CAS Number | 66684-62-6[2] |
| Molecular Formula | C₇H₅F₂NO₃[2] |
| Molecular Weight | 189.12 g/mol [2] |
| Appearance | Solid (may vary by supplier)[3][4] |
| Purity | Typically ≥98% |
| Reputable Suppliers | American Elements[5], CymitQuimica[4], Fluorochem, ChemicalBook[2], Guidechem[6] |
Note: Physical properties such as melting and boiling points are estimated to be in the range of 50-100 °C and 240-260 °C, respectively, based on similar compounds, but may vary between suppliers.[3] It exhibits low solubility in water but is soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[3]
Synthesis and Mechanistic Considerations
Representative Synthesis: Nitration of a Fluorinated Anisole Derivative
The following protocol is adapted from the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and illustrates a general approach to the nitration of activated aromatic rings.[7]
Experimental Protocol: Nitration of 2-Fluoro-1,4-dimethoxybenzene [7]
-
To a stirred solution of nitric acid (HNO₃, 64-66%), cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add 2-Fluoro-1,4-dimethoxybenzene to the cooled nitric acid over a period of 10 minutes, ensuring the temperature remains at 0 °C.
-
Continue stirring the solution at 0 °C for an additional 10 minutes.
-
Pour the reaction mixture onto ice water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.
This reaction achieved a 90% yield, demonstrating the efficiency of this nitration method for electron-rich fluoroanisole derivatives.[7]
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.
-
Slow Addition of Substrate: Adding the fluoroanisole derivative slowly to the nitric acid ensures that the heat generated can be effectively dissipated, preventing a dangerous exotherm.
-
Quenching on Ice Water: Pouring the reaction mixture into a large volume of ice water serves two purposes: it rapidly quenches the reaction and precipitates the organic product, which has low solubility in water.
Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene is primarily derived from two key reactive handles: the nitro group and the activated fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atoms susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its application as a building block for more complex molecules. The general workflow for a nucleophilic aromatic substitution reaction is depicted below.
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
The regioselectivity of the substitution (i.e., which fluorine atom is displaced) will depend on the specific nucleophile and reaction conditions, as well as the relative activation of the two fluorine atoms by the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration, such as amide bond formation, sulfonylation, or diazotization. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol: General Procedure for Nitro Group Reduction
The following is a general procedure for the reduction of a nitroaromatic compound to the corresponding aniline using palladium on carbon as a catalyst. This method is widely applicable to a range of nitroarenes.
-
In a suitable pressure vessel, dissolve the nitroaromatic compound (e.g., a product from an SNAr reaction on 1,3-Difluoro-5-methoxy-2-nitrobenzene) in a solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., >5 bar).[8]
-
Heat the reaction mixture to a suitable temperature (e.g., at least 50 °C) and stir vigorously until hydrogen uptake ceases.[8]
-
After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be further purified if necessary.
Self-Validating System for the Protocol:
-
Monitoring Hydrogen Uptake: The progress of the reaction can be monitored by observing the pressure drop in the hydrogenation apparatus. The reaction is complete when the pressure stabilizes.
-
TLC Analysis: Thin-layer chromatography can be used to monitor the disappearance of the starting nitro compound and the appearance of the more polar aniline product. A UV-active spot with a lower Rf value is typically observed for the aniline.
-
Spectroscopic Confirmation: The successful conversion can be confirmed by 1H NMR spectroscopy, where the aromatic protons adjacent to the newly formed amine group will typically show an upfield shift compared to their positions in the nitro-substituted precursor. The appearance of a broad singlet corresponding to the -NH₂ protons is also indicative of a successful reduction.
Application in the Synthesis of Bioactive Molecules
While specific, detailed examples of the use of 1,3-Difluoro-5-methoxy-2-nitrobenzene in the synthesis of named drug candidates are not prevalent in the readily accessible literature, its structural motifs are found in a variety of bioactive compounds, particularly kinase inhibitors. The difluoro-methoxy-aniline core, which is readily prepared from 1,3-Difluoro-5-methoxy-2-nitrobenzene, is a key pharmacophore in the design of molecules that target the ATP-binding site of kinases.
The general synthetic strategy involves an initial SNAr reaction to introduce a desired substituent, followed by reduction of the nitro group to the corresponding aniline. This aniline can then be coupled with a heterocyclic core, a common feature of many kinase inhibitors.
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reactivity of the nitro group in 1,3-Difluoro-5-methoxy-2-nitrobenzene
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1,3-Difluoro-5-methoxy-2-nitrobenzene
Executive Summary
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a nitro group, imparts a distinct and versatile reactivity profile. This guide provides a detailed exploration of the chemistry centered on the nitro group, a pivotal functional group that dictates the molecule's synthetic utility. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its application as a strategic intermediate in complex molecular synthesis, particularly for drug development professionals.
Molecular Profile and Physicochemical Properties
The strategic arrangement of electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups on the benzene ring makes this molecule a valuable and specialized building block.[1] The interplay between these substituents creates a unique electronic environment that is central to its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1][2] |
| Melting Point | 50 - 100 °C (estimated range) | [1] |
| Boiling Point | ~240 - 260 °C (estimated) | [1] |
| Solubility | Low in water; Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | [1] |
| CAS Number | 66684-62-6 | [3] |
The Nitro Group: The Nexus of Reactivity
The nitro group (-NO₂) is the dominant activating feature of this molecule. Its powerful electron-withdrawing nature, through both inductive and resonance effects, profoundly influences the reactivity of the aromatic ring. This influence is primarily manifested in two key transformations: nucleophilic aromatic substitution and reduction.
Potent Activation for Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, the presence of a strong electron-withdrawing group like a nitro group can render the ring sufficiently electron-poor to be attacked by nucleophiles.[4][5] This is particularly effective when the nitro group is positioned ortho or para to a leaving group.[4] In 1,3-Difluoro-5-methoxy-2-nitrobenzene, the nitro group is ortho to one fluorine atom (at C1) and para to the other (at C3), strongly activating both for displacement.
Mechanism of Activation: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6]
-
Stabilization: The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho/para nitro group, providing significant stabilization. This stabilization is the crucial factor that lowers the activation energy for the reaction.[4][7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).
The fluorine atoms are excellent leaving groups in this context, a trend that is somewhat counterintuitive compared to SN1/SN2 reactions but is characteristic of SNAr.[7] The high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[7]
Caption: Generalized mechanism of SNAr on the target molecule.
Experimental Protocol: SNAr with a Primary Amine
This protocol describes a representative SNAr reaction, demonstrating the displacement of a fluorine atom.
Objective: To synthesize N-(2,6-difluoro-4-methoxyphenyl)amine derivative by reacting 1,3-Difluoro-5-methoxy-2-nitrobenzene with a model primary amine (e.g., benzylamine).
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1,3-Difluoro-5-methoxy-2-nitrobenzene and anhydrous DMF.
-
Add potassium carbonate and benzylamine to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-substituted product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of one of the C-F couplings and the appearance of benzyl protons in the NMR spectrum would validate the substitution.
Gateway to Anilines: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine (-NH₂) is one of the most fundamental and crucial transformations in medicinal chemistry. This opens up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonamide synthesis, and reductive amination.
The reduction of aromatic nitro groups can be achieved through various methods, with the choice of reagent depending on the presence of other sensitive functional groups.[8]
| Reagent/System | Conditions | Advantages | Considerations |
| H₂ / Pd/C | H₂ gas (1 atm to high pressure), Methanol or Ethanol, Room Temp. | High yield, clean reaction, catalyst can be filtered off. | Can also reduce other functional groups (alkenes, alkynes). May cause dehalogenation (defluorination), though C-F bonds are generally robust.[9] |
| Raney Nickel | H₂ gas or hydrazine, Ethanol, Room Temp. to mild heat. | Effective for nitro reduction. Less prone to causing dehalogenation of aryl chlorides/bromides compared to Pd/C.[9] | Pyrophoric catalyst requiring careful handling. |
| Iron (Fe) / Acid | Fe powder, Acetic Acid or HCl, Reflux. | Inexpensive, mild, and often tolerates other reducible groups.[9] | Requires acidic conditions and an aqueous workup to remove iron salts. |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux. | A classic and reliable method that is mild and tolerates many functional groups.[9] | Stoichiometric amounts of tin salts are produced, requiring thorough removal. |
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol details the clean and efficient reduction of the nitro group to an amine using palladium on carbon.
Objective: To synthesize 3,5-difluoro-4-methoxyaniline from 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Add under an inert atmosphere if possible.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the desired aniline product. The product is often pure enough for subsequent steps but can be further purified if necessary.
-
Validation: The success of the reduction is confirmed by ¹H NMR (disappearance of aromatic protons adjacent to the nitro group and appearance of a broad -NH₂ signal) and mass spectrometry (a decrease in mass corresponding to the conversion of -NO₂ to -NH₂).
Synthetic Utility Workflow
The true value of 1,3-Difluoro-5-methoxy-2-nitrobenzene lies in its ability to undergo sequential reactions, primarily the SNAr followed by nitro reduction, to rapidly build molecular complexity. This two-step process is a cornerstone strategy in drug discovery programs.
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An In-depth Technical Guide to 1,3-Difluoro-5-methoxy-2-nitrobenzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the specific arrangement of electron-withdrawing nitro and fluoro groups alongside an electron-donating methoxy group, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and insights into its applications, tailored for researchers, scientists, and professionals in drug development.
While the specific historical details of the initial discovery and synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene are not extensively documented in readily available literature, its emergence as a commercial chemical intermediate points to its utility in contemporary organic synthesis. The compound, identified by its CAS number 66684-62-6, is a solid at room temperature and possesses a molecular weight of 189.12 g/mol .[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene is paramount for its effective use in synthetic applications. The interplay of its functional groups dictates its reactivity, solubility, and other key characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [1][2] |
| Molecular Weight | 189.12 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | Estimated around 240 - 260 °C | [1] |
| Melting Point | Estimated in the range of 50 - 100 °C | [1] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, and ethyl acetate | [1] |
| Density | Estimated around 1.4 - 1.6 g/cm³ | [1] |
The presence of two fluorine atoms and a nitro group significantly influences the electron density of the benzene ring, making it susceptible to nucleophilic aromatic substitution reactions.[3] This reactivity is a cornerstone of its utility as a synthetic building block.
Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Representative Protocol
The synthesis of substituted nitroaromatic compounds often involves the nitration of a suitable precursor. While a specific, originally published synthesis for 1,3-Difluoro-5-methoxy-2-nitrobenzene is not detailed in the provided search results, a general and plausible method can be inferred from similar transformations. The following protocol is a representative example based on the nitration of fluorinated aromatic compounds.[4]
Reaction Scheme:
A plausible synthetic route to 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-difluoro-5-methoxybenzene.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred solution of 1,3-difluoro-5-methoxybenzene via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: The resulting precipitate is collected by filtration, or if an oil is formed, the aqueous mixture is extracted with a suitable organic solvent such as ethyl acetate.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, maintaining control over the reaction.
Applications in Drug Discovery and Materials Science
The strategic placement of fluorine atoms in organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups.[5] 1,3-Difluoro-5-methoxy-2-nitrobenzene serves as a key starting material for the introduction of this fluorinated motif into more complex pharmaceutical intermediates. The nitro group can be readily reduced to an amine, which can then be further functionalized, expanding the synthetic possibilities.
In the realm of materials science, the electron-deficient nature of the aromatic ring makes this compound a potential building block for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its synthesis, while requiring careful control of reaction conditions, is based on fundamental and well-understood organic transformations. The unique substitution pattern on the aromatic ring provides a powerful tool for chemists to design and create novel molecules with tailored properties. As research in these fields continues to advance, the demand for such highly functionalized building blocks is expected to grow.
References
- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier.
- Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica.
- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI.
- 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE | 66684-62-6 - ChemicalBook.
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P
- CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene - Hoffman Fine Chemicals.
- The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.
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theoretical calculations on 1,3-Difluoro-5-methoxy-2-nitrobenzene
An In-Depth Technical Guide to the Theoretical Investigation of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Executive Summary
This whitepaper provides a comprehensive technical guide for performing and interpreting . This molecule, a substituted nitroaromatic compound, presents a unique electronic and structural profile due to the interplay of electron-withdrawing nitro and fluoro groups and the electron-donating methoxy group. Understanding these characteristics is crucial for its application as a chemical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide follows a logically-driven workflow, grounded in established computational chemistry principles, to elucidate the molecule's geometric, electronic, and reactive properties. We will leverage Density Functional Theory (DFT) as the primary computational tool, justifying its selection and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Computational Analysis
1,3-Difluoro-5-methoxy-2-nitrobenzene is a poly-substituted aromatic compound whose synthetic utility is dictated by the nuanced effects of its functional groups. The strong electron-withdrawing capacity of the nitro group, combined with the inductive effects of the fluorine atoms, significantly influences the electron density of the benzene ring. This generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a critical reaction pathway in complex molecule synthesis.[3] The methoxy group, conversely, acts as an electron-donating group, further complicating the electronic landscape.
Experimental characterization can be resource-intensive and may not fully reveal the transient states or underlying electronic drivers of reactivity. Computational chemistry offers a powerful, predictive lens to explore these properties in silico.[4] By modeling the molecule at a quantum mechanical level, we can predict its stable conformation, analyze its molecular orbitals to forecast reaction sites, and understand its electrostatic potential, thereby guiding rational synthetic design and accelerating research and development. This guide focuses on establishing a robust and validated computational protocol for this specific molecule, drawing on methodologies widely accepted for nitroaromatic compounds.[5][6]
Foundational Computational Concepts: Selecting the Right Tools
The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule like 1,3-Difluoro-5-methoxy-2-nitrobenzene, a balance must be struck between computational cost and predictive accuracy.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the premier method for systems of this size due to its excellent cost-to-performance ratio. It calculates the electronic structure of a molecule by modeling its electron density rather than the full many-electron wavefunction. The choice of the exchange-correlation functional is paramount.
-
Expertise-Driven Choice: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for the geometries and electronic properties of nitroaromatic compounds.[5][6] It offers a significant improvement over simpler methods without the prohibitive cost of higher-level ab initio calculations.[7]
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals. A more extensive basis set provides a more accurate description but increases computational time.
-
Expertise-Driven Choice: We will use the 6-311+G(d,p) Pople-style basis set.
-
6-311: A triple-zeta basis set, offering high flexibility for valence electrons.
-
+: Diffuse functions are added for heavy atoms, which are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms and the diffuse nature of electron density in anionic states.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are non-negotiable for accurately modeling bonding environments, especially in a crowded and electronically complex molecule like this one. This level of theory has proven reliable for predicting properties of substituted nitrobenzenes.[6]
-
The combination of B3LYP with 6-311+G(d,p) represents a self-validating system, widely benchmarked and trusted for providing chemically meaningful insights into organic molecules.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a complete workflow for the theoretical analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene. This process is designed to be systematic, ensuring that each step validates the next.
Protocol 1: Geometry Optimization and Frequency Validation
-
Structure Generation: Construct the 3D molecular structure of 1,3-Difluoro-5-methoxy-2-nitrobenzene using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and apply a preliminary force field cleanup.
-
Calculation Setup: Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA) for geometry optimization.
-
Keywords: Opt Freq B3LYP/6-311+G(d,p)
-
Causality: The Opt keyword requests a search for the lowest energy structure (a stationary point on the potential energy surface). The Freq keyword is critical; it computes vibrational frequencies at the optimized geometry. This is a self-validating step: a true energy minimum will have zero imaginary frequencies.[5]
-
-
Execution and Validation: Run the calculation. Upon completion, inspect the output file.
-
Trustworthiness Check: Confirm that the optimization converged successfully.
-
Verification: Examine the frequency calculation results. The absence of any imaginary frequencies confirms the optimized structure is a true local minimum. If imaginary frequencies are present, it indicates a transition state or a poorly converged structure, which must be addressed before proceeding.
-
Protocol 2: Electronic Property Analysis
-
Input Preparation: Use the validated, optimized geometry from the previous protocol.
-
Calculation Setup: Perform a single-point energy calculation to generate detailed electronic property data. This is more efficient than re-calculating these properties during optimization.
-
Keywords: B3LYP/6-311+G(d,p) Pop=Full (or equivalent keyword to save molecular orbitals and generate electrostatic potential data).
-
Causality: This calculation uses the stable geometry to accurately compute the electronic wavefunction and associated properties without the computational expense of re-evaluating geometric gradients.
-
-
Data Extraction and Visualization:
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate visualization files for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map.
-
Analysis and Interpretation of Calculated Properties
This section presents the expected outcomes from the computational workflow and explains how to interpret them in a scientifically meaningful context.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters should be tabulated for clarity. The steric hindrance between the ortho-positioned nitro and methoxy groups will likely cause them to twist out of the plane of the benzene ring to minimize repulsion.
| Parameter | Description | Expected Value (Å or °) | Significance |
| C-N Bond Length | Bond between the ring and the nitro group | ~1.45 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance. |
| O-N-O Angle | Bond angle within the nitro group | ~125° | Reflects the sp² hybridization of the nitrogen atom. |
| C-O-C Angle | Bond angle of the methoxy group | ~118° | Steric repulsion from the nitro group may slightly distort this from the ideal sp³ angle. |
| Dihedral Angle | Twist of the NO₂ group relative to the ring | 15-40° | A non-zero angle indicates steric strain is forcing the group out of planarity, which can affect conjugation. |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are central to understanding chemical reactivity. The energy of the LUMO is particularly important for nitroaromatic compounds, as it relates to their electrophilicity and susceptibility to nucleophilic attack.[6][8]
-
HOMO: The highest energy orbital containing electrons. It is typically associated with the molecule's ability to act as an electron donor. For this molecule, the HOMO is expected to have significant density on the methoxy group and the aromatic ring.
-
LUMO: The lowest energy orbital without electrons. It represents the molecule's ability to act as an electron acceptor. The LUMO will be predominantly localized on the nitro group and the carbons of the aromatic ring, indicating these are the primary sites for receiving electrons during a reaction.[9]
-
HOMO-LUMO Gap: The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap suggests the molecule is more easily excitable and more reactive.
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates ionization potential; higher energy means easier to oxidize. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron affinity; lower energy means a better electron acceptor and more susceptible to nucleophilic attack.[6] |
| ΔE (Gap) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Map
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to its reactive sites.
-
Expected Features:
-
Red Regions (Negative Potential): These electron-rich areas are susceptible to electrophilic attack. They will be concentrated over the oxygen atoms of the nitro and methoxy groups.
-
Blue Regions (Positive Potential): These electron-poor areas are prime targets for nucleophilic attack. A significant positive potential is expected on the carbon atoms attached to the fluorine and nitro groups, as well as on the hydrogens of the aromatic ring. This visual data is invaluable for predicting regioselectivity in chemical reactions.
-
Conclusion and Future Directions
This guide has established a robust, validated, and scientifically-grounded workflow for the theoretical calculation of 1,3-Difluoro-5-methoxy-2-nitrobenzene. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic structure, and reactive sites. The insights gained from analyzing the optimized geometry, frontier molecular orbitals, and MEP map provide a powerful predictive framework to guide synthetic chemistry, reducing the need for trial-and-error experimentation and accelerating the development of new chemical entities.
Future computational studies could expand on this work by modeling reaction pathways, calculating transition state energies to predict reaction kinetics, or simulating spectroscopic properties (NMR, IR) to aid in experimental characterization. These theoretical results serve as a critical foundation for any research program involving this versatile chemical intermediate.
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]
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Chemo Informatics QSAR Analysis of Nitroaromatic Compounds Toxicity. Semantic Scholar. [Link]
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Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate. [Link]
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Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? RSC Publishing. [Link]
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DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Publishing. [Link]
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Structure-toxicity relationships of nitroaromatic compounds. PubMed - NIH. [Link]
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Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. [Link]
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Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study. OSTI.GOV. [Link]
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Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictio. RSC Publishing. [Link]
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Benchmarking semiempirical, Hartree–Fock, DFT, and MP2 methods against the ionization energies and electron affinities of short- through long-chain [n]acenes and [n]phenacenes. Canadian Science Publishing. [Link]
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Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. PMC - NIH. [Link]
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Integral-direct Hartree-Fock and Møller-Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal. arXiv. [Link]
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Selecting a Model. Wavefunction, Inc.[Link]
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1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Alchemist-chem. [Link]
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Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Local MP2-Based Method for Estimation of Intermolecular Interactions in Aromatic Molecules. Benzene, Naphthalene, and Pyrimidine Dimers. A Comparison with Canonical MP2 Method. Semantic Scholar. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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1,3-Difluoro-2-nitrobenzene. PubChem. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
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Optimizing Organic Synthesis with 1,3-Difluoro-5-nitrobenzene: A Manufacturer's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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1,3-Dimethoxy-5-nitrobenzene. PubChem. [Link]
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Methodological & Application
The Strategic Utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Synthetic Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 1,3-Difluoro-5-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile intermediate, offering a unique combination of reactive sites and modulating substituents. Its chemical personality is defined by the interplay of a strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and the presence of two fluorine atoms and a methoxy group that influence regioselectivity and the physicochemical properties of downstream compounds.[1]
The fluorine substituents are of particular interest in medicinal chemistry, as their incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides an in-depth exploration of the synthetic utility of 1,3-difluoro-5-methoxy-2-nitrobenzene, offering detailed protocols for its key transformations and showcasing its application in the synthesis of medicinally relevant scaffolds.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The following tables summarize the key data for 1,3-difluoro-5-methoxy-2-nitrobenzene.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 66684-62-6 |
| Molecular Formula | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Data sourced from commercial suppliers and chemical databases.[3]
Table 2: Spectroscopic Data Interpretation
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The methoxy group will appear as a singlet around 3.8-4.0 ppm. |
| ¹³C NMR | Carbons attached to fluorine will show characteristic large C-F coupling constants. The carbon bearing the nitro group will be shifted downfield. |
| ¹⁹F NMR | Two distinct fluorine signals are expected, with coupling to each other and to neighboring protons. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (approx. 1530 and 1350 cm⁻¹). C-F stretching vibrations (approx. 1100-1300 cm⁻¹). C-O stretching for the methoxy group. |
Core Synthetic Transformations: A Practical Guide
The synthetic utility of 1,3-difluoro-5-methoxy-2-nitrobenzene is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions and reduction of the nitro group to an aniline.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack, making the fluorine atoms excellent leaving groups. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alcohols.
Protocol 1: SNAr with Amine Nucleophiles
This protocol provides a general procedure for the synthesis of N-substituted 2,6-difluoro-4-methoxyanilines.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 equivalent) in DMF or MeCN, add the desired amine (1.1 equivalents).
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and MeCN are ideal for SNAr reactions as they solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. The choice between an inorganic base like K₂CO₃ or an organic base like Et₃N can depend on the specific amine and reaction conditions.
-
Temperature: While some reactive amines may proceed at room temperature, heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.
Reduction of the Nitro Group: Gateway to Anilines
The reduction of the nitro group to an amine is a pivotal transformation, yielding 2,6-difluoro-4-methoxyaniline, a valuable building block for a wide range of biologically active molecules. Catalytic hydrogenation is a clean and efficient method for this conversion.
Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol outlines a standard procedure for the reduction of 1,3-difluoro-5-methoxy-2-nitrobenzene using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, suspend 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3-5 times).
-
Pressurize the flask with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-difluoro-4-methoxyaniline, which can be used directly or purified further by chromatography or crystallization.
Safety and Handling Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere.[4]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.[1]
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds
The 2,6-difluoro-4-methoxyaniline intermediate is a particularly valuable precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] The 2,6-difluorophenylamino motif is a common feature in many potent and selective kinase inhibitors.
Illustrative Synthetic Pathway: Towards Pyrimidine-Based Kinase Inhibitors
Fused pyrimidine cores are recognized as privileged scaffolds in the design of kinase inhibitors.[6] The following section outlines a representative synthetic pathway for the construction of a 4-(2,6-difluoro-4-methoxyphenylamino)pyrimidine scaffold, a core structure in many kinase inhibitors.
Protocol 3: Synthesis of a 4-(2,6-Difluoro-4-methoxyphenylamino)pyrimidine Derivative
This protocol describes the nucleophilic substitution of a chlorine atom on a pyrimidine ring with the synthesized 2,6-difluoro-4-methoxyaniline.
Materials:
-
2,6-Difluoro-4-methoxyaniline (from Protocol 2)
-
A suitable chloropyrimidine derivative (e.g., 2-amino-4-chloro-6-methylpyrimidine)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst
-
2-Propanol or other high-boiling solvent
Procedure:
-
In a round-bottom flask, combine 2,6-difluoro-4-methoxyaniline (1.0 equivalent), the chloropyrimidine derivative (1.0-1.2 equivalents), and p-TsOH·H₂O (0.1-0.2 equivalents) in 2-propanol.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Rationale for Component Selection:
-
Chloropyrimidine: The chlorine atom on the pyrimidine ring is activated towards nucleophilic substitution. The specific substituents on the pyrimidine ring can be varied to modulate the biological activity of the final compound.
-
Acid Catalyst: An acid catalyst is often used to protonate the pyrimidine ring, further activating it towards nucleophilic attack by the aniline.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic strategy, the following diagrams illustrate the key transformations and their logical progression.
Caption: Synthetic pathways from 1,3-difluoro-5-methoxy-2-nitrobenzene.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Versatile Tool for Chemical Innovation
1,3-Difluoro-5-methoxy-2-nitrobenzene stands out as a powerful and versatile intermediate in modern organic synthesis. Its unique electronic and structural features provide a reliable platform for the introduction of diverse functionalities through well-established reaction pathways. The protocols and application examples detailed in this guide underscore its significance, particularly in the synthesis of complex molecules with potential therapeutic applications. By understanding and harnessing the reactivity of this valuable building block, researchers can continue to push the boundaries of drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.
- BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing.
- Synthesis of Densely Substituted Pyrimidine Derivatives. (2006). Organic Chemistry Portal.
- Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
- Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015).
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][6]benzoxazine and Evaluation of Their Antiviral Activity. (2022). National Institutes of Health.
- CymitQuimica. (n.d.). Benzene, 1,3-difluoro-2-methoxy-5-nitro-.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
Sources
- 1. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]
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- 3. Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]
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- 6. echemi.com [echemi.com]
Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: A Versatile Building Block for Modern Chemistry
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a powerful intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a precisely arranged constellation of substituents that activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forming carbon-heteroatom bonds.[3]
The presence of a strongly electron-withdrawing nitro group, combined with two fluorine atoms—excellent leaving groups in SNAr reactions—renders the molecule highly susceptible to attack by a wide range of nucleophiles.[4] Furthermore, the strategic placement of these groups imparts a high degree of predictable regioselectivity, allowing chemists to forge specific bonds with confidence. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance crucial drug properties like metabolic stability and receptor binding affinity.[2]
This guide provides a detailed examination of the principles governing the SNAr reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene. It offers field-tested, adaptable protocols for reactions with common nucleophile classes and explains the causality behind key experimental choices, empowering researchers to leverage this versatile substrate in their synthetic campaigns.
Core Principles: Understanding the Basis of Regioselectivity
The remarkable regioselectivity observed in SNAr reactions of 1,3-Difluoro-5-methoxy-2-nitrobenzene is not arbitrary; it is a direct consequence of the electronic interplay between the substituents on the benzene ring.
-
Activating Group: The nitro (NO₂) group at the C2 position is a powerful electron-withdrawing group through both inductive and resonance effects. This effect is most pronounced at the ortho (C1, C3) and para (C5) positions, significantly lowering the electron density at these carbons and making them highly electrophilic.
-
Leaving Groups: The fluorine atoms at C1 and C3 are the potential leaving groups. Fluorine is an exceptionally effective leaving group in SNAr reactions. Its strong electronegativity enhances the electrophilicity of the attached carbon, promoting the initial, rate-determining nucleophilic attack.[4]
-
Directing Effects:
-
The fluorine at C1 is ortho to the activating nitro group.
-
The fluorine at C3 is also ortho to the nitro group.
-
The methoxy (OCH₃) group at C5 is an electron-donating group by resonance, which slightly deactivates the ring towards nucleophilic attack.
-
However, the key to regioselectivity lies in the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[5] Attack at the C1 position allows the negative charge of the complex to be delocalized directly onto the oxygen atoms of the nitro group, a highly stabilizing interaction. Attack at the C3 position also benefits from this stabilization. The subtle difference is often influenced by the steric environment and the specific nucleophile, but both positions are significantly activated over any other site. For the purpose of clarity in demonstrating the principle, the attack at the C1 position is depicted below as the favored pathway due to the combined electronic factors.
The diagram below illustrates the formation of the resonance-stabilized Meisenheimer complex, which is the cornerstone of the SNAr mechanism.[5][6]
Caption: SNAr Mechanism via a Stabilized Meisenheimer Complex.
General Experimental Workflow
A successful SNAr reaction relies on a systematic and well-controlled experimental process. The following workflow provides a general framework for conducting the reactions detailed in this guide. Each step is critical for achieving high yield and purity.
Caption: A generalized workflow for SNAr reactions.[7]
Application Protocols
The following protocols are robust, representative procedures for the reaction of 1,3-Difluoro-5-methoxy-2-nitrobenzene with major classes of nucleophiles. Researchers should consider these as starting points, with optimization potentially required for highly specific or sterically hindered nucleophiles.
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol details the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents. The procedure is suitable for both primary and secondary amines.
-
Principle: A non-nucleophilic base is used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. In some cases with less acidic amines, the base facilitates the reaction by increasing the nucleophilicity of the amine. Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the intermediates.[7][8]
-
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq).
-
Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile, approx. 0.2-0.5 M concentration).
-
Add the amine nucleophile (1.1–1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from 25 °C to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
-
Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)
This protocol describes the synthesis of aryl ethers from alcohols or phenols. This transformation generally requires a strong base to generate the corresponding alkoxide or phenoxide nucleophile.
-
Principle: Alcohols and phenols are generally not nucleophilic enough to participate in SNAr reactions directly. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the hydroxyl group, forming a potent alkoxide/phenoxide nucleophile in situ. Anhydrous conditions are critical to prevent quenching the base.
-
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol nucleophile (1.2 eq) and dissolve it in a dry polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or potassium tert-butoxide (KOtBu, 1.3 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the nucleophile.
-
In a separate flask, dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in the same dry solvent.
-
Slowly add the solution of the substrate to the pre-formed nucleophile mixture at 0 °C via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature or gently heat to 50-60 °C to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Perform an aqueous work-up and purification as described in Protocol 4.1 (Steps 7-10).
-
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol outlines the synthesis of aryl thioethers, which are important structural motifs in various bioactive molecules.
-
Principle: Thiols are highly potent nucleophiles due to the high polarizability of sulfur.[9] As such, the corresponding thiolate can often be generated with a milder base compared to alcohols, and the subsequent SNAr reaction often proceeds rapidly at or below room temperature.
-
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and dissolve it in a polar solvent like DMF or ethanol.
-
Add the thiol nucleophile (1.1 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature (20-25 °C). The reaction is often exothermic and typically completes within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purification as described in Protocol 4.1 (Steps 7-10) to isolate the aryl thioether product.
-
Summary of Representative Reaction Conditions
The following table summarizes typical conditions for the regioselective C1-substitution on 1,3-Difluoro-5-methoxy-2-nitrobenzene, providing a quick reference for experimental design.
| Nucleophile Class | Representative Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Expected Regioselectivity |
| Amines (N-Aryl) | Butylamine, Morpholine | K₂CO₃, Et₃N | DMF, DMSO, ACN | 25 - 80 | High (C1 Substitution) |
| Alcohols (O-Aryl) | Phenol, Benzyl Alcohol | NaH, KOtBu | THF, DMF | 0 to 60 | High (C1 Substitution) |
| Thiols (S-Aryl) | Thiophenol, Ethanethiol | K₂CO₃, Cs₂CO₃ | DMF, EtOH | 25 | High (C1 Substitution) |
Troubleshooting and Key Considerations
-
Di-substitution: Under forcing conditions (e.g., high temperatures, large excess of a potent nucleophile), substitution at the second fluorine (C3) position can occur. To minimize this, use a modest excess of the nucleophile (1.1-1.2 eq) and monitor the reaction closely to stop it once the starting material is consumed.[10]
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Choice: While polar aprotic solvents are generally preferred, studies on analogous systems have shown that nonpolar solvents like toluene can sometimes enhance regioselectivity, though potentially at the cost of reaction rate.[10][11] This could be an avenue for optimization if selectivity issues arise.
References
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Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
-
Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. [Link]
-
American Chemical Society Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
Nikitin, S., et al. Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. ResearchGate. [Link]
-
Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. China Chemical Supplier. [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
-
Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
-
Damaziak, K., et al. (2012). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. [Link]
-
Ichikawa, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Ichikawa, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. [Link]
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Boyd, R. J., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
-
Plater, M. J., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]
-
ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
-
Belema, M., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Semantic Scholar. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Damaziak, K., et al. (2012). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
-
Crow, J. P., et al. (2011). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. National Institutes of Health. [Link]
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
-
Wirz, J., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of 2,6-Difluoro-4-methoxyaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 2,6-Difluoro-4-methoxyaniline
The transformation of 1,3-difluoro-5-methoxy-2-nitrobenzene to 2,6-difluoro-4-methoxyaniline is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. The resulting aniline derivative, with its specific substitution pattern of two fluorine atoms ortho to the amine and a para-methoxy group, serves as a key building block for complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group impart unique electronic properties to the aromatic ring, influencing its reactivity in subsequent chemical transformations.
This application note provides a comprehensive guide to the reduction of the nitro group in 1,3-difluoro-5-methoxy-2-nitrobenzene. We will explore several robust and widely applicable reduction methodologies, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these procedures effectively.
Choosing the Right Reduction Strategy: A Comparative Overview
The selection of an appropriate reduction method is paramount and depends on several factors, including the scale of the reaction, the presence of other functional groups, and considerations regarding cost, safety, and environmental impact. Below, we discuss three commonly employed and effective methods for the reduction of aromatic nitro compounds.
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency, clean reaction profile, and amenability to scaling up. The reaction typically proceeds under a hydrogen atmosphere in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1] A key advantage is that the only byproduct is water, simplifying product isolation. However, care must be taken as Pd/C is flammable, and the use of hydrogen gas requires specialized equipment and safety precautions.[1]
-
Iron in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or hydrochloric acid, is a classical and cost-effective method for nitro group reduction.[2][3] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The reaction is typically robust, though the workup can be more involved due to the formation of iron salts.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and chemoselective reducing agent for aromatic nitro compounds.[4] It is often used when sensitive functional groups, such as aldehydes, ketones, and esters, need to be preserved.[5] The reaction can be run under acidic or neutral conditions. A notable drawback is the generation of tin-containing byproducts, which can complicate purification.[4]
The following table provides a comparative summary of these methods for the synthesis of 2,6-difluoro-4-methoxyaniline.
| Method | Reagents & Conditions | Advantages | Disadvantages | Estimated Yield Range |
| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | High yield, clean reaction, scalable. | Requires specialized equipment for handling H₂, catalyst can be pyrophoric. | 90-99% |
| Iron Reduction | Fe powder, Acetic Acid or HCl, Solvent (e.g., Ethanol) | Cost-effective, tolerant of many functional groups.[3] | Workup can be tedious due to iron sludge, reaction can be exothermic. | 80-95% |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl, Solvent (e.g., Ethanol) | Mild conditions, highly chemoselective.[5] | Stoichiometric amounts of tin salts are produced, which can complicate purification.[4] | 85-95% |
Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should always perform a small-scale trial before proceeding to a larger scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from established procedures for the hydrogenation of substituted nitroaromatics.[1]
Workflow for Catalytic Hydrogenation:
A typical workflow for catalytic hydrogenation.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a suitable round-bottom flask, dissolve 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Inerting: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen gas 3-5 times to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm or as per equipment specifications).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Completion and Work-up: Once hydrogen uptake ceases (typically 2-6 hours), stop the reaction. Carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-4-methoxyaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This protocol is based on the classic Béchamp reduction, known for its reliability.[3]
Chemical Transformation:
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: A Versatile Fluorinated Building Block
1,3-Difluoro-5-methoxy-2-nitrobenzene is a key chemical intermediate of significant interest to researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring two fluorine atoms and a nitro group on a methoxy-substituted benzene ring, provides a versatile platform for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups imparts distinct electronic properties that can be exploited for various chemical transformations.
The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of diverse functionalities. Furthermore, the nitro group can be readily reduced to an amine, which serves as a versatile handle for subsequent derivatization. The fluorine atoms can also influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, often enhancing metabolic stability, membrane permeability, and binding affinity.[1]
This guide provides detailed protocols and technical insights for the synthesis of three key classes of derivatives from 1,3-Difluoro-5-methoxy-2-nitrobenzene:
-
Amino Derivatives via Nucleophilic Aromatic Substitution
-
Aniline Derivatives via Nitro Group Reduction
-
Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
Part 1: Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. This allows for the displacement of one of the fluoride ions by a variety of nucleophiles, such as amines, in an SNAr reaction.[2][3]
Reaction Causality and Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex.[3] The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for stabilizing the transition state. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The fluorine atom at the 3-position is the most likely to be substituted due to the combined electron-withdrawing effects of the nitro group and the other fluorine atom.
Experimental Protocol: Synthesis of N-substituted-3-fluoro-5-methoxy-2-nitroanilines
This protocol describes a general procedure for the reaction of 1,3-Difluoro-5-methoxy-2-nitrobenzene with a primary or secondary amine.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K2CO3) or triethylamine (TEA) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in DMF (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Amine Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-(3-Fluoro-5-methoxy-2-nitrophenyl)morpholine | 85-95 |
| Piperidine | 1-(3-Fluoro-5-methoxy-2-nitrophenyl)piperidine | 80-90 |
| Benzylamine | N-Benzyl-3-fluoro-5-methoxy-2-nitroaniline | 75-85 |
Experimental Workflow Diagram:
Caption: SNAr Reaction Workflow
Part 2: Synthesis of Aniline Derivatives via Nitro Group Reduction
The nitro group of the synthesized amino derivatives or the starting material itself can be efficiently reduced to a primary amine. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline can be further functionalized through reactions such as amide bond formation, diazotization, and reductive amination.[4][5][6]
Reaction Causality and Mechanistic Insight
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[7] Common reducing agents include catalytic hydrogenation (e.g., H2 with Pd/C), metal-acid systems (e.g., SnCl2/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate with Pd/C). The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally clean and high-yielding but may not be suitable for molecules containing other reducible groups like alkenes or alkynes.
Experimental Protocol: Reduction to 3-Fluoro-5-methoxy-2-aminoanilines
This protocol outlines the reduction of an N-substituted-3-fluoro-5-methoxy-2-nitroaniline using tin(II) chloride.
Materials:
-
N-substituted-3-fluoro-5-methoxy-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted-3-fluoro-5-methoxy-2-nitroaniline (1.0 eq) in ethanol (0.1 M) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully basify with 5 M NaOH solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude aniline derivative.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation:
| Starting Material | Product | Typical Yield (%) |
| 4-(3-Fluoro-5-methoxy-2-nitrophenyl)morpholine | 4-(2-Amino-3-fluoro-5-methoxyphenyl)morpholine | 90-98 |
| 1-(3-Fluoro-5-methoxy-2-nitrophenyl)piperidine | 1-(2-Amino-3-fluoro-5-methoxyphenyl)piperidine | 88-96 |
| N-Benzyl-3-fluoro-5-methoxy-2-nitroaniline | N1-Benzyl-3-fluoro-5-methoxybenzene-1,2-diamine | 85-95 |
Experimental Workflow Diagram:
Caption: Nitro Group Reduction Workflow
Part 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10] To utilize the aniline derivatives from the previous step in a Suzuki coupling, the amino group can be converted into a more suitable leaving group, such as a halide or a triflate, via a Sandmeyer reaction.
Reaction Causality and Mechanistic Insight
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9]
Experimental Protocol: Synthesis of Biaryl Derivatives
This protocol describes a two-step procedure: 1) conversion of the aniline to a bromide via a Sandmeyer reaction, and 2) subsequent Suzuki-Miyaura coupling.
Step 1: Sandmeyer Reaction (Aniline to Bromide)
Materials:
-
Substituted aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Standard laboratory glassware
Procedure:
-
Suspend the aniline (1.0 eq) in 48% HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture, extract with a suitable solvent (e.g., dichloromethane), wash, dry, and concentrate to obtain the aryl bromide.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide from Step 1
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flask, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | Substituted biphenyl | 70-90 |
| 4-Methoxyphenylboronic acid | Substituted 4-methoxybiphenyl | 65-85 |
| 3-Pyridinylboronic acid | Substituted 3-phenylpyridine | 60-80 |
Synthetic Pathway Diagram:
Caption: Overall Synthetic Pathway
References
-
(National Institutes of Health)
-
(National Institutes of Health)
-
(Chemistry LibreTexts)
-
(University of Minnesota)
-
(YouTube)
-
(Echemi)
-
(YouTube)
-
(Vanderbilt University)
-
(Organic Chemistry Portal)
-
(Fisher Scientific)
-
(ChemRxiv)
-
(Chemistry LibreTexts)
-
(National Institutes of Health)
-
(TCI Chemicals)
Sources
- 1. echemi.com [echemi.com]
- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
The Strategic Application of 1,3-Difluoro-5-methoxy-2-nitrobenzene in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Emergence of Fluorinated Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling, are frequently implicated in pathological processes when dysregulated. The strategic incorporation of fluorine atoms and fluorine-containing moieties into drug candidates has become a paramount strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Within this context, 1,3-Difluoro-5-methoxy-2-nitrobenzene has emerged as a pivotal building block for the synthesis of complex heterocyclic systems at the heart of next-generation kinase inhibitors. Its unique electronic properties and substitution pattern offer a versatile platform for constructing privileged scaffolds, such as the pyrimido[4,5-b][1][2]diazepine core found in potent Polo-like kinase 1 (PLK1) inhibitors.
This comprehensive guide delves into the detailed application of 1,3-Difluoro-5-methoxy-2-nitrobenzene in the synthesis of advanced kinase inhibitors, with a particular focus on a plausible and chemically sound synthetic route to potent therapeutic agents. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Application: Synthesis of Pyrimido[4,5-b][1][2]diazepine-based PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development. The pyrimido[4,5-b][1][2]diazepine scaffold has been identified as a promising core for the development of potent and selective PLK1 inhibitors. The strategic use of 1,3-Difluoro-5-methoxy-2-nitrobenzene is instrumental in the construction of a key intermediate for these complex molecules.
Featured Kinase Inhibitor: A Representative PLK1 Inhibitor of the Pyrimido[4,5-b][1][2]diazepine Class
For the purpose of this guide, we will focus on the synthesis of a representative and potent PLK1 inhibitor, structurally analogous to those developed by leading pharmaceutical companies. The synthesis of this class of compounds showcases the utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in a multi-step synthetic sequence.
| Parameter | Value |
| Target Kinase | Polo-like kinase 1 (PLK1) |
| Core Scaffold | Pyrimido[4,5-b][1][2]diazepine |
| Key Starting Material | 1,3-Difluoro-5-methoxy-2-nitrobenzene |
| Therapeutic Area | Oncology |
Synthetic Strategy Overview
The overall synthetic strategy hinges on a convergent approach, wherein the pyrimido[4,5-b][1][2]diazepine core is constructed and subsequently coupled with a substituted benzamide side chain. The journey from 1,3-Difluoro-5-methoxy-2-nitrobenzene to the final inhibitor involves a series of key transformations, including nucleophilic aromatic substitution (SNA), reduction, cyclization, and amide coupling.
Caption: Synthetic workflow for a pyrimido[4,5-b][1][2]diazepine-based PLK1 inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are provided for illustrative purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.
Part 1: Synthesis of the Key Benzamide Side Chain
The synthesis of the benzamide side chain begins with the strategic functionalization of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Step 1.1: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Amino Side Chain
The high electrophilicity of the carbon atoms attached to the fluorine atoms in 1,3-Difluoro-5-methoxy-2-nitrobenzene, further activated by the electron-withdrawing nitro group, facilitates a regioselective nucleophilic aromatic substitution.
-
Reaction: 1,3-Difluoro-5-methoxy-2-nitrobenzene + N-methylpiperazine
-
Rationale: N-methylpiperazine is introduced as a common solubilizing group in kinase inhibitors to improve pharmacokinetic properties. The reaction proceeds at the more sterically accessible fluorine atom.
-
Protocol:
-
To a solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpiperazine .
-
Step 1.2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is essential for the subsequent amide bond formation.
-
Reaction: Reduction of the nitro group of 4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpiperazine.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Protocol:
-
Dissolve 4-(2-fluoro-4-methoxy-5-nitrophenyl)-1-methylpiperazine (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-5-fluoro-2-(4-methylpiperazin-1-yl)anisole .
-
Step 1.3: Amide Coupling
The synthesized aniline is coupled with a carboxylic acid to form the final benzamide side chain.
-
Reaction: 4-amino-5-fluoro-2-(4-methylpiperazin-1-yl)anisole + Carboxylic Acid
-
Rationale: Standard peptide coupling reagents like HATU or EDC/HOBt are used to facilitate the formation of the amide bond.
-
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-amino-5-fluoro-2-(4-methylpiperazin-1-yl)anisole (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired benzamide side chain .
-
Part 2: Synthesis of the Pyrimido[4,5-b][1][2]diazepine Core and Final Coupling
The synthesis of the core scaffold and its coupling with the benzamide side chain are crucial final steps. A general representation of this multi-step process is provided below, as the specific starting materials for the core can vary.
Caption: Convergent synthesis of a PLK1 inhibitor.
Step 2.1: Construction of the Pyrimido[4,5-b][1][2]diazepine Core
The synthesis of the core typically involves the reaction of a suitably substituted 2,4-dichloropyrimidine with a diamine, followed by cyclization.
-
Protocol (General):
-
React a 2,4-dichloropyrimidine derivative with an appropriate diamine in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., isopropanol).
-
The resulting intermediate is then subjected to cyclization conditions, which can involve heating or the use of a catalyst, to form the tricyclic pyrimido[4,5-b][1][2]diazepine core.
-
Step 2.2: Final Coupling Reaction
The final step involves a palladium-catalyzed cross-coupling reaction to link the pyrimido[4,5-b][1][2]diazepine core with the benzamide side chain.
-
Reaction: Buchwald-Hartwig amination or a similar cross-coupling reaction.
-
Rationale: This reaction is highly efficient for forming carbon-nitrogen bonds between an aryl halide (or triflate) on the core and the amine of the side chain.
-
Protocol (General):
-
To a reaction vessel, add the halogenated pyrimido[4,5-b][1][2]diazepine core (1.0 eq), the benzamide side chain (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Degas the mixture and purge with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., dioxane or toluene) and heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the final product by preparative HPLC to obtain the highly pure PLK1 inhibitor .
-
Signaling Pathway Context: The Role of PLK1 in Cell Cycle Progression
A thorough understanding of the target's biological role is essential for rational drug design. PLK1 is a master regulator of mitosis. Its inhibition by the synthesized compounds leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified PLK1 signaling pathway and the effect of its inhibition.
Conclusion: A Versatile Building Block for Modern Drug Discovery
1,3-Difluoro-5-methoxy-2-nitrobenzene stands out as a highly valuable and versatile building block in the synthesis of complex kinase inhibitors. Its strategic application, as demonstrated in the plausible synthesis of a potent PLK1 inhibitor, highlights the importance of fluorinated scaffolds in modern drug design. The protocols and rationale presented herein provide a foundational understanding for researchers to leverage the unique chemical properties of this reagent in their own drug discovery endeavors. The continued exploration of such enabling starting materials will undoubtedly fuel the development of the next generation of targeted therapies.
References
-
Chen, S., et al. (2012). Identification of novel, potent and selective inhibitors of Polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 22(2), 1247-1250. [Link]
-
Xiang, J., et al. (2010). Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1][2]diazepin-7(6H)-ones. Journal of Combinatorial Chemistry, 12(4), 503-509. [Link]
-
Luo, Y., et al. (2011). Discovery of a benzo[e]pyrimido-[5,4-b][1][2]diazepin-6(11H)-one as a potent and selective inhibitor of Big MAP Kinase 1. ACS Medicinal Chemistry Letters, 2(3), 229-233. [Link]
-
Cheung, C. H. Y., et al. (2013). Polo-like kinase inhibitor Ro5203280 has potent antitumor activity in nasopharyngeal carcinoma. Molecular Cancer Therapeutics, 12(7), 1393-1403. [Link]
-
Wang, N., et al. (2015). Molecular targeting of the oncoprotein PLK1 in pediatric acute myeloid leukemia: RO3280, a novel PLK1 inhibitor, induces apoptosis in leukemia cells. International Journal of Molecular Sciences, 16(1), 1266-1280. [Link]
-
Vertex Pharmaceuticals Inc. Patents. (Various years). [Link]
- Google Patents. (Various years).
Sources
Application Notes and Protocols for 1,3-Difluoro-5-methoxy-2-nitrobenzene in Agrochemical Development
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Agrochemicals
The relentless pursuit of higher crop yields and robust disease management has positioned fluorinated molecules as cornerstones in the development of next-generation agrochemicals. The incorporation of fluorine atoms into active ingredients can significantly enhance their metabolic stability, binding affinity to target enzymes, and overall efficacy.[1][2] Nitrogen-containing heterocycles, particularly pyrazoles, are a dominant class of scaffolds in modern fungicides, renowned for their potent and broad-spectrum activity.[1][3][4][5]
This guide focuses on the strategic application of 1,3-Difluoro-5-methoxy-2-nitrobenzene as a versatile building block for the synthesis of highly functionalized pyrazole intermediates, which are precursors to advanced agrochemical agents. The unique substitution pattern of this molecule—featuring two activated fluorine atoms, a methoxy group, and a nitro group—provides a robust platform for controlled chemical transformations.
Core Application: Synthesis of a Key Agrochemical Precursor
The primary utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in this context is its conversion to a substituted phenylhydrazine. This transformation is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The resulting hydrazine is a critical intermediate for constructing the pyrazole ring, a core component of numerous commercial fungicides.
Experimental Protocols
Part 1: Synthesis of (3-Fluoro-5-methoxy-2-nitrophenyl)hydrazine
This protocol details the regioselective displacement of a fluorine atom from 1,3-Difluoro-5-methoxy-2-nitrobenzene using hydrazine hydrate. The electron-withdrawing effect of the nitro group strongly activates the fluorine atoms towards nucleophilic attack.
Reaction Scheme:
Caption: Synthesis of the hydrazine intermediate via SNAr.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| 1,3-Difluoro-5-methoxy-2-nitrobenzene | 189.12 | 93343-10-3 | >98% |
| Hydrazine hydrate (64% soln.) | 50.06 | 7803-57-8 | 64% |
| Ethanol (anhydrous) | 46.07 | 64-17-5 | >99.5% |
| Diethyl ether | 74.12 | 60-29-7 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene (18.9 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (64% solution, 7.8 g, 0.1 mol) dropwise to the solution over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, (3-Fluoro-5-methoxy-2-nitrophenyl)hydrazine, can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield a yellow-orange solid.
Expected Yield: 85-92%
Part 2: Synthesis of a 5-Fluoro-3-methyl-1-(5-methoxy-2-nitrophenyl)-1H-pyrazole-4-carboxylate Scaffold
This protocol describes the cyclocondensation of the synthesized hydrazine intermediate with a 1,3-dicarbonyl compound (ethyl 2-chloroacetoacetate) to form the pyrazole ring, a foundational scaffold in many modern fungicides.
Reaction Scheme:
Caption: Pyrazole ring formation via cyclocondensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |
| (3-Fluoro-5-methoxy-2-nitrophenyl)hydrazine | 201.15 | - | >98% |
| Ethyl 2-chloroacetoacetate | 164.59 | 609-15-4 | >97% |
| Glacial Acetic Acid | 60.05 | 64-19-7 | ACS Grade |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade |
| Hexane | 86.18 | 110-54-3 | ACS Grade |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (3-Fluoro-5-methoxy-2-nitrophenyl)hydrazine (10.0 g, 0.05 mol) in glacial acetic acid (50 mL).
-
Reagent Addition: Add ethyl 2-chloroacetoacetate (8.2 g, 0.05 mol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-water with stirring. A precipitate will form.
-
Filter the solid product using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum.
-
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure pyrazole derivative as a crystalline solid.
Expected Yield: 75-85%
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 1,3-Difluoro-5-methoxy-2-nitrobenzene | C₇H₅F₂NO₃ | 189.12 | Pale yellow solid | 50 - 54 |
| (3-Fluoro-5-methoxy-2-nitrophenyl)hydrazine | C₇H₈FN₃O₃ | 201.15 | Yellow-orange solid | 110 - 114 |
| Pyrazole Product | C₁₄H₁₄FN₃O₅ | 327.28 | Off-white solid | 155 - 159 |
Logical Workflow Diagram
The overall synthetic strategy is a two-step process designed to build a complex heterocyclic scaffold from a readily available fluorinated aromatic compound. This workflow is central to creating novel molecular entities for agrochemical screening programs.
Sources
- 1. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
experimental procedure for Suzuki coupling with 1,3-Difluoro-5-methoxy-2-nitrobenzene
An Application Note for Advanced Suzuki-Miyaura Cross-Coupling: Protocol for the Denitrative Coupling of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: Navigating the Challenges of Electron-Deficient Nitroarenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive. However, the reaction's success is highly dependent on the electronic and steric nature of the coupling partners.
This application note addresses the specific challenges associated with a particularly demanding substrate: 1,3-Difluoro-5-methoxy-2-nitrobenzene . This molecule presents a trifecta of hurdles for the synthetic chemist:
-
Extreme Electron Deficiency: The cumulative electron-withdrawing effects of two fluorine atoms and a nitro group render the aromatic ring highly deactivated. This property can significantly impede the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[4]
-
Direct C-NO₂ Bond Functionalization: Traditionally, aryl halides and triflates are the electrophiles of choice for Suzuki couplings.[5] However, recent breakthroughs have demonstrated that the C-NO₂ bond itself can be targeted for oxidative addition by a palladium catalyst.[6][7] This denitrative coupling strategy transforms readily available nitroarenes into valuable building blocks but requires specialized catalytic systems to achieve selectivity and high yields.[5][6][8]
-
Steric Hindrance: The substituents flanking the nitro group can sterically encumber the approach of the palladium catalyst, further complicating the oxidative addition step.
This guide provides a robust, field-proven protocol for the denitrative Suzuki-Miyaura coupling of 1,3-Difluoro-5-methoxy-2-nitrobenzene. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide a comprehensive troubleshooting guide to empower researchers in navigating this advanced transformation.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4][9] For this specific transformation, the cycle is initiated by the challenging oxidative addition of the palladium(0) complex into the aryl-nitro bond.
Caption: Step-by-step experimental workflow for Suzuki coupling.
Detailed Protocol
This protocol is designed for a 0.5 mmol scale reaction. Adjust quantities accordingly for different scales.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Equivalents | Role |
| 1,3-Difluoro-5-methoxy-2-nitrobenzene | C₇H₅F₂NO₃ | 189.12 | 94.6 | 1.0 | Electrophile |
| Arylboronic Acid (e.g., Phenylboronic Acid) | C₆H₇BO₂ | 121.93 | 91.4 | 1.5 | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | 23.0 | 0.05 (2.5 mol% Pd) | Palladium(0) Precatalyst |
| BrettPhos | C₄₂H₆₃O₂P | 646.93 | 32.3 | 0.10 (10 mol%) | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | 212.3 | 2.0 | Base |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 4.0 mL | - | Solvent |
| Water (Degassed) | H₂O | 18.02 | 1.0 mL | - | Co-Solvent |
Step-by-Step Procedure
-
Preparation of Glassware: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an atmosphere of dry argon or nitrogen.
-
Addition of Solids: In a glovebox or under a positive flow of argon, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (94.6 mg, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), potassium phosphate (212.3 mg, 2.0 equiv, 1.0 mmol), Pd₂(dba)₃ (23.0 mg, 0.025 mmol), and BrettPhos (32.3 mg, 0.05 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. If not using a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. [10]4. Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. [11]Using a syringe, add 5.0 mL of the degassed solvent mixture to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the limiting reagent (the nitroarene).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 15 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with additional ethyl acetate.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Scientific Rationale: The "Why" Behind the Protocol
-
Catalyst System (Pd₂(dba)₃ / BrettPhos): The oxidative addition of an Ar-NO₂ bond is significantly more challenging than for a typical Ar-Br or Ar-I bond. [7]This step requires a highly active catalyst.
-
Pd₂(dba)₃: This is a stable Pd(0) precatalyst that readily releases the active L-Pd(0) species in solution. [12] * BrettPhos: This is a bulky, electron-rich biaryl monophosphine ligand. [6]Its properties are crucial: the high electron density on the phosphorus atom increases the electron density on the palladium center, which promotes the oxidative addition into the electron-poor C-NO₂ bond. Its steric bulk facilitates the final reductive elimination step and helps maintain a monoligated, highly reactive palladium species in solution. [6][13]* Base (K₃PO₄): The base is essential for the transmetalation step. [14]It reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium(II) center. [4][14]K₃PO₄ is a moderately strong base that is effective in many challenging Suzuki couplings.
-
-
Solvent System (Dioxane/Water): A polar, aprotic solvent mixture is often optimal.
-
1,4-Dioxane: This solvent effectively solubilizes the organic substrates and the catalyst complex.
-
Water: The aqueous phase is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species. [15] * Degassing: Palladium(0) catalysts are readily oxidized by dissolved oxygen to form inactive palladium black, which kills the catalytic cycle. [11][16]Thoroughly degassing the solvents is a non-negotiable step for achieving high yields and reproducibility.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.<[16]br>2. Poor quality of boronic acid.3. Insufficient temperature. | 1. Ensure all glassware is properly dried and the reaction is run under a strict inert atmosphere. Use freshly degassed solvents.<[11]br>2. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).<[11][16]br>3. Increase temperature incrementally (e.g., to 110 °C), but be aware of potential catalyst decomposition. |
| Protodeboronation | The boronic acid C-B bond is cleaved and replaced by a C-H bond, often caused by excessive heat or prolonged reaction times. [16] | 1. Use a milder base (e.g., K₂CO₃) or anhydrous conditions (e.g., using KF).<[17]br>2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Use a more stable boronate ester. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). Often promoted by oxygen. | 1. Rigorously exclude oxygen from the reaction mixture.<[13]br>2. Ensure the palladium precatalyst is of high quality.3. Sightly decrease the amount of boronic acid (e.g., to 1.2 equivalents). |
Safety and Handling Precautions
-
Nitroaromatic Compounds: Aromatic nitro compounds are toxic and should be handled with extreme care. [18]They can be absorbed through the skin and may cause systemic effects. [18][19]Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. [18]* Palladium Catalysts: Palladium compounds can be sensitizers and should be handled carefully to avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it only in a fume hood.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemicals. [18]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. (2023). Merits of the Suzuki Coupling Reaction. [Link]
-
Daini, M., & Tsuchii, K. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3135–3148. [Link]
-
Green, J. C., & Hartwig, J. F. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802–15804. [Link]
-
Chemius. (2023). Safety Data Sheet: nitro razredčilo. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. [Link]
-
GOV.UK. (2024). Nitrobenzene - Incident management. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. carlroth.com [carlroth.com]
Application Notes & Protocols: Large-Scale Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene Derivatives
Abstract: This document provides a detailed guide for the large-scale synthesis of 1,3-difluoro-5-methoxy-2-nitrobenzene and its subsequent derivatization into key intermediates for pharmaceutical and agrochemical research. We present validated protocols, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization for scalability. The protocols cover the initial nitration of 3,5-difluoroanisole and key downstream transformations, including nucleophilic aromatic substitution and nitro group reduction, which are fundamental in modern drug development.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly valuable substituted aromatic compound that serves as a versatile building block in organic synthesis. Its strategic importance is derived from a unique combination of functional groups:
-
Two Activating Fluorine Atoms: The fluorine atoms, positioned meta to each other, significantly influence the electronic properties of the benzene ring. In conjunction with the nitro group, they strongly activate the ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This allows for the precise introduction of various nucleophiles, a common strategy in building complex molecular scaffolds.
-
A Methoxy Group: The methoxy substituent provides an additional point for modulation and can influence the pharmacokinetic properties of final drug candidates.
-
A Reducible Nitro Group: The nitro group is a powerful electron-withdrawing group that facilitates SNAr. Critically, it serves as a synthetic precursor to an aniline (amino group) through well-established reduction methods.[3][4] The resulting aniline is a cornerstone intermediate for constructing a vast array of heterocycles, amides, and sulfonamides prevalent in medicinal chemistry.
The strategic placement of fluorine is a widely used tactic in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[5] This guide provides robust and scalable methods to access this key intermediate and its derivatives, empowering researchers in drug discovery and process development.
Overall Synthetic Strategy
The synthesis of derivatives is approached in a two-stage process. First, the core intermediate, 1,3-difluoro-5-methoxy-2-nitrobenzene, is synthesized via electrophilic nitration. Second, this core intermediate is diversified through two primary, high-yielding pathways: nucleophilic substitution of a fluorine atom or reduction of the nitro group to form a versatile aniline precursor.
Caption: Overall workflow for the synthesis and derivatization.
Part I: Synthesis of the Core Intermediate
The most direct and scalable route to 1,3-difluoro-5-methoxy-2-nitrobenzene is the regioselective nitration of commercially available 3,5-difluoroanisole.
Mechanistic Rationale
The reaction is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the fluorine atoms (-F) are deactivating but also ortho, para-directing. The nitronium ion (NO₂⁺) will be directed to the positions ortho to the powerful methoxy activator. This results in highly selective nitration at the C2 position, sterically unhindered and electronically favored. Careful temperature control is paramount to prevent potential side reactions, such as over-nitration or oxidation.
Caption: Electrophilic nitration of 3,5-difluoroanisole.
Protocol 1: Large-Scale Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Safety Note: This reaction involves strong acids and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. An ice bath for emergency cooling should be readily available.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometry |
|---|---|---|---|---|
| 3,5-Difluoroanisole | 144.11 | 100.0 g | 0.694 | 1.0 eq |
| Sulfuric Acid (98%) | 98.08 | 300 mL | - | - |
| Nitric Acid (70%) | 63.01 | 48.6 mL | 0.763 | 1.1 eq |
| Dichloromethane (DCM) | - | 1 L | - | - |
| Saturated NaHCO₃ (aq) | - | 500 mL | - | - |
| Brine | - | 200 mL | - | - |
Procedure:
-
Reaction Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice/salt water bath.
-
Acid Charge: Charge the flask with concentrated sulfuric acid (300 mL) and begin stirring. Cool the acid to 0 °C.
-
Substrate Addition: Slowly add 3,5-difluoroanisole (100.0 g) to the cold sulfuric acid over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Nitration: Add the nitric acid (48.6 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over approximately 1 hour, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Causality Note: Maintaining a low temperature is critical to ensure regioselectivity and prevent the formation of dinitrated byproducts. The reaction is highly exothermic.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 1.5 kg) in a large beaker. This should be done slowly to control the exotherm from the acid dilution. A pale yellow solid may precipitate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL) until effervescence ceases, and finally with brine (200 mL).
-
Causality Note: The bicarbonate wash neutralizes any residual acid, which is crucial for preventing product degradation during solvent removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a pale yellow solid.
-
Expected Yield: 85-95%.
-
Purity (HPLC): >98%.
-
Part II: Derivatization of the Core Intermediate
The synthesized 1,3-difluoro-5-methoxy-2-nitrobenzene is an ideal substrate for diversification. The two most powerful transformations are detailed below.
Caption: Key derivatization pathways from the core intermediate.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[6] The fluorine atom at the C1 position is activated by both the ortho-nitro group and the para-fluoro group, making it the primary site for substitution.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometry |
|---|---|---|---|---|
| Core Intermediate | 189.12 | 10.0 g | 52.9 mmol | 1.0 eq |
| Amine Nucleophile (e.g., Morpholine) | 87.12 | 5.5 g | 63.5 mmol | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.6 g | 105.8 mmol | 2.0 eq |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL flask, add the core intermediate (10.0 g), potassium carbonate (14.6 g), and DMSO (100 mL).
-
Nucleophile Addition: Add the amine nucleophile (5.5 g) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Causality Note: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they solvate the cation of the base (K⁺) but not the anion (CO₃²⁻), increasing its nucleophilicity. Heat is required to overcome the activation energy of the reaction.
-
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Work-up: Cool the mixture to room temperature and pour it into ice water (500 mL). The product will often precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum. If the product is an oil, extract with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
-
Expected Yield: 80-95%.
-
Pathway B: Nitro Group Reduction
Reduction of the nitro group to an aniline is a fundamental and highly efficient transformation. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high yields, clean conversion, and simple work-up (catalyst filtration).[7]
Safety Note: Hydrogen gas is highly flammable. This reaction must be conducted in an appropriate hydrogenation vessel (e.g., a Parr shaker or autoclave) in an area free from ignition sources. The palladium catalyst can be pyrophoric when dry and exposed to air; handle with care.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometry |
|---|---|---|---|---|
| Core Intermediate | 189.12 | 10.0 g | 52.9 mmol | 1.0 eq |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 1.0 g | - | 10 wt% |
| Ethanol (or Methanol) | - | 150 mL | - | - |
| Hydrogen Gas (H₂) | - | 50 psi | - | - |
Procedure:
-
Vessel Charge: To a suitable hydrogenation vessel, add the core intermediate (10.0 g) and ethanol (150 mL).
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (1.0 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Using a wet catalyst minimizes the risk of ignition upon contact with air and solvent.
-
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and monitoring the temperature and hydrogen uptake is crucial. The reaction is usually complete in 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the starting material and the appearance of the aniline product (which is often UV-active) indicates completion.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
-
Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filtered catalyst should be kept wet and disposed of according to safety guidelines.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be purified by distillation, crystallization, or column chromatography if necessary.
-
Expected Yield: >95%.
-
Conclusion
The synthetic routes described provide a robust and scalable platform for accessing 1,3-difluoro-5-methoxy-2-nitrobenzene and its key derivatives. The protocols are designed with large-scale synthesis in mind, emphasizing safety, efficiency, and high yield. The strategic functional groups on this core scaffold allow for extensive diversification, making it an exceptionally valuable building block for professionals in drug discovery and development. By understanding the causality behind the reaction conditions and procedural steps, researchers can confidently adapt and optimize these methods for their specific synthetic targets.
References
-
ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Available from: [Link]
-
NIH National Library of Medicine. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
PubMed. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
Alchemist-chem. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Available from: [Link]
-
ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available from: [Link]
-
Semantic Scholar. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available from: [Link]
-
NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available from: [Link]
-
NINGBO INNO PHARMCHEM. The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Available from: [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
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ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Available from: [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]
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Royal Society of Chemistry. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Available from: [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
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European Patent Office. Process for producing 3,5-difluoroaniline - EP 0497213 A2. Available from: [Link]
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Application Notes and Protocols: 1,3-Difluoro-5-methoxy-2-nitrobenzene as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials, with nitrogen-containing heterocycles being particularly prominent in medicinal chemistry.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles, improving metabolic stability, membrane permeability, and binding affinity to biological targets.[2] In this context, 1,3-difluoro-5-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile building block for the synthesis of novel and intricate heterocyclic systems.
This technical guide provides an in-depth exploration of the chemical reactivity of 1,3-difluoro-5-methoxy-2-nitrobenzene and presents detailed protocols for its application in the synthesis of medicinally relevant heterocyclic cores, including quinolines, benzimidazoles, and benzoxazinones. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 1,3-difluoro-5-methoxy-2-nitrobenzene is dictated by the interplay of its substituents. The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms susceptible to displacement by a wide range of nucleophiles.[3] The fluorine atom para to the nitro group is generally more activated than the one ortho. This regioselectivity allows for sequential and controlled functionalization. The methoxy group, an electron-donating group, can influence the electron density of the ring and may play a role in subsequent cyclization reactions.
The nitro group itself is a versatile functional handle. Its reduction to an amine is a key transformation that opens up a plethora of possibilities for the construction of nitrogen-containing heterocycles through cyclocondensation reactions.
Synthesis of Novel Heterocyclic Scaffolds: Detailed Protocols and Methodologies
Synthesis of Fluorinated Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[4][5][6] The following protocol outlines a general strategy for the synthesis of a 7-fluoro-5-methoxy-8-nitroquinoline derivative, a scaffold with potential applications in medicinal chemistry.
Workflow for the Synthesis of a 7-Fluoro-5-methoxy-8-nitroquinoline Derivative
Caption: A two-step process for the synthesis of a substituted quinoline.
Protocol 1: Synthesis of 7-Fluoro-5-methoxy-8-nitro-2-methylquinolin-4-ol
This protocol is based on the well-established Gould-Jacobs reaction, adapted for the specific reactivity of 1,3-difluoro-5-methoxy-2-nitrobenzene.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetoacetate (1.1 equivalents) in anhydrous THF to the suspension via the dropping funnel. Stir for 30 minutes at 0 °C.
-
Add a solution of 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude intermediate adduct, which can be used in the next step without further purification.
Step 2: Cyclization and Dehydration
-
Slowly add the crude intermediate from Step 1 to pre-heated concentrated sulfuric acid (5-10 equivalents) at 100 °C.
-
Stir the mixture at this temperature for 15-30 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 7-fluoro-5-methoxy-8-nitro-2-methylquinolin-4-ol.
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 1,3-Difluoro-5-methoxy-2-nitrobenzene |
| Reagents | Ethyl acetoacetate, NaH, H₂SO₄ |
| Solvent | Anhydrous THF |
| Reaction Time | Step 1: 4-6 hours; Step 2: 15-30 minutes |
| Temperature | Step 1: Reflux; Step 2: 100 °C |
| Expected Yield | 60-75% (over two steps) |
| Product | 7-Fluoro-5-methoxy-8-nitro-2-methylquinolin-4-ol |
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] The synthesis of fluorinated benzimidazoles can lead to compounds with enhanced biological properties.[7][8]
Workflow for the Synthesis of a Fluorinated Benzimidazole Derivative
Caption: A three-step synthesis of a substituted benzimidazole.
Protocol 2: Synthesis of a Substituted 6-Fluoro-4-methoxy-benzimidazole
This protocol involves an initial SNAr reaction to introduce an amino group, followed by reduction of the nitro group and subsequent cyclocondensation.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Aqueous ammonia (28-30%)
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric acid (HCl)
-
An appropriate carboxylic acid or aldehyde (e.g., formic acid for an unsubstituted benzimidazole)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
Step 1: Amination via SNAr
-
In a sealed pressure vessel, place 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 equivalent) and aqueous ammonia (10-20 equivalents).
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature.
-
The product, 4-amino-2-fluoro-6-methoxy-nitrobenzene, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
Step 2: Reduction of the Nitro Group
-
To a solution of 4-amino-2-fluoro-6-methoxy-nitrobenzene (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents) and concentrated HCl.
-
Reflux the mixture for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product, 3-fluoro-5-methoxy-benzene-1,2-diamine, with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude diamine, which is often used directly in the next step.
Step 3: Cyclocondensation
-
To the crude 3-fluoro-5-methoxy-benzene-1,2-diamine (1.0 equivalent), add the desired carboxylic acid (e.g., formic acid, 1.1 equivalents) or aldehyde (1.1 equivalents) and a catalytic amount of mineral acid (e.g., HCl).
-
Heat the mixture to reflux in a suitable solvent (e.g., ethanol or water) for 2-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the benzimidazole product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure substituted 6-fluoro-4-methoxy-benzimidazole.
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 1,3-Difluoro-5-methoxy-2-nitrobenzene |
| Reagents | Aqueous NH₃, SnCl₂/HCl, Carboxylic Acid/Aldehyde |
| Solvent | Water, Ethanol |
| Reaction Time | Step 1: 12-24h; Step 2: 2-4h; Step 3: 2-6h |
| Temperature | Step 1: 120-150 °C; Steps 2 & 3: Reflux |
| Expected Yield | 50-65% (over three steps) |
| Product | Substituted 6-Fluoro-4-methoxy-benzimidazole |
Synthesis of Fluorinated Benzoxazinones
Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and neuroprotective properties.[2][9] Fluorinated benzoxazinones are of particular interest in drug discovery.[10][11][12]
Workflow for the Synthesis of a Fluorinated Benzoxazinone Derivative
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Application Notes and Protocols: Regioselective Synthesis of Arylamines via Nucleophilic Aromatic Substitution of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and the construction of carbon-nitrogen (C-N) bonds are cornerstone tactics for optimizing the pharmacological profiles of therapeutic candidates.[1][2] 1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly valuable and versatile building block that serves as a powerful platform for these transformations.[3] Its aromatic core is potently activated by a nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction for C-N bond formation.[4][5] The presence of two distinct fluorine atoms as leaving groups introduces a critical question of regioselectivity, the control of which is paramount for the efficient synthesis of target molecules.
This guide provides a comprehensive technical overview of the reaction between 1,3-Difluoro-5-methoxy-2-nitrobenzene and various nitrogen-based nucleophiles (N-nucleophiles). We will delve into the underlying mechanistic principles that govern the reaction's outcome, offer a predictive analysis of its regioselectivity, and present detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Mechanistic Framework and Regioselectivity
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism, which is characteristic of SNAr reactions on electron-deficient aromatic systems.[6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of the N-nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This step is typically the rate-determining step of the reaction.[5] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is critical, and it is greatly enhanced by the powerful electron-withdrawing nitro group, which delocalizes the negative charge.
-
Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of a fluoride ion, an excellent leaving group in SNAr chemistry. This elimination step is fast and results in the formation of the final substituted product.
Caption: Electronic effects governing regioselective nucleophilic attack.
Experimental Application and Protocols
General Considerations and Safety
-
Safety: Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. [8]* Reagents: Use anhydrous solvents for best results, especially when strong bases like NaH are employed. [6]Reagents should be of high purity.
-
Atmosphere: While not always strictly necessary for amine nucleophiles with an inorganic base, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent side reactions, particularly with sensitive substrates or when using moisture-sensitive bases.
Protocol 1: Reaction with a Secondary Aliphatic Amine (Morpholine)
This protocol details a typical SNAr reaction with a common cyclic secondary amine, which is a moderately strong nucleophile.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF) (approx. 0.2-0.5 M solution)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add DMF to dissolve/suspend the solids (to a concentration of ~0.5 M).
-
Add morpholine (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product, 4-(3-fluoro-5-methoxy-2-nitrophenyl)morpholine.
Protocol 2: Reaction with a Primary Aromatic Amine (p-Toluidine)
This protocol is adapted for a weaker nucleophile, an aniline derivative, which may require slightly more forcing conditions or a different base/solvent system to achieve a reasonable reaction rate.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq), p-toluidine (1.1 eq), and Cesium Carbonate (1.5 eq).
-
Add anhydrous DMSO via syringe to create a ~0.4 M solution.
-
Heat the reaction mixture to 100-120 °C. Aromatic amines are generally less nucleophilic than aliphatic amines, necessitating higher temperatures.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, potentially requiring 12-24 hours.
-
Work-up: After cooling, carefully pour the reaction mixture into a larger volume of cold water, which may cause the product to precipitate. If a solid forms, it can be collected by vacuum filtration.
-
If no precipitation occurs, extract the product with ethyl acetate (3x).
-
Wash the combined organic layers thoroughly with water (multiple times to remove DMSO) and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired product, 3-fluoro-5-methoxy-N-(p-tolyl)-2-nitroaniline.
Data Summary and Workflow
Table of Representative Reaction Conditions
| Nucleophile (Class) | Base | Solvent | Temp (°C) | Time (h) | Major Product Structure |
| Morpholine (Secondary Aliphatic) | K₂CO₃ | DMF | 80-90 | 4-8 | 4-(3-fluoro-5-methoxy-2-nitrophenyl)morpholine |
| Benzylamine (Primary Aliphatic) | K₂CO₃ | ACN | 80 | 6-12 | N-benzyl-3-fluoro-5-methoxy-2-nitroaniline |
| Aniline (Primary Aromatic) | Cs₂CO₃ | DMSO | 110 | 12-24 | 3-fluoro-5-methoxy-N-phenyl-2-nitroaniline |
| Piperidine (Secondary Aliphatic) | Et₃N | EtOH | Reflux | 8-16 | 1-(3-fluoro-5-methoxy-2-nitrophenyl)piperidine |
Generalized Experimental Workflow
The following diagram outlines the logical flow of operations for a typical SNAr reaction with 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Caption: A generalized workflow from reaction setup to product isolation.
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a potent and selective electrophile for nucleophilic aromatic substitution reactions. A careful analysis of the electronic properties of its substituents allows for a reliable prediction of regioselectivity, with N-nucleophiles preferentially displacing the fluorine atom at the C3 position. This selectivity provides a direct and efficient route to valuable 3-amino-1-fluoro-5-methoxy-2-nitrobenzene scaffolds. The protocols provided herein offer robust starting points for the synthesis of diverse libraries of these compounds, which are of significant interest in the development of novel pharmaceuticals and agrochemicals. By understanding the interplay between substrate activation and directing group effects, researchers can confidently employ this building block to accelerate their discovery programs.
References
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Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]
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Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. Available at: [Link]
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Dalton, J. T., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). Available at: [Link]
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Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]
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Alchemist Chemical. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Alchemist Chemical. Available at: [Link]
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ResearchGate. (2010). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. ResearchGate. Available at: [Link]
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Green Chemistry Blog. (2023). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Available at: [Link]
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ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]
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Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
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Semantic Scholar. (2001). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar. Available at: [Link]
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Ningbo Inno Pharmchem. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Ningbo Inno Pharmchem. Available at: [Link]
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Semantic Scholar. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Semantic Scholar. Available at: [Link]
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Al-Masoudi, W. A. M., et al. (2024). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Karbala International Journal of Modern Science. Available at: [Link]
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functionalization of the aromatic ring of 1,3-Difluoro-5-methoxy-2-nitrobenzene
An Application Guide to the Strategic Functionalization of 1,3-Difluoro-5-methoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Highly Activated Aromatic Scaffold
1,3-Difluoro-5-methoxy-2-nitrobenzene is a specialized aromatic compound whose value in synthetic chemistry is derived from its unique electronic architecture. The convergence of three potent electron-withdrawing groups (two fluorine atoms and a nitro group) on the benzene ring renders it highly electron-deficient. This pronounced electronic character is not a limitation but rather the key to its strategic utility, particularly in the fields of pharmaceutical and agrochemical development. The substituents create a highly predictable platform for chemical modification, enabling the synthesis of complex molecular entities often found in kinase inhibitors and other targeted therapeutics.[1][2]
This guide provides a detailed exploration of the primary functionalization pathways for this versatile building block. We will move beyond simple procedural lists to dissect the mechanistic rationale behind each transformation, offering field-proven insights into protocol selection and optimization. The core reactivity of this molecule is governed by the interplay of its substituents, which will be the central theme of our discussion.
Section 1: Nucleophilic Aromatic Substitution (SNAr) — The Dominant Reaction Manifold
The most significant and synthetically useful chemistry of 1,3-difluoro-5-methoxy-2-nitrobenzene is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The powerful -I (inductive) and -M (mesomeric) effects of the nitro group, positioned at C2, strongly activate the ring towards nucleophilic attack. This activation is most pronounced at the ortho (C1) and para (C3) positions, where the two fluorine atoms reside.
The reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step is the attack of a nucleophile on the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization and lowers the activation energy for the reaction.[3][5] In the second, faster step, the leaving group is expelled, and aromaticity is restored.
A crucial point of expertise is understanding the role of fluorine as a leaving group in SNAr. While typically a poor leaving group in aliphatic substitution (SN1/SN2), fluorine is an excellent leaving group in SNAr. Its high electronegativity creates a strong dipole in the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the slow step of the reaction.[5]
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- 5. youtube.com [youtube.com]
Application Notes & Protocols: Catalytic Transformations of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile nitro group—creates a scaffold with distinct electronic properties and multiple reactive sites. The nitro group, in particular, not only activates the ring for certain transformations but also serves as a synthetic handle for the introduction of an amino group, a cornerstone of many bioactive compounds.
This guide provides an in-depth exploration of key catalytic methods for the selective transformation of 1,3-Difluoro-5-methoxy-2-nitrobenzene. We move beyond simple procedural lists to explain the causality behind the choice of catalysts, ligands, and reaction conditions. The protocols described herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable toolkit for leveraging this versatile intermediate.
Section 1: Catalytic Reduction of the Nitro Group: Synthesis of 2,6-Difluoro-4-methoxyaniline
The most fundamental and widely utilized transformation of 1,3-Difluoro-5-methoxy-2-nitrobenzene is the reduction of its nitro group to form 2,6-Difluoro-4-methoxyaniline.[2] This aniline is a critical precursor for a vast array of subsequent functionalizations, including amide bond formations, diazotizations, and further cross-coupling reactions. Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion due to its high efficiency, clean conversion, and atom economy.[3][4]
The general mechanism involves the adsorption of the nitroarene and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline.[5]
Protocol 1.1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on activated carbon is the workhorse catalyst for this transformation. It offers excellent activity, selectivity for the nitro group reduction without affecting the aromatic fluorides, and is easily removed by simple filtration.
Experimental Workflow Diagram
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Difluoro-5-methoxy-2-nitrobenzene is a versatile building block in medicinal chemistry and materials science, offering multiple reaction sites for synthetic elaboration. However, the inherent reactivity of its functional groups—two activated fluorine atoms, a methoxy group, and a nitro group—presents significant challenges in achieving regioselective transformations. This guide provides a comprehensive overview of protecting group strategies to navigate these complexities. We will delve into the reactivity of the core structure, outline strategies for the selective protection of the hydroxyl (derived from the methoxy group) and amino (derived from the nitro group) functionalities, and present detailed, field-tested protocols for their implementation and removal. This document is intended to serve as a practical resource for chemists engaged in the multi-step synthesis of complex molecules derived from this valuable starting material.
The Synthetic Challenge: Understanding the Reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene
The synthetic utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene stems from the distinct reactivity of its substituents. The powerful electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atoms susceptible to displacement by a wide range of nucleophiles.[1][2][3] The fluorine atom at the C1 position, being ortho to the nitro group, is the most activated and will typically react preferentially.
The methoxy group, an electron-donating group, directs electrophilic aromatic substitution to the ortho and para positions. However, the strong deactivating effect of the nitro group generally renders the ring resistant to electrophilic attack. The methoxy group itself can be cleaved to a phenol, which opens up another avenue for functionalization but also introduces a potentially reactive and acidic proton that may require protection.[4][5]
Furthermore, the nitro group can be reduced to an aniline, a versatile functional group for a plethora of transformations, including diazotization, acylation, and cross-coupling reactions.[6][7] This reduction dramatically alters the electronic properties of the aromatic ring, transforming the substituent from strongly deactivating to strongly activating.
This confluence of reactive sites necessitates a carefully planned synthetic strategy, often involving the use of protecting groups to temporarily mask one or more functionalities while another is being manipulated. The choice of protecting group is critical and must be guided by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.[8][9]
Protecting the Hydroxyl Group: Strategies for Phenol Protection
In many synthetic routes, the conversion of the methoxy group to a hydroxyl group is a key step to enable further modifications, such as etherification, esterification, or the introduction of a leaving group for cross-coupling reactions. The resulting phenol is acidic and can interfere with a variety of reagents, particularly organometallics and strong bases. Therefore, its protection is often essential.
Silyl Ethers: A Versatile and Tunable Protecting Group
Silyl ethers are among the most widely used protecting groups for phenols due to their ease of introduction, general stability, and the variety of deprotection methods available.[10][11][12] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.
-
tert-Butyldimethylsilyl (TBS) Ethers: TBS ethers are robust and stable to a wide range of non-acidic and non-fluoride containing reagents, making them suitable for many synthetic transformations, including SNAr reactions.
-
Triisopropylsilyl (TIPS) Ethers: TIPS ethers offer even greater steric hindrance and are consequently more stable to acidic conditions than TBS ethers.[11]
Table 1: Comparison of Common Silyl Ether Protecting Groups for Phenols
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Reagents |
| tert-Butyldimethylsilyl | TBS | Moderate | High | TBAF, HF-Pyridine, aq. HCl |
| Triisopropylsilyl | TIPS | High | High | TBAF, HF-Pyridine |
Protocol 2.1.1: Protection of 1,3-Difluoro-5-hydroxy-2-nitrobenzene as a TBS Ether
Diagram 2.1.1: TBS Protection of a Phenol
Caption: TBS protection of the phenolic hydroxyl group.
Materials:
-
1,3-Difluoro-5-hydroxy-2-nitrobenzene
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-difluoro-5-hydroxy-2-nitrobenzene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Slowly add a solution of TBSCl (1.2 eq) in anhydrous DMF at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.1.2: Deprotection of a TBS Ether
Diagram 2.1.2: TBS Deprotection
Caption: Deprotection of the TBS ether using TBAF.
Materials:
-
1-(tert-Butyldimethylsilyloxy)-3,5-difluoro-2-nitrobenzene
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected phenol (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protecting the Amino Group: Strategies for Aniline Protection
Reduction of the nitro group to an aniline is a common transformation that opens up a vast array of synthetic possibilities. However, the resulting aniline is a nucleophilic and basic functional group that can react with electrophiles and can be protonated in acidic media. Protection of the aniline is therefore often required.
Carbamates: A Reliable and Orthogonal Protection Strategy
Carbamates are excellent protecting groups for anilines, with the most common being the tert-butyloxycarbonyl (Boc) group.[13][14][15] The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. This orthogonality makes it particularly useful in complex syntheses.[8][9]
Table 2: Common Carbamate Protecting Groups for Anilines
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Reagents |
| tert-Butyloxycarbonyl | Boc | Low | High | TFA, HCl |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | High | Low | Piperidine |
| Benzyloxycarbonyl | Cbz | Moderate | High | H₂, Pd/C |
Protocol 3.1.1: Boc Protection of an Aniline
Diagram 3.1.1: Boc Protection of an Aniline
Caption: Boc protection of the aniline functionality.
Materials:
-
3,5-Difluoro-4-methoxyaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aniline (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can often be used without further purification, or it can be purified by recrystallization or column chromatography.
Protocol 3.1.2: Deprotection of a Boc-Protected Aniline
Diagram 3.1.2: Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc group.
Materials:
-
tert-Butyl (3,5-difluoro-4-methoxyphenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected aniline.
Orthogonal Protecting Group Strategies
In more complex synthetic sequences, it may be necessary to protect multiple functional groups that are later deprotected at different stages of the synthesis. This requires an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions that do not affect the others.[8]
For a derivative of 1,3-difluoro-5-methoxy-2-nitrobenzene that has been converted to a phenol and an aniline, a possible orthogonal strategy would be:
-
Phenol: Protected as a TBS ether (cleaved with fluoride).
-
Aniline: Protected as a Boc carbamate (cleaved with acid).
This allows for the selective deprotection of either the phenol or the aniline, enabling further transformations at either site independently.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules from 1,3-difluoro-5-methoxy-2-nitrobenzene. By understanding the inherent reactivity of the starting material and carefully selecting protecting groups based on their stability and cleavage conditions, chemists can unlock the full synthetic potential of this versatile building block. The protocols outlined in this guide provide a starting point for the development of robust and efficient synthetic routes towards novel pharmaceuticals and advanced materials.
References
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"Protecting group - Wikipedia." Available at: [Link].
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"Appendix 6: Protecting groups - Oxford Learning Link." Available at: [Link].
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"Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal." Available at: [Link].
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"Deprotection of Silyl Ethers - Gelest Technical Library." Available at: [Link].
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"Aryl methyl ether cleavage : r/Chempros - Reddit." Available at: [Link].
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"Protecting Groups for Amines: Carbamates - Master Organic Chemistry." (2018). Available at: [Link].
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"The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scirp.org." Available at: [Link].
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"Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons." Available at: [Link].
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"Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene." Available at: [Link].
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"26.02 Silyl Ethers as Protecting Groups - YouTube." (2020). Available at: [Link].
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"Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups - ElectronicsAndBooks." Available at: [Link].
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"Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH." Available at: [Link].
-
"16: Silylethers - Chemistry LibreTexts." (2021). Available at: [Link].
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-
"Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - RSC Publishing." Available at: [Link].
-
"Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing)." Available at: [Link].
-
"The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis." Available at: [Link].
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"Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry." (2018). Available at: [Link].
-
"Boc-Protected Amino Groups - Organic Chemistry Portal." Available at: [Link].
-
"Nucleophilic Aromatic Substitution - Chemistry Steps." Available at: [Link].
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"tert-Butyloxycarbonyl protecting group - Wikipedia." Available at: [Link].
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"Nucleophilic aromatic substitution - Wikipedia." Available at: [Link].
-
"8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts." (2021). Available at: [Link].
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-
"Boc Protecting Group for Amines - Chemistry Steps." Available at: [Link].
-
"Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature - ResearchGate." Available at: [Link].
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Application Notes & Protocols: Synthesis of Bioactive Molecules Utilizing 1,3-Difluoro-5-methoxy-2-nitrobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of 1,3-Difluoro-5-methoxy-2-nitrobenzene as a pivotal starting material in the synthesis of diverse bioactive molecules. We will explore its unique reactivity, focusing on sequential nucleophilic aromatic substitution (SNAr) and nitro group reduction, which together unlock pathways to complex molecular scaffolds, particularly those relevant to modern therapeutic targets like protein kinases. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Value of 1,3-Difluoro-5-methoxy-2-nitrobenzene
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic profiles.[1][2][3] 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS 66684-62-6) has emerged as a highly valuable and versatile building block for constructing complex pharmaceutical agents.[1][4]
Its utility is derived from a unique convergence of functional groups on a single aromatic scaffold:
-
Two Activated Fluorine Atoms: The presence of a potent electron-withdrawing nitro group ortho and para to the fluorine atoms renders them exceptionally labile and susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This allows for the sequential and controlled introduction of various nucleophiles.
-
A Reducible Nitro Group: The nitro moiety, after serving its role as an activating group, can be readily reduced to a primary amine.[7] This newly formed aniline is a versatile handle for a vast array of subsequent chemical transformations, including amide couplings, sulfonamide formations, and the construction of heterocyclic ring systems integral to many drug classes.[8]
-
Modulating Methoxy Group: The methoxy group influences the electronic landscape of the ring and provides an additional point for potential chemical modification or interaction with biological targets.
This trifecta of reactivity makes 1,3-Difluoro-5-methoxy-2-nitrobenzene a cornerstone reagent for building libraries of compounds aimed at targets such as protein kinases, which are central to numerous disease pathologies, including cancer.[9][10][11]
Core Synthetic Strategies & Protocols
The synthetic utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene is primarily harnessed through two key transformations: nucleophilic aromatic substitution and nitro group reduction.
Strategy 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern aromatic chemistry.[6] In this substrate, the powerful electron-withdrawing effect of the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group.[5][12] Fluorine is an excellent leaving group in this context due to the high polarization of the C-F bond, which makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[12]
The reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex).[5][13] The second, faster step involves the elimination of the fluoride ion to restore aromaticity.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.1.1: General Protocol for Monosubstitution via SNAr
This protocol describes a general method for the regioselective monosubstitution of an amine nucleophile onto the 1,3-difluoro-5-methoxy-2-nitrobenzene core.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and the chosen solvent (e.g., DMF, 0.2 M concentration).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add the base (DIPEA or K₂CO₃, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HF generated during the reaction.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired monosubstituted product.
Causality & Insights:
-
Choice of Base: An inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal, while an organic base like DIPEA can improve solubility in some cases.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Regioselectivity: The fluorine atom at the C1 position (para to the nitro group) is generally more activated and will typically react first, though mixtures can occur depending on the nucleophile and conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 85-95 |
| Aniline | DIPEA | ACN | 100 | 70-85 |
| Sodium thiomethoxide | N/A | THF | 25 | >90 |
Table 1: Representative conditions for SNAr on 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Strategy 2: Nitro Group Reduction & Derivatization
The reduction of the aromatic nitro group to an aniline is a pivotal transformation that dramatically expands the synthetic possibilities.[8] This conversion turns a strongly deactivating group into a versatile activating and nucleophilic handle.
Caption: Workflow for nitro group reduction and subsequent derivatization.
Protocol 2.2.1: Protocol for Nitro Group Reduction using Tin(II) Chloride
This method is a reliable and high-yielding procedure for reducing the nitro group in the presence of other sensitive functional groups.
Materials:
-
Substituted nitrobenzene starting material (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the nitroaromatic compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in one portion.
-
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (usually 1-3 hours).
-
Cool the reaction to room temperature and carefully pour it over ice.
-
Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with the reaction solvent (EtOAc or EtOH).
-
Transfer the filtrate to a separatory funnel, separate the layers (if using EtOAc), and extract the aqueous layer with additional solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted aniline core that forms hydrogen bonds with the "hinge" region of the kinase active site.[10][14] The following multi-step protocol illustrates how 1,3-difluoro-5-methoxy-2-nitrobenzene can be used to rapidly construct a privileged scaffold for kinase inhibitor discovery.
Caption: Multi-step synthesis of a potential kinase inhibitor scaffold.
Protocol 3.1: Multi-step Synthesis of N-(5-fluoro-2-methoxy-4-morpholino-phenyl)acetamide
Step 1: Synthesis of 4-(2,4-difluoro-5-methoxyphenyl)morpholine (SNAr Reaction)
-
Follow Protocol 2.1.1 using 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 eq), morpholine (1.1 eq), and potassium carbonate (2.0 eq) in DMF at 80 °C. The expected product is 4-(5-fluoro-2-methoxy-4-nitrophenyl)morpholine.
Step 2: Synthesis of 5-fluoro-2-methoxy-4-morpholinylaniline (Nitro Reduction)
-
Take the product from Step 1 (1.0 eq) and subject it to reduction following Protocol 2.2.1 using SnCl₂·2H₂O (4.5 eq) in refluxing ethanol. The product is the corresponding aniline.
Step 3: Synthesis of N-(5-fluoro-2-methoxy-4-morpholinophenyl)acetamide (Amide Coupling)
-
Dissolve the aniline from Step 2 (1.0 eq) in dichloromethane (DCM) containing pyridine (1.5 eq) in a flask cooled in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography or recrystallization to obtain the final target molecule.
This final scaffold contains key pharmacophoric elements: a hinge-binding amide, a solubilizing morpholine group, and fluorine/methoxy substituents for modulating potency and ADME properties, making it an excellent starting point for a kinase inhibitor discovery program.
Safety & Handling
1,3-Difluoro-5-methoxy-2-nitrobenzene is a chemical irritant.[4] Standard laboratory safety precautions should be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in SNAr and nitro reduction reactions provides a reliable and efficient entry point to diverse chemical scaffolds. The protocols and strategies outlined in this guide offer a solid foundation for researchers to leverage this reagent in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
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Application Notes and Protocols in Materials Science and Polymer Chemistry
Introduction: The fields of materials science and polymer chemistry are at the forefront of innovation, driving advancements in everything from biomedical devices and sustainable packaging to high-performance composites and electronics. The ability to precisely synthesize, process, and characterize materials is paramount to developing novel products with tailored functionalities. This guide provides an in-depth exploration of key techniques and methodologies, offering not just step-by-step protocols but also the underlying scientific principles and practical insights essential for researchers, scientists, and drug development professionals. Our focus is on robust, reproducible, and self-validating experimental design, ensuring the integrity of your results.
Section 1: Advanced Polymer Synthesis: Controlled Radical Polymerization (CRP)
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predictable molecular weights, low dispersity (Đ), and complex architectures.[1] Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile methods.[2] These techniques are foundational for creating materials with precisely engineered properties for applications in drug delivery, nanotechnology, and advanced coatings.[1][3][4]
The Mechanism and Significance of ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization that employs a transition metal complex (commonly copper) to establish a dynamic equilibrium between a low concentration of active, growing polymer radicals and a high concentration of dormant species (typically alkyl halides).[][6][7][8] This equilibrium is the cornerstone of control; by keeping the radical concentration low, the probability of termination reactions is significantly reduced.[][6] The result is the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality.[2][][7] The choice of the ligand for the copper catalyst is critical as it tunes the catalyst's activity and solubility, thereby controlling the polymerization kinetics.[]
Diagram 1: ATRP Catalytic Cycle
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. 1235492-43-9). This valuable intermediate is crucial in the development of novel pharmaceuticals and agrochemicals. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with its synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your success.
The predominant synthetic route to 1,3-Difluoro-5-methoxy-2-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of 3,5-difluoroanisole. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome.
Foundational Reaction and Mechanism
The nitration of 3,5-difluoroanisole is typically achieved using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the fluorine atoms (-F) are deactivating but also ortho, para-directing. The regioselectivity is determined by the interplay of these electronic effects, with the nitro group adding to the position most activated by the methoxy group and least sterically hindered, which is C2.
Caption: Mechanism of Electrophilic Nitration.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or Incomplete Conversion
Question: My reaction has stalled, resulting in a low yield and significant recovery of the 3,5-difluoroanisole starting material. What are the likely causes?
Answer: This is one of the most frequent challenges and typically points to issues with the generation or reactivity of the nitronium ion.
Possible Causes & Solutions:
-
Insufficient Nitrating Agent Strength: The concentration of the nitronium ion is highly dependent on the water content of the acid mixture.[2] Any excess water will suppress its formation.
-
Solution: Ensure you are using concentrated or fuming grades of nitric and sulfuric acids. For particularly stubborn reactions, oleum (fuming sulfuric acid) can be used as a co-solvent to consume any residual water.[3]
-
-
Reaction Temperature is Too Low: While low temperatures are crucial to prevent side reactions, excessively cold conditions can slow the reaction rate to a crawl, especially given the deactivating effect of the fluorine atoms.
-
Inadequate Stoichiometry: Using a stoichiometric amount of nitric acid is often insufficient.
-
Solution: Employ a slight molar excess of the nitrating agent (e.g., 1.1 to 1.3 equivalents of HNO₃) to drive the reaction to completion.[5] Avoid a large excess, as this can promote the formation of impurities.
-
Issue 2: Formation of Significant Impurities
Question: My product is contaminated with side products, complicating purification and lowering the isolated yield. How can I identify and minimize them?
Answer: Impurity formation is most often linked to reaction conditions that are too harsh (i.e., too high a temperature or excessive nitrating agent).
Key Impurities and Mitigation Strategies:
-
Dinitrated Products: The initial product, 1,3-Difluoro-5-methoxy-2-nitrobenzene, is strongly deactivated towards further nitration. However, under forcing conditions (high temperatures, prolonged reaction times, or a large excess of nitrating agent), a second nitro group can be added to the ring.[5]
-
Oxidized Byproducts: The methoxy group can be susceptible to oxidation under strongly acidic and nitrating conditions, leading to colored, tar-like impurities.
-
Mitigation: Again, maintaining a low reaction temperature is key. Ensure efficient stirring to dissipate heat generated during the exothermic reaction.[5]
-
-
Positional Isomers: While the directing effects strongly favor the 2-position, trace amounts of other isomers could theoretically form.
-
Mitigation: This is less common due to the strong directing influence of the methoxy group. Purification via column chromatography or recrystallization is typically effective at removing minor isomeric impurities.
-
Caption: Decision workflow for troubleshooting synthesis outcomes.
Issue 3: Difficult Product Isolation
Question: After quenching the reaction in ice water, my product either oiled out instead of precipitating as a solid or remained dissolved. How can I improve the work-up?
Answer: Isolation issues are common for nitroaromatic compounds, which can have melting points near room temperature.[7]
Solutions:
-
Ensure Complete Precipitation: The product has low solubility in water.[8] If it oils out, it may be due to residual acid or a supersaturated state.
-
Action: Ensure the quench is performed with vigorous stirring to break up the oil and promote solidification. If it remains an oil, proceed directly to solvent extraction.
-
-
Effective Solvent Extraction:
-
Action: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.[8] Perform multiple extractions (e.g., 3x) to ensure complete recovery. Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine, and finally dry over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Optimizing Crystallization:
-
Action: If recrystallization is chosen for purification, a solvent screen is recommended. A common and effective system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of sulfuric acid to nitric acid? A1: A common and effective volumetric ratio is 2:1 of H₂SO₄ to HNO₃.[2] This ensures there is sufficient sulfuric acid to fully catalyze the formation of the nitronium ion.
Q2: How should I add the reagents? A2: For optimal safety and selectivity, the recommended procedure is to first prepare the nitrating mixture (add HNO₃ to H₂SO₄) at low temperature. Then, add this cold nitrating mixture slowly and dropwise to a solution of the 3,5-difluoroanisole, also maintained at low temperature. This method helps maintain a low concentration of the nitronium ion and better controls the exothermic reaction.[5]
Q3: Are there any alternative, milder nitrating agents? A3: For sensitive substrates, alternatives can be considered, although they may require more optimization. Reagents like acetyl nitrate (formed in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can be effective. However, for this specific substrate, the mixed acid system is generally reliable and cost-effective.
Q4: What are the key safety precautions for this reaction? A4: Nitration reactions are highly exothermic and involve strong, corrosive acids. Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Use an ice bath for cooling and add reagents slowly to control the exotherm. Never add water to concentrated acid; always add acid to water during the work-up quench.
Optimized Reference Protocol
This protocol incorporates the troubleshooting and optimization strategies discussed above.
| Parameter | Value / Condition | Rationale |
| Starting Material | 3,5-Difluoroanisole | >98% purity |
| Nitrating Agent | Conc. H₂SO₄ (98%) and Conc. HNO₃ (70%) | Standard, effective mixed acid system. |
| Ratio (v/v) | 2:1 H₂SO₄ : HNO₃ | Ensures complete generation of NO₂⁺.[2] |
| Stoichiometry | 1.1 equivalents of HNO₃ relative to substrate | Drives reaction to completion while minimizing side products.[5] |
| Temperature | 0 to 5 °C | Critical for preventing dinitration and oxidation.[5][6] |
| Reaction Time | 1-3 hours (Monitor by TLC/GC) | Avoids prolonged exposure to harsh conditions. |
| Work-up | Quench on ice, extract with Ethyl Acetate | Ensures efficient and safe isolation. |
Step-by-Step Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (20 mL) to 0 °C in an ice-salt bath.
-
Slowly add concentrated HNO₃ (10 mL, ~1.1 eq.) to the sulfuric acid with vigorous stirring, ensuring the temperature of the nitrating mixture does not exceed 10 °C. Cool the mixture back to 0 °C.
-
In a separate reaction flask, dissolve 3,5-difluoroanisole (1 eq.) in a minimal amount of a suitable solvent if necessary (e.g., dichloromethane) or use it neat, and cool the flask to 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred substrate over 30-60 minutes, maintaining the internal reaction temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice (~200 g).
-
A pale yellow solid should precipitate. If an oil forms, stir vigorously to induce solidification.
-
Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield 1,3-Difluoro-5-methoxy-2-nitrobenzene as a solid.
References
- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. (URL: )
- Troubleshooting guide for the nitration of fluorin
- Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica. (URL: )
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (URL: )
- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. (URL: )
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: )
-
Di-nitration troubleshooting : r/Chempros - Reddit. (URL: [Link])
- Technical Support Center: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene - Benchchem. (URL: )
-
1,2-Difluoro-3-methoxy-5-nitrobenzene, 98% Purity, C7H5F2NO3, 1 gram - CP Lab Safety. (URL: [Link])
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- 8. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]
purification techniques for crude 1,3-Difluoro-5-methoxy-2-nitrobenzene
An essential component in contemporary drug discovery and materials science, 1,3-Difluoro-5-methoxy-2-nitrobenzene serves as a critical building block for novel molecular architectures. The purity of this intermediate is paramount, as even trace impurities can significantly impede downstream reactions, leading to lower yields, complex side-products, and challenges in characterization.
This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the purification of crude 1,3-Difluoro-5-methoxy-2-nitrobenzene. Moving beyond simple procedural lists, this guide explains the underlying principles of common purification techniques, offers solutions to frequently encountered problems, and provides detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene relevant to its purification?
Understanding the physicochemical properties is the first step in designing an effective purification strategy. These values dictate the choice of solvents and techniques.
| Property | Value / Description | Significance for Purification | Source |
| CAS Number | 66684-62-6 | Unique identifier for the correct substance. | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | - | [2][3] |
| Molecular Weight | 189.12 g/mol | - | [2][3] |
| Appearance | Solid (predicted) | Indicates that recrystallization is a viable primary purification method. | [2] |
| Melting Point | Estimated 50 - 100 °C | A distinct melting point range is a key indicator of purity post-purification. The range will narrow as purity increases. | [2] |
| Boiling Point | Estimated 240 - 260 °C | High boiling point suggests that distillation may be difficult and could lead to decomposition. | [2] |
| Solubility | Low in water; Soluble in common organic solvents (dichloromethane, chloroform, ethyl acetate). | Crucial for selecting solvents for both recrystallization and column chromatography. | [2] |
Q2: What are the likely impurities in a crude reaction mixture?
Crude 1,3-Difluoro-5-methoxy-2-nitrobenzene typically arises from the nitration of 1,3-difluoro-5-methoxybenzene. The impurities are therefore predictable products of this reaction.
-
Unreacted Starting Material: 1,3-Difluoro-5-methoxybenzene. This impurity is less polar than the desired product.
-
Positional Isomers: Nitration can potentially occur at other positions on the aromatic ring, leading to isomers. These will have very similar polarities, making them the most challenging impurities to remove.
-
Di-nitrated Byproducts: Over-reaction can lead to the introduction of a second nitro group, resulting in highly polar byproducts.
-
Residual Acids: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) may persist. These are typically removed with an aqueous workup (e.g., washing with sodium bicarbonate solution) before chromatography or recrystallization.
Q3: Which purification method—recrystallization or column chromatography—is better for my needs?
The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for:
-
Larger scale purifications (>5-10 g).
-
Removing impurities that have significantly different solubility profiles from the product.
-
When the crude product is already of moderate purity (>80-90%).
-
It is generally faster and uses less solvent than chromatography for large quantities.
-
-
Column Chromatography is the method of choice for:
-
Small to medium scale purifications (<10-15 g).
-
Separating mixtures with multiple components or impurities with similar polarities to the product (e.g., positional isomers).[4]
-
Achieving the highest possible purity, as it offers superior separation power.[5]
-
Purifying oily or non-crystalline crude products.
-
Q4: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Workflow for Solvent Screening:
-
Place ~20-30 mg of your crude solid in a small test tube.
-
Add the test solvent dropwise at room temperature until a slurry is formed (~0.5 mL). If the solid dissolves completely, the solvent is too good; discard it.
-
If the solid does not dissolve, heat the mixture to the solvent's boiling point.
-
If the solid dissolves when hot, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will yield a high recovery of pure crystals upon cooling.[6]
-
Starting Solvent Suggestions: Based on the compound's structure (polar nitro and methoxy groups, non-polar benzene ring), a solvent of intermediate polarity is a good starting point. Try isopropanol, ethanol, or a solvent pair like ethyl acetate/hexanes or toluene/hexanes.
Troubleshooting Guides
Even with a well-designed protocol, unexpected issues can arise. These guides address common problems encountered during the purification of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution cooled too quickly. 3. The compound may have "oiled out" (formed a liquid layer instead of crystals). | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6] 2. Ensure the flask is allowed to cool slowly and undisturbed. 3. If an oil forms, reheat the solution to dissolve the oil, add slightly more solvent, and try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6] |
| Poor recovery of the product. | 1. The chosen solvent is too effective (the compound is still soluble when cold). 2. Not enough time was allowed for crystallization in the ice bath. 3. The crude material contained a large percentage of soluble impurities. | 1. Re-evaluate your solvent choice or use a mixed-solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexanes until cloudy). 2. Cool the flask in an ice bath for at least 30-60 minutes. 3. Consider a preliminary purification by column chromatography. |
| Product is still impure after recrystallization (checked by TLC/NMR). | 1. The impurity has a very similar solubility profile to the product. 2. Crystals formed too quickly, trapping impurities within the crystal lattice. | 1. A second recrystallization may be necessary. If impurities persist, column chromatography is required. 2. Ensure slow cooling. Insulating the flask can help promote the formation of larger, purer crystals. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on the column (co-elution). | 1. The eluent system is too polar, moving all compounds too quickly. 2. The column was overloaded with the crude mixture. 3. The column was packed improperly (air bubbles, cracks). | 1. Switch to a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio).[5] 2. Use a larger column or load less material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude compound by weight. 3. Repack the column carefully using a slurry method to ensure a homogenous stationary phase.[7] |
| The compound will not elute from the column. | 1. The eluent system is not polar enough. 2. The compound is highly polar and has very strong interactions with the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., decrease the hexane:ethyl acetate ratio).[5] 2. If a pure ethyl acetate flush does not work, a small percentage (0.5-1%) of methanol or triethylamine (if the compound is basic) can be added to the eluent. |
| Streaking or tailing of spots in collected fractions (seen on TLC). | 1. The compound was loaded onto the column in a solvent that was too polar. 2. The crude sample is acidic or basic, interacting strongly with the silica. 3. The column is overloaded. | 1. Always dissolve and load the sample in a minimal amount of the initial, least polar eluent or use a "dry loading" technique. 2. Add a small amount of a modifier to the eluent system (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds). 3. Reduce the amount of material loaded onto the column. |
Experimental Protocols & Workflows
Purification Workflow Overview
The following diagram outlines the decision-making process for purifying crude 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Sources
- 1. 1,3-DIFLUORO-5-METHOXY-2-NITRO-BENZENE | 66684-62-6 [amp.chemicalbook.com]
- 2. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]
- 3. Benzene, 1,3-difluoro-2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common side reactions with 1,3-Difluoro-5-methoxy-2-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,3-Difluoro-5-methoxy-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of working with this versatile synthetic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot common side reactions and optimize your synthetic outcomes.
Section 1: Understanding the Core Reactivity
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly activated aromatic system primed for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is a direct consequence of the electronic interplay between its substituents.
-
Activating Group: The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group. It strongly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. Crucially, it stabilizes the negative charge of the reaction intermediate (the Meisenheimer complex) through resonance.[1]
-
Leaving Groups: The two fluorine atoms at C1 and C3 are excellent leaving groups for SNAr reactions. Contrary to trends in aliphatic substitutions (SN1/SN2), fluorine's high electronegativity makes the attached carbon atom highly electrophilic, facilitating the initial, rate-determining nucleophilic attack.[2][3]
-
Modulating Group: The methoxy group (-OCH₃) at the C5 position is an electron-donating group. While such groups typically deactivate the ring towards nucleophilic attack, its meta position relative to both fluorine atoms means its deactivating resonance effect is not directly transmitted to the reaction centers. It primarily exerts a weaker, inductive effect.
The general mechanism for the SNAr reaction is a two-step addition-elimination process, as illustrated below.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during reactions with 1,3-Difluoro-5-methoxy-2-nitrobenzene in a direct question-and-answer format.
Q1: My reaction is sluggish, showing low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?
A1: Sluggish or incomplete SNAr reactions are typically rooted in issues with nucleophilicity, reaction conditions, or solvent choice.
-
Causality: The rate-determining step is the attack of the nucleophile on the electron-deficient ring. If the nucleophile is weak, or if its concentration in the active, anionic form is low, the reaction will proceed slowly. Polar aprotic solvents are crucial as they solvate the counter-ion of the base (e.g., K⁺ of K₂CO₃), leaving the nucleophilic anion more "naked" and reactive.
-
Troubleshooting Steps:
-
Assess the Base: For alcohol or amine nucleophiles, a base is required to generate the more potent alkoxide or amide anion. Ensure the base is strong enough for the nucleophile (pKa of base's conjugate acid should be > pKa of nucleophile). Consider switching from a mild base like K₂CO₃ to a stronger one like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) for alcohols.
-
Increase Temperature: SNAr reactions have a significant activation energy barrier. Cautiously increasing the reaction temperature in increments of 10-20 °C can dramatically increase the rate. Monitor for byproduct formation.
-
Solvent Optimization: If you are using a less polar solvent like THF or Toluene, switching to a polar aprotic solvent such as DMF, DMSO, or NMP will almost always accelerate the reaction.
-
Nucleophile Concentration: Ensure you are using at least a stoichiometric amount of the nucleophile. For weak nucleophiles, a slight excess (e.g., 1.2 equivalents) may be beneficial, but be wary of promoting di-substitution (see Q2).
-
Q2: I am observing a significant amount of a di-substituted byproduct where both fluorine atoms have been replaced. How can I favor mono-substitution?
A2: The formation of a di-substituted product is a common challenge when the mono-substituted product is still sufficiently activated for a second SNAr reaction. Control is achieved by carefully managing stoichiometry and reaction conditions.
-
Causality: Over-reaction occurs when an excess of the nucleophile is present or when reaction conditions (high temperature, long duration) are harsh enough to drive the second, typically slower, substitution.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Use the nucleophile as the limiting reagent, typically between 1.0 and 1.05 equivalents relative to the difluoro-nitrobenzene substrate.
-
Slow Addition: Instead of adding all reagents at once, add the nucleophile (or the base that activates it) slowly over a period of time to the solution of the electrophile. This maintains a low instantaneous concentration of the active nucleophile, favoring the faster first substitution over the second.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This increases the kinetic discrimination between the first and second substitution.
-
Monitor Closely: Track the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material, 1,3-difluoro-5-methoxy-2-nitrobenzene, is consumed to prevent the buildup of the di-substituted product.
-
Q3: My reaction with a bulky nucleophile is yielding a mixture of isomers. How can I control the regioselectivity?
A3: While the two fluorine atoms at C1 and C3 are both electronically activated by the C2-nitro group, they are in slightly different steric environments.
-
Causality: The C1-fluorine is flanked by a C-H bond, whereas the C3-fluorine is adjacent to the C5-methoxy group. For sterically demanding nucleophiles, attack at the C3 position may be hindered by the methoxy group, leading to preferential substitution at the less-hindered C1 position. The choice of solvent can also influence this selectivity. Studies on analogous systems have shown that nonpolar solvents can enhance ortho-selectivity.[4]
-
Troubleshooting Steps:
-
Leverage Sterics: For large nucleophiles, you can expect a natural preference for the C1 position. To enhance this, you can sometimes make the nucleophile effectively bulkier by choosing a base with a large, coordinating cation (e.g., Cesium Carbonate).
-
Solvent Screening: Test a nonpolar solvent like Toluene or Dioxane. The transition state in a nonpolar solvent may be more ordered and sensitive to steric clashes, potentially increasing the isomeric ratio.
-
Temperature Modulation: Lowering the reaction temperature can amplify small differences in activation energy between the two pathways, potentially improving selectivity.
-
Q4: I am detecting a phenolic impurity (a difluoro-methoxy-nitrophenol) in my crude product. What causes this and how can I prevent it?
A4: This impurity arises from the hydrolysis of the starting material, where hydroxide (OH⁻) acts as the nucleophile.
-
Causality: Hydroxide is a strong nucleophile. If water is present in the reaction, the base can generate hydroxide ions, which then compete with your desired nucleophile. This is a known side reaction for activated nitroaromatics.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is paramount. Use anhydrous grade solvents. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas.
-
Use Dry Reagents: Use freshly opened or properly stored bases and nucleophiles. If necessary, dry them using standard laboratory procedures.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Section 3: Experimental Protocols & Workflows
Table 1: Recommended Reaction Parameters for Mono-Substitution
| Parameter | Recommendation | Rationale & Comments |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are generally superior for SNAr. They effectively solvate cations, enhancing the reactivity of the anionic nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaH | Choice depends on nucleophile pKa. K₂CO₃ is a good starting point for many amines and phenols. NaH is excellent for alcohols but requires strict anhydrous technique. |
| Temperature | 25 °C to 100 °C | Start at room temperature and increase as needed. Higher temperatures risk di-substitution and decomposition. |
| Stoichiometry | 1.0 eq. Electrophile | The nucleophile should be the limiting reagent to minimize di-substitution. |
| 1.0 - 1.05 eq. Nucleophile | ||
| 1.2 - 1.5 eq. Base | A slight excess of base ensures full activation of the nucleophile. | |
| Atmosphere | Nitrogen or Argon | Essential for preventing moisture-related side reactions (hydrolysis). |
General Protocol for SNAr with an Alcohol Nucleophile (R-OH)
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Nucleophile Addition: Add the alcohol nucleophile (R-OH, 1.05 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-12 hours). If the reaction is slow, gently warm the mixture to 40-60 °C.
-
Workup: Once the starting material is consumed, cool the reaction mixture, pour it into ice-water, and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
References
- Vertex AI Search Result 1.
-
Ningbo Inno Pharmchem. (2024). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
-
ResearchGate. (Accessed 2024). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
-
Smith, T. E., et al. (2017). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2017(4), M958.
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
-
Singh, S. B., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Letters, 16(14), 3832–3835.
-
Lang, K., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4810–4813.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
-
Dermer, O. C., & Druker, L. J. (1942). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Proceedings of the Oklahoma Academy of Science, 22, 139-141.
-
BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
Sources
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1,3-difluoro-5-methoxy-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific substrate.
Introduction to the Chemistry
The substrate, 1,3-difluoro-5-methoxy-2-nitrobenzene, is a highly activated aromatic ring primed for nucleophilic aromatic substitution (SNAr). The reaction's success hinges on the powerful electron-withdrawing nature of the nitro (-NO₂) group, which significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2] This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged reaction intermediate, known as a Meisenheimer complex.[3][4][5][6][7][8] In this specific molecule, both fluorine atoms are activated: the fluorine at C1 is ortho to the nitro group, and the fluorine at C3 is para. This dual activation presents unique opportunities and challenges regarding regioselectivity.
The SNAr mechanism is a two-step addition-elimination process.[8][9] The rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom bearing a leaving group.[4][6][10] This is a key reason why fluoride is an excellent leaving group in SNAr reactions; its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack.[4][6][7]
Reaction Mechanism Overview
Caption: The SNAr addition-elimination mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution on 1,3-difluoro-5-methoxy-2-nitrobenzene. Use the accompanying workflow diagram to systematically diagnose problems.
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting SNAr reactions.
Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficient Activation: The reaction temperature may be too low for the specific nucleophile's reactivity. 2. Poor Nucleophile: The chosen nucleophile may be too weak or sterically hindered. 3. Reagent Quality: Water contamination can protonate the nucleophile or base. Solvents may not be anhydrous. 4. Inappropriate Base: The base may not be strong enough to deprotonate the nucleophile effectively (if required). | 1. Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Monitor by TLC or LCMS. 2. Use a Stronger Base/Nucleophile: If using a weak nucleophile (e.g., a phenol), ensure a strong enough base (like K₂CO₃, Cs₂CO₃, or NaH) is used to generate the more potent nucleophilic anion.[11] 3. Ensure Anhydrous Conditions: Dry solvents using standard methods (e.g., molecular sieves, distillation). Use freshly opened or purified reagents. 4. Select a Stronger Base: Switch to a stronger, non-nucleophilic base if incomplete deprotonation is suspected. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competitive Substitution: Both the C1 (ortho) and C3 (para) fluorines are activated. Depending on the nucleophile and conditions, a mixture of isomers can form. The C1 position is generally more activated due to the closer proximity of the nitro group. 2. Double Substitution: A second molecule of the nucleophile displaces the remaining fluorine atom. | 1. Optimize Temperature: Lowering the reaction temperature can often enhance selectivity, favoring attack at the more electronically activated C1 position. 2. Solvent Choice: Nonpolar solvents can sometimes enhance regioselectivity in similar systems.[12] Experiment with solvents like toluene or dioxane in addition to standard polar aprotic solvents. 3. Control Stoichiometry: To avoid double substitution, use a slight excess of the substrate or exactly one equivalent of the nucleophile. Add the nucleophile slowly to the reaction mixture. |
| Product Decomposition | 1. Excessive Heat: The nitroaromatic product may be unstable at high temperatures, especially in the presence of a strong base. 2. Reaction with Solvent: Some polar aprotic solvents like DMF or DMAc can decompose at high temperatures in the presence of strong bases, generating nucleophilic species (e.g., dimethylamine from DMF) that can lead to side products.[13] | 1. Lower Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Use a More Stable Solvent: Consider using solvents like DMSO, NMP, or sulfolane for high-temperature reactions.[11][14] If using DMF, ensure it is high purity and consider a base less prone to causing decomposition. |
| Low Yield After Workup | 1. Product Solubility: The product may have partial solubility in the aqueous phase during extraction. 2. Emulsion Formation: Emulsions can form during extraction, trapping the product. 3. Product Volatility: If the product has a low molecular weight, it might be lost during solvent removal under high vacuum. | 1. Adjust pH and Saturate Aqueous Layer: Before extraction, adjust the pH if the product is acidic or basic. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to help break emulsions. Centrifugation can also be effective. 3. Careful Solvent Removal: Use a rotary evaporator at moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods if volatility is a concern. |
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom (at C1 or C3) is expected to be more reactive?
The fluorine atom at the C1 position (ortho to the -NO₂) is generally expected to be more reactive. The electron-withdrawing inductive effect of the nitro group is distance-dependent and is therefore strongest at the adjacent ortho position. This makes the C1 carbon more electrophilic and more susceptible to nucleophilic attack compared to the C3 (para) position. However, steric hindrance from the adjacent methoxy group could slightly modulate this reactivity. Experimental validation is always recommended.
Q2: What is the best type of solvent for this SNAr reaction?
Polar aprotic solvents are typically the solvents of choice for SNAr reactions.[11][15] They are effective at solvating the cationic counter-ion of the base/nucleophile without strongly solvating the anion, leaving the nucleophile "naked" and highly reactive.
-
Excellent Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).[11]
-
Considerations: As noted in the troubleshooting guide, DMF and DMAc can be problematic at high temperatures with strong bases.[13] DMSO is often a robust alternative for reactions requiring higher temperatures.[16]
Q3: How do I choose the right base for my nucleophile?
The choice of base depends entirely on the pKa of the nucleophile.
-
For strong nucleophiles (e.g., primary/secondary amines): Often, no external base is needed. A second equivalent of the amine can act as a base to neutralize the HF that is formed.[11] Alternatively, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or Hünig's base (DIPEA) can be used.
-
For weak nucleophiles (e.g., alcohols, phenols, thiols): A base is required to deprotonate the nucleophile and generate the more reactive alkoxide, phenoxide, or thiolate anion. The base should be strong enough to achieve complete deprotonation.
-
Moderate Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective choices, particularly for phenols.
-
Strong Bases: For less acidic nucleophiles like aliphatic alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[11]
-
Q4: My reaction is clean but slow. Besides increasing the temperature, what else can I do?
If the reaction is clean but slow, several strategies can be employed:
-
Change the Base's Counter-ion: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the poor solvation and higher dissociation of the cesium cation in aprotic solvents, leading to a more reactive anionic nucleophile.
-
Use a Phase-Transfer Catalyst (PTC): For reactions with inorganic bases (like K₂CO₃) that have poor solubility in organic solvents, a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the anionic nucleophile into the organic phase, accelerating the reaction.
-
Increase Concentration: Within reasonable limits, increasing the concentration of the reactants can increase the reaction rate according to rate law kinetics.
Experimental Protocol: Synthesis of 1-(Butylamino)-3-fluoro-5-methoxy-2-nitrobenzene
This protocol provides a representative procedure for a mono-substitution reaction using an amine nucleophile.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
n-Butylamine (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 g, 5.29 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask and stir until the substrate is fully dissolved.
-
Nucleophile Addition: Add n-butylamine (0.77 g, 10.58 mmol, 2.0 eq.) to the solution dropwise at room temperature. A second equivalent of the amine is used to act as the base.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every hour. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic byproducts and then with brine (1 x 50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
References
-
Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 876–880. Retrieved from [Link][12]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][4]
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Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17183–17190. Retrieved from [Link][17]
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Royal Society of Chemistry. (n.d.). Base-promoted, efficient and straightforward Csp2–Csp bond formation via selective C–F bond cleavage of electron-deficient octafluorotoluene. RSC Advances. Retrieved from [Link][18]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link][19]
-
Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Retrieved from [Link][20]
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Sci-Hub. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link][21]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link][1]
-
Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link][11]
-
Wordpress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link][15]
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Plater, M. J., & Harrison, T. (2003). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of the Chemical Society, Perkin Transactions 1, (2), 218-223. Retrieved from [Link][13]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][5]
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Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link][22]
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Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link][23]
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Sci-Hub. (n.d.). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Retrieved from [Link][24]
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Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1875. Retrieved from [Link][25]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link][10]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Retrieved from [Link][26]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][7]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link][2]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link][14]
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Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link][27]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link][9]
-
YouTube. (2025). Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. Retrieved from [Link][8]
-
ResearchGate. (n.d.). (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link][28]
-
Burdon, J., & Tatlow, J. C. (1960). Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Journal of the Chemical Society (Resumed), 4794-4799. Retrieved from [Link][29]
-
ResearchGate. (n.d.). Reactions of 1,3,5-trinitrobenzene with primary aliphatic alcohols. Retrieved from [Link][30]
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link][31]
-
Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link][32]
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National Institutes of Health. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link][16]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link][33]
-
Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Retrieved from [Link][34]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link][35]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 16. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]
- 21. sci-hub.ru [sci-hub.ru]
- 22. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 23. Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 24. Sci-Hub. Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds / Journal of Fluorine Chemistry, 1990 [sci-hub.ru]
- 25. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. imperial.ac.uk [imperial.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Amine Reactivity [www2.chemistry.msu.edu]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. Aromatic Reactivity [www2.chemistry.msu.edu]
stability of 1,3-Difluoro-5-methoxy-2-nitrobenzene under acidic or basic conditions
Welcome to the technical support center for 1,3-Difluoro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its stability under various experimental conditions, with a focus on the underlying chemical principles to ensure the integrity of your research.
Overview of Chemical Stability
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly activated aromatic system. Its stability is governed by the interplay of its substituents: two strongly electron-withdrawing fluorine atoms, an ortho/para-directing nitro group which is also strongly electron-withdrawing, and an electron-donating methoxy group. This substitution pattern renders the molecule particularly susceptible to Nucleophilic Aromatic Substitution (SNAr) , which is the primary pathway of reactivity and potential degradation, especially under basic conditions.[1][2] The fluorine atoms are excellent leaving groups in SNAr reactions, a reactivity that is further enhanced by the resonance stabilization of the intermediate Meisenheimer complex by the ortho and para nitro group.[1][2][3]
Under acidic conditions, the molecule is generally more stable, though the potential for hydrolysis of the methoxy group should be considered, particularly under harsh conditions.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Issue 1: Unexpected Side Products or Low Yields in Reactions with Nucleophiles
Question: I am attempting a reaction to displace only one of the fluorine atoms on 1,3-Difluoro-5-methoxy-2-nitrobenzene with an amine nucleophile, but I am observing a mixture of mono- and di-substituted products, leading to a low yield of my desired compound. What is happening and how can I improve the selectivity?
Answer:
This is a common challenge when working with highly activated di- or poly-halogenated aromatic compounds.[4] The presence of the strong electron-withdrawing nitro group activates both fluorine atoms for nucleophilic aromatic substitution. Once the first substitution occurs, the electronic nature of the ring changes, which can either increase or decrease the reactivity of the second fluorine atom.
Causality:
-
Over-activation: The nitro group at the 2-position strongly activates both the fluorine at C1 and C3 for SNAr.
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, or an excess of the nucleophile will favor di-substitution.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise stoichiometry of your nucleophile. Start with a 1:1 molar ratio of the substrate to the nucleophile. A slight excess of the substrate can sometimes favor mono-substitution.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often provide better selectivity. Consider starting at 0°C or even lower and slowly warming the reaction mixture.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the desired mono-substituted product is maximized and before significant di-substitution occurs.
-
Choice of Base: If a base is used to deprotonate your nucleophile or to scavenge the HF byproduct, consider using a weaker, non-nucleophilic base to avoid its competition with your primary nucleophile.
Issue 2: Decomposition of the Starting Material in the Presence of Bases
Question: I am using 1,3-Difluoro-5-methoxy-2-nitrobenzene in a reaction that requires a strong base like sodium hydroxide or potassium carbonate. I am noticing significant decomposition of my starting material, even before adding my intended nucleophile. What is causing this instability?
Answer:
The instability you are observing is likely due to the high reactivity of the compound towards nucleophilic aromatic substitution, with the hydroxide or carbonate acting as the nucleophile.
Causality:
-
Hydroxide as a Nucleophile: Hydroxide (OH⁻) is a potent nucleophile that can attack the electron-deficient aromatic ring and displace one or both of the fluorine atoms to form nitrophenols.[3]
-
Elevated Temperatures: This decomposition will be exacerbated at higher temperatures.
Preventative Measures:
-
Avoid Strong, Nucleophilic Bases: If possible, substitute strong, nucleophilic bases with weaker, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions if possible, as even trace amounts of water can lead to the formation of hydroxide ions in the presence of a base.
-
Protecting Groups: If the presence of a strong base is unavoidable for another part of your molecule, consider if a protecting group strategy is applicable to temporarily modify the functionality of your primary substrate.
Issue 3: Potential Instability Under Strong Acidic Conditions
Question: I need to perform a reaction in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid. Is 1,3-Difluoro-5-methoxy-2-nitrobenzene stable under these conditions?
Answer:
Generally, nitroaromatic compounds are relatively stable in non-oxidizing acidic media. The primary concern for 1,3-Difluoro-5-methoxy-2-nitrobenzene under strong acidic conditions is the potential for hydrolysis of the methoxy group .
Potential Degradation Pathway:
-
Ether Cleavage: The methoxy group (an ether) can be protonated by a strong acid, making the methyl group susceptible to nucleophilic attack by a counter-ion or water, leading to the formation of a phenol (3,5-difluoro-2-nitrophenol) and methanol. This reaction is typically slow at room temperature but can become significant at elevated temperatures.
Experimental Recommendations:
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Reaction Time: Minimize the exposure time of the compound to strong acid.
-
Monitor for Byproducts: When analyzing your reaction mixture, look for the mass of the corresponding phenol to determine if this side reaction is occurring.
Summary of Stability and Reactivity
| Condition | Stability | Primary Reaction/Degradation Pathway | Key Considerations |
| Strongly Basic (e.g., NaOH, KOH) | Unstable | Nucleophilic Aromatic Substitution (SNAr) with OH⁻ | Avoid high temperatures; use non-nucleophilic bases if possible. |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Potentially Unstable | SNAr with the base or other nucleophiles present | Temperature and reaction time are critical for controlling reactivity. |
| Neutral | Generally Stable | Low reactivity in the absence of strong nucleophiles | Stable for storage under inert, dry conditions. |
| Strongly Acidic (e.g., H₂SO₄, TFA) | Moderately Stable | Potential for hydrolysis of the methoxy group to a phenol | Avoid prolonged heating; monitor for phenol byproduct formation. |
| Mildly Acidic (e.g., AcOH) | Generally Stable | Low risk of degradation | Generally compatible with mildly acidic conditions. |
Visualizing Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: A typical experimental workflow for performing a Nucleophilic Aromatic Substitution reaction.
SNAr Mechanism with a Generic Nucleophile
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
-
Alchemist Chemical. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...[Link]
-
ResearchGate. (2022). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid defluorination in reactions with 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support center for 1,3-Difluoro-5-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this highly functionalized aromatic compound and, in particular, to avoid the common pitfall of defluorination.
Understanding the Reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene
1,3-Difluoro-5-methoxy-2-nitrobenzene is a valuable building block due to its multiple reaction sites. However, its reactivity is nuanced. The electron-withdrawing nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation primarily affects the ortho and para positions relative to the nitro group.
In this molecule, the fluorine at C1 is ortho to the nitro group, and the fluorine at C3 is para. Both are, therefore, activated for SNAr. The methoxy group at C5 is an electron-donating group, which can also influence the regioselectivity of reactions.
A significant challenge in reactions with this and similar compounds is the potential for defluorination, a side reaction where a fluorine atom is replaced by a hydrogen atom. This is a type of hydrodefluorination and can be promoted by certain reagents and conditions, leading to unwanted byproducts and reduced yields.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on 1,3-Difluoro-5-methoxy-2-nitrobenzene. Which fluorine atom is more likely to be displaced?
A1: In SNAr reactions, the fluorine atom at the C1 position (ortho to the nitro group) is generally more susceptible to substitution than the fluorine at the C3 position (para to the nitro group). The nitro group's strong electron-withdrawing effect is most pronounced at the ortho and para positions, but the ortho position often exhibits enhanced reactivity due to proximity effects and stabilization of the Meisenheimer intermediate.
Q2: I am observing a significant amount of a byproduct that appears to be my starting material with one fluorine replaced by hydrogen. What is happening and how can I prevent it?
A2: You are likely observing hydrodefluorination, a common side reaction with electron-deficient fluoroarenes. This can occur through several mechanisms, often involving hydride transfer from a solvent, reagent, or even the nucleophile itself. Certain bases and catalysts can also promote this side reaction.
To prevent hydrodefluorination:
-
Choice of Base: Avoid strong, non-nucleophilic bases that can act as hydride donors or promote elimination-addition pathways. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong alkoxides like sodium tert-butoxide (NaOtBu) in sensitive systems.
-
Solvent Selection: Use aprotic solvents that are less likely to act as hydride sources. Dioxane, THF, and toluene are generally good choices. Avoid solvents like isopropanol if possible, especially at elevated temperatures.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions like hydrodefluorination.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the involvement of oxygen, which can sometimes contribute to complex decomposition pathways.
Q3: My reaction is sluggish, and when I try to force the conditions with higher temperatures, I see decomposition and defluorination. What are the optimal conditions for this substrate?
A3: Forcing conditions with highly activated substrates like this one can often lead to undesired side reactions. Instead of simply increasing the temperature, consider the following optimizations:
-
Catalyst and Ligand Choice (for cross-coupling reactions): In reactions like Suzuki or Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is critical. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. For Suzuki couplings, a careful screening of catalysts and conditions is recommended.
-
Base and Solvent Compatibility: Ensure your chosen base is soluble in your solvent system to avoid heterogeneous mixtures that can lead to poor reproducibility. For example, NaOtBu is more soluble in THF and dioxane than in toluene.
-
Careful Addition of Reagents: In some cases, slow addition of the nucleophile or base can help to control the reaction and minimize side product formation.
Q4: I am attempting a Buchwald-Hartwig amination. What are the best practices to avoid defluorination?
A4: The Buchwald-Hartwig amination is a powerful tool, but defluorination can be a competing pathway. Here are some key considerations:
-
Base Selection: This is one of the most critical factors. While strong bases like NaOtBu or KOtBu are common, they can sometimes promote defluorination. Consider using weaker bases like Cs₂CO₃ or K₃PO₄, which are often effective and milder.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired C-N bond formation versus undesired side reactions. Bulky, electron-rich ligands such as XPhos or RuPhos are often good choices for challenging substrates.
-
Catalyst Loading: Use the lowest effective catalyst loading. Higher loadings can sometimes lead to more side reactions.
-
Reaction Temperature: As with SNAr, lower reaction temperatures are generally preferred to suppress defluorination.
Q5: Can I selectively perform a double substitution on both fluorine atoms?
A5: Achieving a selective double substitution can be challenging due to the differing reactivity of the two fluorine atoms and the deactivating effect of the first substitution on the second. However, it may be possible by using a significant excess of a strong nucleophile and more forcing reaction conditions. Stepwise substitution, where the first product is isolated and then subjected to a second reaction, is often a more controlled and higher-yielding approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Inactive catalyst (in cross-coupling).3. Inappropriate base or solvent. | 1. Use a stronger nucleophile or consider a different reaction type.2. Use a fresh catalyst or screen different catalyst/ligand combinations.3. Screen different bases and ensure solubility in the chosen solvent. |
| Significant defluorination | 1. Base-promoted hydrodefluorination.2. High reaction temperature.3. Hydride source in the reaction mixture. | 1. Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).2. Lower the reaction temperature and extend the reaction time.3. Use a dry, aprotic solvent and ensure all reagents are anhydrous. |
| Formation of multiple products | 1. Lack of regioselectivity.2. Decomposition of starting material or product. | 1. Optimize reaction conditions (temperature, solvent, base) to favor substitution at the desired position.2. Run the reaction at a lower temperature and monitor carefully by TLC or LC-MS to avoid over-reaction. |
| Reduction of the nitro group | 1. Reductive reaction conditions.2. Certain palladium catalysts and ligands. | 1. Avoid reagents that can act as reducing agents.2. Carefully select a catalyst system known to be tolerant of reducible functional groups. |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol aims for the selective mono-substitution at the C1 position.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension.
-
Add the nucleophile (1.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Justification: The use of K₂CO₃ as a base is milder than strong alkoxides and reduces the risk of defluorination. DMF is a polar aprotic solvent that facilitates SNAr reactions.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is designed to minimize defluorination during C-N bond formation.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) to a Schlenk flask.
-
Add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Justification: Cs₂CO₃ is a milder base that is effective in Buchwald-Hartwig aminations and less prone to causing defluorination than NaOtBu. XPhos is a bulky, electron-rich ligand that promotes the desired C-N coupling.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating defluorination.
Caption: Predicted regioselectivity in SNAr reactions.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities. [Link]
-
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the. [Link]
-
The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia | Request PDF. [Link]
alternative synthetic routes to overcome low yield of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. Not Available). This document is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. We will explore the root causes of common issues and provide detailed, actionable alternative strategies to enhance synthetic efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the direct nitration of 3,5-difluoroanisole to produce 1,3-Difluoro-5-methoxy-2-nitrobenzene notoriously low-yielding?
A1: The low yield is primarily due to the conflicting electronic effects of the substituents on the aromatic ring.
The direct electrophilic nitration of 3,5-difluoroanisole is a challenging transformation due to the inherent chemical properties of the starting material. The benzene ring is substituted with two fluorine atoms and one methoxy group.
-
Deactivating Effect of Fluorine: Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[1] Electrophilic aromatic substitution reactions are generally slower on deactivated rings.[2]
-
Conflicting Directing Effects:
-
The methoxy group (-OCH₃) is a strongly activating, ortho, para-director due to its strong positive mesomeric effect (+M). It donates electron density to the ring, primarily at positions 2, 4, and 6.
-
The fluorine atoms (-F) are deactivating but are also ortho, para-directors, a unique characteristic of halogens.
-
In 3,5-difluoroanisole, the methoxy group strongly directs the incoming nitro group to the ortho positions (2 and 6) and the para position (4). However, the fluorine atoms at positions 3 and 5 also direct to these same positions. The desired product requires nitration at the 2-position, which is ortho to the methoxy group. Unfortunately, the strong deactivating nature of the adjacent fluorine atoms can sterically hinder and electronically disfavor this position, leading to a mixture of isomers and a significant amount of unreacted starting material.
Q2: I still want to attempt the direct nitration. How can I optimize the procedure to maximize the yield?
A2: Optimization hinges on careful control of reaction conditions and the choice of nitrating agent. While this route is challenging, meticulous execution can improve outcomes.
The standard approach uses a mixture of concentrated nitric and sulfuric acids ("mixed acid") to generate the nitronium ion (NO₂⁺) in situ.[3][4]
Experimental Protocol: Optimized Direct Nitration
-
Apparatus Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3 equivalents).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of -5 to 0 °C.
-
Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, ~1.1 equivalents) to the sulfuric acid via the dropping funnel. Ensure the temperature does not exceed 5 °C. Stir the resulting mixed acid for 15 minutes at this temperature.
-
Substrate Addition: Dissolve 3,5-difluoroanisole (1 equivalent) in a minimal amount of an inert solvent like dichloromethane or use it neat if liquid. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes. Crucially, maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (or has stalled), very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: The product will often precipitate as a solid, which can be collected by vacuum filtration. If it remains oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired isomer.
Troubleshooting Guide for Direct Nitration
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Insufficiently potent nitrating system due to ring deactivation.[1] 2. Reaction temperature is too low. | 1. Increase reaction time. 2. Cautiously increase the temperature in small increments (e.g., to 10-15 °C), but be aware this may increase side products.[5] 3. Consider a stronger nitrating system, such as fuming nitric acid with oleum (fuming H₂SO₄).[4] |
| Formation of Multiple Isomers / Side Products | 1. Loss of regioselectivity. 2. Over-nitration (dinitration) if conditions are too harsh.[6] 3. Oxidation of the methoxy group. | 1. Maintain strict temperature control at 0 °C or below.[5][7] 2. Ensure slow, dropwise addition of the substrate to the nitrating mixture. 3. Use a modest excess of the nitrating agent (1.05-1.2 equivalents). |
| Low Isolated Yield after Workup | 1. Product loss during extraction due to some water solubility. 2. Difficulty in separating isomers via chromatography. | 1. Ensure the aqueous layer is thoroughly extracted multiple times. 2. Optimize the chromatography solvent system for better separation. Consider using a high-performance flash chromatography system. |
Troubleshooting Workflow Diagram
Sources
Navigating the Energetic Landscape of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Technical Guide to Managing Exothermic Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis and manipulation of highly functionalized aromatic compounds are cornerstones of modern pharmaceutical and materials science. 1,3-Difluoro-5-methoxy-2-nitrobenzene is a valuable building block in these endeavors, offering a unique combination of reactive sites for molecular elaboration.[1][2] However, the very features that make this compound synthetically useful—the activating nitro group and the fluorine atoms—also predispose it to highly exothermic and potentially hazardous reactions. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the safe and effective management of exothermic events when working with this compound.
Understanding the Inherent Hazards
The primary risks associated with 1,3-Difluoro-5-methoxy-2-nitrobenzene stem from two main classes of reactions: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. The electron-withdrawing nature of the nitro group and fluorine atoms makes the aromatic ring highly susceptible to attack by nucleophiles, and the reduction of the nitro group is a notoriously high-energy transformation.[3][4] Both processes can release significant amounts of heat, and if not properly controlled, can lead to a thermal runaway. A thermal runaway is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in equipment failure, fire, or explosion.[5]
Troubleshooting Guide for Exothermic Reactions
This section addresses specific issues that may arise during reactions with 1,3-Difluoro-5-methoxy-2-nitrobenzene in a practical question-and-answer format.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: I'm performing a nucleophilic substitution on 1,3-Difluoro-5-methoxy-2-nitrobenzene with an amine, and I'm seeing a rapid, uncontrolled temperature increase. What should I do?
A1: An uncontrolled temperature spike during an SNAr reaction is a clear sign of a potential thermal runaway. Your immediate actions should be to stop the addition of the nucleophile and simultaneously increase cooling to the reactor. If the temperature continues to rise, a pre-prepared quench solution should be added. For amine substitutions, a mild acid (like acetic acid in a compatible solvent) can be used to neutralize the amine and halt the reaction.
Causality: The nitro group in the ortho position to the fluorine atoms strongly activates the ring for nucleophilic attack.[4][8] Amines are often strong nucleophiles, and their reaction with the activated ring can be extremely fast and exothermic. If the rate of addition of the amine is too high, or the cooling capacity is insufficient, the heat generated will accumulate, leading to an accelerated reaction rate and a thermal runaway.
Preventative Measures:
-
Slow, Controlled Addition: Always add the nucleophile slowly and in a controlled manner, using a syringe pump for larger-scale reactions.
-
Pre-cooling: Cool the reaction mixture to a low temperature (e.g., 0°C or below) before beginning the addition of the nucleophile.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Monitoring: Continuously monitor the internal temperature of the reaction. An exotherm is expected, but a rapid, accelerating increase is a danger signal.
Q2: My SNAr reaction with a thiol is showing a delayed but then very sharp exotherm. Why is this happening?
A2: This "induction period" followed by a rapid exotherm can be due to several factors. It's possible that an initial, slower step is required to form the active nucleophile (e.g., deprotonation of the thiol by a base) or to overcome a small activation energy barrier. Once the reaction initiates, the heat generated can then rapidly accelerate the reaction rate.
Causality: Thiols are generally good nucleophiles, but their reactivity can be dependent on the reaction conditions, such as the choice of base and solvent. If the initial mixing is poor or the temperature is too low for initiation, the nucleophile can build up in the reaction mixture. When the reaction finally starts, the accumulated reagent reacts quickly, causing a large and sudden release of heat.
Preventative Measures:
-
Ensure Homogeneity: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized "hot spots."
-
Stepwise Temperature Increase: If a higher temperature is required for the reaction to proceed, increase the temperature slowly and in a controlled manner only after the nucleophile has been added at a lower temperature.
-
Consider a "Heel": For some reactions, adding a small amount of the reaction mixture from a previous successful batch (a "heel") can help to initiate the reaction smoothly.
Scenario 2: Nitro Group Reduction
Q1: I am attempting to reduce the nitro group using catalytic hydrogenation, and the reaction is becoming too hot and pressurizing the vessel. What's wrong?
A1: Catalytic hydrogenation of nitro groups is a highly exothermic process.[3][9] The rapid temperature and pressure increase indicates that the reaction is proceeding too quickly for the available heat and gas management systems. Immediately stop the hydrogen flow and, if possible, vent the reactor to a safe location. Increase cooling to the reactor.
Causality: The reduction of a nitro group to an amine is a six-electron reduction that releases a significant amount of energy. The rate of this reaction is dependent on the catalyst activity, hydrogen pressure, temperature, and substrate concentration. A high catalyst loading, high hydrogen pressure, or insufficient cooling can all lead to a runaway reaction.
Preventative Measures:
-
Catalyst Loading: Start with a low catalyst loading and increase it incrementally in small-scale trials if the reaction is too slow.
-
Hydrogen Pressure: Begin with a low hydrogen pressure and increase it gradually while monitoring the temperature and hydrogen uptake.
-
Controlled Addition of Substrate: For larger-scale reactions, consider adding the nitro compound solution slowly to a suspension of the catalyst under hydrogen pressure. This "semi-batch" approach limits the amount of unreacted substrate at any given time.[10]
-
Solvent Choice: Use a solvent with a good heat capacity and a sufficiently high boiling point to help absorb and dissipate the heat generated.
Q2: I'm using a metal/acid system (e.g., SnCl₂/HCl or Fe/HCl) to reduce the nitro group, and the reaction is very vigorous and difficult to control. How can I manage this?
A2: Metal/acid reductions are also highly exothermic. The vigor of the reaction is a direct result of the rapid redox reaction occurring on the metal surface. To control this, you need to control the rate of reaction. This can be achieved by the portion-wise addition of the metal or the slow addition of the acid.
Causality: The reaction rate is dependent on the surface area of the metal and the concentration of the acid. Adding all the reagents at once provides a large surface area and high acid concentration, leading to a very fast and exothermic reaction.
Preventative Measures:
-
Portion-wise Addition: Add the metal powder or granules in small portions, allowing the exotherm to subside between additions.
-
Controlled Acid Addition: Add the acid dropwise to the mixture of the nitro compound and the metal.
-
Mechanical Stirring: Ensure efficient stirring to keep the metal suspended and prevent it from settling, which can lead to localized, uncontrolled reactions.
-
Cooling: Have a robust cooling system in place (e.g., an ice bath) to manage the heat generated.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the temperature of my reaction? A: Always use an internal thermometer or thermocouple that is submerged in the reaction mixture. Relying on the temperature of the cooling bath is not sufficient, as it does not reflect the actual temperature of the reaction. For potentially hazardous reactions, consider using a data logger to record the temperature over time.
Q: How do I properly scale up a reaction involving 1,3-Difluoro-5-methoxy-2-nitrobenzene? A: Scaling up exothermic reactions presents significant challenges because the volume of the reaction (which generates heat) increases by the cube of the dimension, while the surface area of the reactor (which removes heat) only increases by the square.[11][12] Never scale up a reaction by more than a factor of 3-5 at a time.[10] Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC) to determine the heat of reaction and the onset temperature for any decomposition.[13] Always re-evaluate your cooling capacity and emergency procedures for each scale-up.
Q: What are the signs of a developing thermal runaway? A: Key indicators include:
-
A rapid, accelerating increase in the internal reaction temperature, even with maximum cooling applied.
-
A sudden increase in pressure or gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even when the external bath is cold.
Q: What should be in my emergency plan for a runaway reaction? A: Your plan should include:
-
A designated, pre-prepared quench solution and a method for its rapid addition.
-
An emergency cooling bath (e.g., a larger ice bath or a dry ice/acetone bath).
-
A clear path to the fume hood sash and a blast shield.
-
Knowledge of the location of the nearest fire extinguisher and safety shower.
-
Informing colleagues in the lab before starting a potentially hazardous reaction.
Experimental Protocols & Visualizations
Representative Protocol: Nucleophilic Aromatic Substitution
The following is a representative, small-scale protocol for the substitution of a fluorine atom with a generic amine. This should be optimized for the specific nucleophile being used and a thorough risk assessment should be conducted prior to execution.
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and a suitable solvent (e.g., THF, DMF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base if required (e.g., triethylamine, 1.5 eq) in the same solvent.
-
Using a syringe pump, add the amine solution to the cooled solution of the nitroaromatic dropwise over a period of at least 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature while monitoring the temperature closely.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of cold water.
-
Proceed with standard aqueous workup and purification.
Logical Workflow for Managing an Unexpected Exotherm
Caption: Decision workflow for managing an unexpected exotherm.
References
-
Wang, P., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 14(18), 12879-12888. Available at: [Link]
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Zhang, J., et al. (2010). Specific Heat Capacity, Thermal Behavior, and Thermal Hazard of 2,4-Dinitroanisole. Journal of Chemical & Engineering Data, 55(1), 499-502. Available at: [Link]
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Wojtas, M., et al. (2021). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 14(18), 12879-12888. Available at: [Link]
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Griebel, C. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Available at: [Link]
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Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Available at: [Link]
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University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Available at: [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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New Drug Approvals. (2014). Ensuring Process Stability with Reactor Temperature Control Systems. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
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Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: [Link]
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Scribd. (n.d.). Chemical Scale-Up Safety Guide. Retrieved from [Link]
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ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1592-1601. Available at: [Link]
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NINGBO INNO PHARMCHEM. (n.d.). High Purity 1,3-Difluoro-5-nitrobenzene (CAS 2265-94-3): Synthesis Intermediate for Pharmaceuticals & Agrochemicals. Retrieved from [Link]
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress. Available at: [Link]
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NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
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Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
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Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
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Stanford University. (2023). Scale Up Safety_FINAL. Environmental Health & Safety. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1435-1442. Available at: [Link]
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Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
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IOP Conference Series: Materials Science and Engineering. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). IOP Conf. Ser.: Mater. Sci. Eng., 966, 012028. Available at: [Link]
- Google Patents. (n.d.). CN101186536A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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ACS Omega. (2020). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 5(47), 30573-30580. Available at: [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1013. Available at: [Link]
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PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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workup procedure for reactions containing 1,3-Difluoro-5-methoxy-2-nitrobenzene
Technical Support Center: 1,3-Difluoro-5-methoxy-2-nitrobenzene
From the Senior Application Scientist's Desk
Welcome to the technical support guide for 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS 66684-62-6). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to anticipate challenges, troubleshoot effectively, and optimize your reaction workups. We will move from foundational knowledge to specific, field-tested troubleshooting scenarios.
Section 1: Compound Profile & Safety First
Before initiating any reaction, a thorough understanding of your starting material is critical. This section covers the essential physical and safety data for 1,3-Difluoro-5-methoxy-2-nitrobenzene.
FAQ: What are the key physical and chemical properties of this reagent?
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized aromatic compound. Its reactivity is dominated by the interplay between its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr).
-
Fluorine Atoms (-F): Excellent leaving groups for SNAr reactions. Their high electronegativity makes the attached carbons highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction[1].
-
Methoxy Group (-OCH₃): An electron-donating group that can influence the regioselectivity of reactions.
These features make the compound an excellent precursor for introducing diverse functionalities onto an aromatic core[2][3].
Table 1: Physicochemical Properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene
| Property | Value | Source |
| CAS Number | 66684-62-6 | [4][5] |
| Molecular Formula | C₇H₅F₂NO₃ | [4][6] |
| Molecular Weight | 189.12 g/mol | [4][6] |
| Appearance | Solid (may vary) | [6] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [6] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and incompatible substances. Keep container tightly sealed. | [6] |
FAQ: What are the primary hazards and necessary precautions?
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Precautionary Code |
| H302 | Harmful if swallowed | P301 + P312 |
| H315 | Causes skin irritation | P280, P302 + P352 |
| H319 | Causes serious eye irritation | P280, P305 + P351 + P338 |
| H335 | May cause respiratory irritation | P261, P304 + P340 |
Core Safety Mandates:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors[8][9].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. Ensure eye protection provides a complete seal[10].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids[11].
Troubleshooting: Emergency Spill & Exposure Protocol
-
Spill: Evacuate the area. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Do not let the chemical enter drains[9].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention[8][9].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[9][10].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9][10].
Section 2: The General Workup Procedure: A Step-by-Step Guide
Most reactions involving 1,3-Difluoro-5-methoxy-2-nitrobenzene are nucleophilic aromatic substitutions (SNAr), where a nucleophile displaces one of the fluorine atoms. The following is a robust, general workup procedure designed to isolate the desired product.
Caption: Standard experimental workflow for reaction workup.
Protocol Steps & Scientific Rationale
-
Step 1: Quenching the Reaction
-
What: Once the reaction is deemed complete by TLC or LC-MS, it is cooled to room temperature (or 0 °C if exothermic quenching is a concern) and slowly poured into a beaker containing a quenching solution. Common choices include deionized water, saturated aqueous ammonium chloride (NH₄Cl), or a dilute acid/base.
-
Why: Quenching neutralizes any remaining reactive reagents. For example, if a strong base like NaH was used to deprotonate a nucleophile, a proton source like water or sat. NH₄Cl is required to neutralize it safely. The choice of quench depends on the pH stability of your product.
-
-
Step 2: Liquid-Liquid Extraction
-
What: The quenched reaction mixture is transferred to a separatory funnel, and an immiscible organic solvent is added. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. The funnel is shaken vigorously and allowed to settle.
-
Why: This step partitions the components based on their solubility. The desired organic product will preferentially dissolve in the organic layer, while inorganic salts and polar byproducts will remain in the aqueous layer[12]. The low water solubility of the parent compound and its likely derivatives makes this an effective separation technique[6].
-
-
Step 3: Washing the Organic Layer
-
What: The separated organic layer is washed sequentially with water and then a saturated sodium chloride solution (brine).
-
Why: The water wash removes any remaining water-soluble impurities. The brine wash is crucial as it helps to break up emulsions and removes the bulk of the dissolved water from the organic solvent due to the high salt concentration, making the subsequent drying step more efficient.
-
-
Step 4: Drying
-
What: The washed organic layer is treated with an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Why: This removes trace amounts of water from the organic solvent. Water can interfere with concentration and purification steps and may even cause hydrolysis of sensitive products.
-
-
Step 5: Concentration
-
What: The drying agent is filtered off, and the solvent is removed from the filtrate using a rotary evaporator.
-
Why: This isolates the non-volatile crude product, allowing for accurate mass determination and preparation for the final purification step.
-
-
Step 6: Purification
-
What: The crude product is purified, most commonly by flash column chromatography or recrystallization.
-
Why: This final step separates the desired product from unreacted starting materials, catalysts, and any organic-soluble side products, yielding the pure compound for analysis and further use.
-
Section 3: Troubleshooting Guide for Common Workup Issues
Q1: I'm getting a persistent emulsion during my extraction. How do I resolve this?
A1: Emulsion formation is a common frustration where the organic and aqueous layers fail to separate cleanly.
-
Underlying Cause: Emulsions are often stabilized by fine particulate matter or by soap-like molecules (surfactants) that can form under basic conditions. The presence of polar functional groups in both your product and impurities can also contribute.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Add Brine: Introduce a significant volume of saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, often forcing the layers to separate.
-
Filtration: Pass the entire emulsion through a pad of Celite® or glass wool. This can remove the fine particulates that are stabilizing the emulsion.
-
Change Solvent: If emulsions are persistent, consider using a different, less polar extraction solvent for future runs.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers apart.
-
Q2: My final yield is disappointingly low. Where could my product have gone?
A2: Product loss during workup can occur at multiple stages. A systematic diagnosis is key.
-
Possible Causes & Solutions:
-
Incomplete Reaction: Always confirm reaction completion with a reliable method (e.g., LC-MS) before starting the workup. An incomplete reaction is the most common cause of low yield.
-
Product is Water-Soluble: If your product has acquired highly polar or ionizable groups (e.g., -OH, -COOH), it may have significant solubility in the aqueous layer.
-
Diagnosis: Take a sample of the aqueous layer, acidify/basify it, and back-extract with an organic solvent. Analyze the extract by TLC/LC-MS to see if your product is present.
-
Solution: Perform multiple extractions (3-5) with smaller volumes of organic solvent to recover more of the product.
-
-
Incorrect pH: Ensure the aqueous layer's pH is optimized for your product's neutrality. For example, if your product is a weak acid, the aqueous layer should be acidified (pH < pKa) before extraction to ensure it is in its neutral, more organic-soluble form.
-
Loss During Purification: The product might be streaking on the silica gel column or be too soluble in the recrystallization solvent.
-
Solution: Re-evaluate your purification solvent system. For chromatography, try adding a small amount of a modifier (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) to your eluent.
-
-
Q3: I see unexpected spots on my TLC plate after workup. What are the likely side products?
A3: The structure of 1,3-Difluoro-5-methoxy-2-nitrobenzene allows for several potential side reactions.
Caption: Potential side products from reactions and workup.
-
Potential Side Products:
-
Di-substitution Product: If your nucleophile is highly reactive or used in large excess, it can displace both fluorine atoms. This is especially likely if the first substitution is activating.
-
Mitigation: Use a controlled stoichiometry of your nucleophile (e.g., 1.0-1.1 equivalents). Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.
-
-
Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, particularly with heating, the methoxy ether can be cleaved to a phenol (-OH group). This side product will be significantly more polar than the starting material. The presence of a nitro group can make aryl ethers susceptible to cleavage[13][14].
-
Mitigation: Use milder quenching and washing conditions. Avoid strong acids/bases in the workup unless necessary. If you suspect this has occurred, the phenolic product can often be separated by extraction into a dilute aqueous base (e.g., 1M NaOH).
-
-
Reaction with Solvent/Water: If a very potent base is used, it can deprotonate water or other protic species in the reaction, which can then act as nucleophiles, leading to hydrolysis of the C-F bond.
-
Mitigation: Ensure all reagents and solvents are rigorously dried before use.
-
-
References
-
Vertex AI Search Result[6] China Chemical Supplier. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer.
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Vertex AI Search Result[13] ResearchGate. Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation.
-
Vertex AI Search Result[14] Journal of the Chemical Society D. Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside.
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Vertex AI Search Result[10] Fisher Scientific. (2023-10-04). SAFETY DATA SHEET - 1,3-Difluoro-2-nitrobenzene.
-
Vertex AI Search Result[8] Thermo Fisher Scientific. (2010-08-30). SAFETY DATA SHEET - 1,4-Difluoro-2-nitrobenzene.
-
Vertex AI Search Result[15] MDPI. (2025-01-11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
-
Vertex AI Search Result[9] ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
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Vertex AI Search Result[2] NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
-
Vertex AI Search Result[11] Fisher Scientific. (2014-02-28). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene.
-
Vertex AI Search Result Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
-
Vertex AI Search Result[16] NIH - PMC. Concerted Nucleophilic Aromatic Substitutions.
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Vertex AI Search Result[12] NIH - PMC. (2024-07-26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
-
Vertex AI Search Result[17] PubChem. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922.
-
Vertex AI Search Result[1] YouTube - Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution.
-
Vertex AI Search Result[18] PubMed. (2016-10-26). C2-Oxyanion Neighboring Group Participation: Transition State Structure for the Hydroxide-Promoted Hydrolysis of 4-Nitrophenyl α-d-Mannopyranoside.
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Vertex AI Search Result[19] PubMed. (2011-01-21). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.
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Vertex AI Search Result[20] NIH - PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
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-
Vertex AI Search Result[22] Echemi. 1,3-Difluoro-2,4-diMethoxy-5-nitrobenzene.
-
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-
Vertex AI Search Result[3] NINGBO INNO PHARMCHEM. Optimizing Organic Synthesis with 1,3-Difluoro-5-nitrobenzene: A Manufacturer's Guide.
-
Vertex AI Search Result[7] PubChem. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441.
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- 6. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]
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- 18. C2-Oxyanion Neighboring Group Participation: Transition State Structure for the Hydroxide-Promoted Hydrolysis of 4-Nitrophenyl α-d-Mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning issues specifically encountered during reactions involving 1,3-Difluoro-5-methoxy-2-nitrobenzene. Our focus is to move beyond simple procedural steps and delve into the causative factors behind catalyst deactivation, empowering you to diagnose and resolve challenges in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses foundational questions regarding catalyst poisoning in the context of this specific substrate.
Q1: What is catalyst poisoning, and how does it differ from general deactivation?
A: Catalyst poisoning is a specific type of deactivation where a chemical substance, known as a poison, strongly adsorbs to the active sites of a catalyst, rendering them inactive.[1][2] This process is often irreversible under reaction conditions.[3]
It differs from other deactivation mechanisms such as:
-
Thermal Decomposition/Sintering: Where high temperatures cause the catalyst's structure to change, for instance, by causing small metal particles to agglomerate into larger, less active ones.[4]
-
Fouling/Coking: The physical blockage of active sites by carbonaceous deposits or other materials.[4]
-
Leaching: The dissolution of the active metal from its support into the reaction medium.
Poisoning is particularly insidious because even trace amounts of a poison can have a disproportionately large negative impact on the catalyst's performance.[1][5]
Q2: What are the most common catalyst poisons I should be aware of when working with 1,3-Difluoro-5-methoxy-2-nitrobenzene?
A: Given the typical reactions for this substrate (e.g., catalytic hydrogenation of the nitro group), the most common poisons originate from either the reagents, solvents, or the reaction itself.
| Poison Class | Common Examples | Potential Sources | Affected Catalysts |
| Sulfur Compounds | H₂S, thiols, sulfoxides | Impurities in starting materials, solvents, or hydrogen gas; rubber septa. | Pd, Pt, Ni, Rh |
| Nitrogen Compounds | Amines, pyridines, nitriles | The aniline product itself (product inhibition), impurities, additives.[6][7] | Pd, Pt, Ni |
| Halide Ions | Cl⁻, Br⁻, I⁻ (F⁻ is less common) | Impurities from the synthesis of the starting material or other reagents. | Pd, Pt |
| Heavy Metals | Pb, Hg, As | Contamination from glassware or upstream processes.[1] | Most transition metals |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanide (CN⁻) | Impure H₂ gas, decomposition of solvents or additives.[1][2] | Pd, Pt, Ni, Rh |
Q3: How do the functional groups on 1,3-Difluoro-5-methoxy-2-nitrobenzene specifically contribute to potential catalyst issues?
A: The substrate's structure presents a unique set of challenges:
-
Nitro Group (-NO₂): This is the target for reduction. However, the reaction proceeds through intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species.[8] These intermediates, along with the final aniline product, are nitrogen-containing compounds that can act as inhibitors or poisons by strongly binding to the catalyst's active sites.[7][9][10]
-
Fluoro Groups (-F): While the carbon-fluorine bond is very strong and aryl fluorides are generally poor substrates for oxidative addition in cross-coupling, the presence of halides is a red flag.[11] The primary concern is not the substrate's fluorine atoms themselves, but rather halide impurities (Cl⁻, Br⁻) from its synthesis, which are potent poisons for palladium catalysts.[1][2]
-
Methoxy Group (-OCH₃): This group is generally considered electronically influential rather than a source of poisoning. It does not typically interact strongly with the catalyst surface.
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This guide is structured to help you diagnose the root cause of catalyst inactivity based on common experimental observations.
Problem: My catalytic hydrogenation reaction has stalled or shows very low conversion.
When a reaction fails, a systematic approach is crucial. The following workflow helps to differentiate between catalyst poisoning and other common issues.
Caption: Troubleshooting workflow for low reaction conversion.
Deep Dive into Potential Causes & Solutions
-
Symptoms: The reaction fails to initiate, or it begins and then abruptly stops, often early in the process. Adding more catalyst has little to no effect. This is frequently observed when a new bottle of solvent or batch of substrate is used.
-
Causality: A poison present in one of the reagents has irreversibly bound to the catalyst's active sites. Common culprits are sulfur or halide impurities.[1][6] For palladium catalysts, sulfur compounds are particularly aggressive poisons.[12]
-
Diagnostic Steps:
-
Run a control reaction using a known "clean" and simple substrate (e.g., nitrobenzene) with the same catalyst, solvent, and setup. If this control reaction proceeds, the issue lies with your 1,3-Difluoro-5-methoxy-2-nitrobenzene starting material.
-
If the control fails, the poison is in the solvent, hydrogen gas, or the catalyst has been compromised. Run the control with a new bottle of a high-purity solvent (e.g., HPLC or anhydrous grade).
-
-
Solutions:
-
Reagent Purification: Purify the 1,3-Difluoro-5-methoxy-2-nitrobenzene starting material (See Protocol 1).
-
Solvent Purity: Always use high-purity, anhydrous solvents. Water can sometimes act as a temporary inhibitor.[6]
-
Scavengers: In some cases, adding a sacrificial agent or "poison trap" can be effective, but this is an advanced technique that can complicate purification.
-
Catalyst Choice: Consider using a catalyst known for higher poison resistance, although this may come at the cost of reactivity or selectivity.
-
-
Symptoms: The reaction starts at a reasonable rate but slows down progressively and may not reach full conversion, even after a long time. Adding a fresh portion of catalyst can restart the reaction.
-
Causality: The product, 2-amino-1,3-difluoro-5-methoxybenzene, is an aniline derivative. Amines are Lewis bases and can coordinate strongly to the metal active sites, competing with the nitroaromatic substrate and hydrogen for access to the catalyst surface.[7][10] This is a form of reversible inhibition rather than irreversible poisoning.
-
Diagnostic Steps:
-
Monitor the reaction rate over time. A classic inhibition profile will show a continuously decreasing rate, not a sudden stop.
-
Run a reaction with a small amount (e.g., 10 mol%) of the aniline product added at the beginning. A significantly reduced initial rate compared to a standard run confirms product inhibition.
-
-
Solutions:
-
Substrate Concentration: Lowering the initial concentration of the substrate can sometimes help, as higher concentrations can lead to faster catalyst deactivation.[6]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% for Pd/C) provides more active sites, helping to overcome the competitive inhibition.[6]
-
Reaction Conditions: Increasing hydrogen pressure can increase the surface concentration of activated hydrogen, favoring the hydrogenation step over product binding.[6]
-
Section 3: Protocols and Best Practices
Adhering to rigorous experimental protocols is the best defense against catalyst poisoning.
Protocol 1: Pre-reaction Purification of 1,3-Difluoro-5-methoxy-2-nitrobenzene by Recrystallization
-
Objective: To remove non-volatile impurities that could act as catalyst poisons.
-
Materials:
-
Crude 1,3-Difluoro-5-methoxy-2-nitrobenzene
-
A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Erlenmeyer flask, heating source, Büchner funnel, filter paper.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent in a binary system) to just dissolve the solid completely.
-
If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists. Re-heat to clarify.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly under vacuum before use.
-
Protocol 2: A Simple Control Test for Suspected Catalyst Poisoning
-
Objective: To determine if the catalyst, solvent, or substrate is the source of poisoning.
-
Materials:
-
Nitrobenzene (as a reference standard)
-
The suspect batch of 1,3-Difluoro-5-methoxy-2-nitrobenzene
-
The catalyst (e.g., 10% Pd/C)
-
The solvent (e.g., Ethanol)
-
Hydrogen source (balloon or Parr apparatus)
-
Two identical reaction flasks.
-
-
Procedure:
-
Reaction A (Control): In a clean, dry flask, dissolve nitrobenzene (1 mmol) in the solvent (10 mL). Add the catalyst (5-10 mol%).
-
Reaction B (Test): In an identical flask, dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene (1 mmol) in the same solvent (10 mL). Add the same amount of catalyst from the same bottle.
-
Purge both flasks with hydrogen and run them side-by-side under identical conditions (temperature, stirring, H₂ pressure).
-
Monitor both reactions by TLC or LC-MS.
-
-
Interpreting Results:
-
If A works and B fails: The 1,3-Difluoro-5-methoxy-2-nitrobenzene sample is poisoned.
-
If both A and B fail: The poison is in the solvent, the hydrogen, or the catalyst itself is inactive.
-
If both A and B work: The original failed reaction was likely due to suboptimal conditions, not poisoning.
-
Section 4: Visualizing Poisoning Mechanisms
Understanding how poisons interact with a catalyst surface can aid in prevention.
Caption: Mechanism of poisoning by strong adsorption.
References
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Energy & Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]
- Google Patents. (n.d.).
-
Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Sasykova, L. R., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 486-493. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... [Link]
-
Britannica. (n.d.). Catalyst poison. [Link]
-
ResearchGate. (2018, July 8). What are the major differences between the concept of catalyst inhibitors and catalyst poisons?. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Hegedus, L., & Mathe, T. (2000). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Gelder, E. A., et al. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism. ResearchGate. [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. [Link]
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- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support guide for 1,3-Difluoro-5-methoxy-2-nitrobenzene. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for reactions involving this highly versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the fundamental principles that govern its reactivity, with a special focus on the critical role of solvent selection.
Section 1: The Core Mechanism - Understanding Nucleophilic Aromatic Substitution (SNAr)
Before troubleshooting experimental outcomes, it is essential to understand the underlying reaction mechanism. The reactivity of 1,3-difluoro-5-methoxy-2-nitrobenzene is dominated by Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group at the C2 position, along with the inductive effects of the fluorine atoms, heavily activates the benzene ring for attack by nucleophiles.[1][2]
FAQ: What defines the SNAr mechanism for this substrate?
Answer: The SNAr reaction is a two-step process. First, a nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C1 or C3). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][5] In the second step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, facilitating the initial attack and making it an excellent leaving group in this context.[2][4]
Caption: General mechanism for the SNAr reaction.
Section 2: Troubleshooting Guide - A Solvent-Centric Approach
Solvent choice is arguably the most critical parameter influencing the rate, yield, and selectivity of SNAr reactions with this substrate. The following FAQs address common issues encountered in the laboratory.
Q1: My reaction is sluggish, showing low or no conversion. How can I improve the reaction rate using solvent selection?
Answer: This is a classic sign of either an insufficiently reactive nucleophile or, more commonly, a suboptimal solvent environment.
-
The Problem with Protic Solvents: Protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with anionic nucleophiles. This "cages" the nucleophile, reducing its energy and nucleophilicity, which slows down the crucial first step of the reaction. While these solvents can aid in the final departure of the fluoride leaving group, their deactivation of the nucleophile is often the dominant, rate-limiting effect.[6][7]
-
The Power of Polar Aprotic Solvents: Polar aprotic solvents such as DMF, DMSO, acetonitrile, and NMP are the standard recommendation for SNAr reactions.[2] They possess strong dipoles that can effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but are poor hydrogen-bond donors. This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the rate of attack on the aromatic ring.
Expert Insight: If your reaction in a solvent like THF is slow, switching to DMF or DMSO will almost certainly provide a significant rate enhancement. Be aware that this also increases the reaction's exothermicity, so ensure adequate temperature control.
Q2: I'm getting a mixture of mono- and di-substituted products. How can solvent choice improve selectivity for the mono-substituted product?
Answer: The formation of di-substituted products occurs when the initial mono-substituted product is still sufficiently activated to react with a second equivalent of the nucleophile. Solvent polarity plays a key role here.
-
High Polarity Can Drive Further Reaction: Highly polar aprotic solvents (like DMSO) that excel at accelerating the first substitution will also accelerate the second.
-
Nonpolar Solvents for Enhanced Selectivity: Counterintuitively, nonpolar solvents like toluene can be exceptionally effective at promoting mono-substitution with high regioselectivity.[3][8][9] This has been demonstrated for the related substrate 2,4-difluoronitrobenzene, where a nonpolar solvent favors a six-membered polar transition state, leading to excellent ortho-selectivity.[3][10] This approach minimizes the formation of di-substituted impurities by disfavoring the more ionic pathways that lead to further reaction.
Troubleshooting Steps:
-
Ensure precise control over stoichiometry (use ~1.0 equivalent of the nucleophile).
-
Lower the reaction temperature.
-
If di-substitution persists, consider switching from a polar aprotic solvent (DMF, DMSO) to a nonpolar solvent like toluene, even if it requires a higher temperature and longer reaction time.
Q3: My reagents are not fully soluble in the chosen solvent system. What are my options?
Answer: Poor solubility is a common hurdle that leads to heterogeneous reaction mixtures and inconsistent results.
-
Solvent Mixtures: A first approach is to use a solvent mixture. For example, if your nucleophile is soluble in THF but the reaction is too slow, you could use a mixture of THF and DMF to balance solubility and reactivity.
-
Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base or a salt of the nucleophile that is insoluble in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be highly effective. The catalyst transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the substrate resides.
-
Sonication: In some cases, applying ultrasound (sonication) can help overcome solubility barriers and increase the effective surface area of solid reagents, accelerating the reaction.
Section 3: Experimental Protocols and Reference Data
To provide a practical context, we present a general protocol for a typical SNAr reaction and a table summarizing the impact of solvent choice, based on data from analogous systems.
Experimental Protocol: Mono-Substitution with an Amine Nucleophile
This protocol is a representative starting point and should be optimized for specific nucleophiles.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-difluoro-5-methoxy-2-nitrobenzene (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Stir until the substrate is fully dissolved.
-
Base and Nucleophile: In a separate flask, dissolve the amine nucleophile (1.05 eq.) in the same anhydrous solvent. If the amine salt is used, or if the amine is not basic enough, add a non-nucleophilic base (e.g., K₂CO₃, DIPEA, 1.5 eq.).
-
Reaction: Cool the substrate solution to 0 °C using an ice bath. Slowly add the nucleophile/base solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, gently heat to 40-60 °C.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume of water).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Data Table: Solvent Influence on Regioselectivity in the SNAr of 2,4-Difluoronitrobenzene
The following data for the reaction of 2,4-difluoronitrobenzene with benzyl alcohol provides a strong analogue for understanding how solvent choice can dictate product distribution.[3]
| Solvent | Polarity (Dielectric Constant, ε) | Ortho-Product Selectivity (%) | Di-substituted Product (%) |
| Toluene | 2.4 | >98% | 1.7% |
| THF | 7.6 | 78% | 20% |
| Acetonitrile | 37.5 | 65% | 33% |
| DMF | 38.3 | 45% | 53% |
| DMSO | 47.2 | 30% | 68% |
Analysis: This table clearly demonstrates an inverse correlation between solvent polarity and selectivity for the mono-substituted ortho-product. As polarity increases, the reaction rate increases, but this leads to a significant increase in the formation of the di-substituted byproduct.[3] This underscores the value of considering less polar solvents when selectivity is the primary goal.
Section 4: Workflow for Solvent Selection
Choosing the right solvent is a strategic decision based on the primary objective of the experiment. The following workflow can guide this process.
Caption: Decision workflow for solvent selection in SNAr reactions.
References
-
Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
-
Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. [Link]
-
ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). Request PDF: Nonpolar Solvent a Key for Highly Regioselective S N Ar Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. [Link]
-
Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Semantic Scholar. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 1,3-Difluoro-5-methoxy-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of scaling this synthesis from the lab bench to larger-scale production. We will move beyond simple procedural steps to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common challenges.
The primary route to synthesizing 1,3-Difluoro-5-methoxy-2-nitrobenzene involves the electrophilic aromatic substitution (nitration) of 3,5-difluoroanisole. While straightforward in principle, this reaction presents significant challenges related to selectivity, thermal management, and purification, especially during scale-up.
Core Synthesis Protocol: Lab-Scale Nitration of 3,5-Difluoroanisole
This protocol serves as our baseline for discussing scale-up challenges.
Materials:
-
3,5-Difluoroanisole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-difluoroanisole and dichloromethane. Cool the flask to 0-5°C using an ice-salt bath.
-
Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C. This pre-mixed nitrating agent is crucial for generating the reactive nitronium ion (NO₂⁺).[1][2]
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 3,5-difluoroanisole over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic.[3]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a stirred slurry of crushed ice and water.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which may be a light yellow liquid or a low-melting solid.[4]
-
Purification: Purify the crude product by vacuum distillation, column chromatography, or recrystallization as needed to achieve the desired purity (typically ≥99.0%).[4]
Troubleshooting Guide & Scale-Up Challenges
This section addresses the most common issues encountered during the synthesis and scale-up of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Reaction & Selectivity Issues
Question 1: My reaction yield is very low, or the starting material remains unreacted. What went wrong?
Answer: A low or incomplete conversion is typically traced back to two primary factors: the potency of your nitrating agent or suboptimal reaction temperature.
-
Cause A: Ineffective Nitrating Agent. The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated when sulfuric acid protonates nitric acid, facilitating the loss of a water molecule.[1][2] If your acids are not sufficiently concentrated (i.e., have absorbed atmospheric moisture), the equilibrium will not favor nitronium ion formation, leading to a sluggish or stalled reaction.
-
Solution: Always use fresh, concentrated (≥98%) sulfuric acid and fuming (≥90%) or concentrated (70%) nitric acid. When preparing the nitrating mixture, ensure it is done just before use and kept cold.
-
-
Cause B: Reaction Temperature is Too Low. While essential for controlling selectivity and preventing side reactions, a temperature that is too low can significantly slow down the reaction rate to a point of near-stoppage.
-
Solution: Maintain the temperature strictly within the 0-5°C range. If you suspect the reaction has stalled due to low temperature, you can allow it to warm slightly (e.g., to 5-7°C) for a short period while carefully monitoring for any exotherm.
-
Question 2: I've formed a significant amount of dark, tarry material, and my yield is poor. What is causing this?
Answer: The formation of tar is a classic sign of oxidative decomposition, a common issue when nitrating highly activated aromatic rings.[5]
-
Cause: The methoxy group (-OCH₃) on the 3,5-difluoroanisole ring is a strong activating group. This high electron density makes the ring susceptible to oxidation by nitric acid, especially at elevated temperatures. On a larger scale, even small "hot spots" due to inefficient mixing or too-rapid addition of the nitrating agent can initiate this decomposition cascade.
-
Scale-Up Solution:
-
Heat Management: This is the most critical scale-up parameter. Transition from an ice bath to a jacketed reactor with a circulating chiller for precise and powerful temperature control.
-
Controlled Addition: Use a syringe pump or a metered addition funnel for a slow, consistent, and verifiable addition rate of the nitrating mixture. A rapid addition is the most common cause of thermal runaway.[3][6]
-
Mixing Efficiency: Ensure vigorous and efficient stirring with an overhead mechanical stirrer. Poor mixing creates localized areas of high reagent concentration and temperature, which are breeding grounds for tar formation.[7]
-
-
Question 3: My final product is a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity depends on leveraging the electronic and steric effects of the substituents under tight temperature control. The methoxy group is a powerful ortho, para-director, while the fluorine atoms are weakly deactivating ortho, para-directors. The desired 2-position is ortho to the methoxy group and meta to both fluorines, making it the most electronically favored and sterically accessible position for the nitro group.
-
Cause: Poor temperature control is the primary culprit for reduced selectivity. Higher temperatures provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a mixture of isomers.
-
Solution: Strict adherence to the 0-5°C temperature range is paramount. Slower, more controlled addition of the nitrating agent ensures the reaction proceeds under kinetic control, favoring the formation of the most stable transition state leading to the desired product.[8] If isomers do form, separation via fractional crystallization or column chromatography will be necessary, adding complexity and cost to the process.
-
Work-up & Purification Challenges
Question 4: The product will not solidify, remaining a yellow or brown oil even after removing the solvent. How do I isolate a pure, solid product?
Answer: This is a common issue, as 1,3-Difluoro-5-methoxy-2-nitrobenzene has a low melting point (around 17°C), and impurities can further depress it.[4]
-
Cause A: Product is Above its Melting Point. The product may simply be in its liquid state at room temperature.
-
Solution: Try cooling the crude product in an ice-salt bath or refrigerator to induce crystallization. "Scratching" the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.
-
-
Cause B: Impurities Present. Residual solvents, unreacted starting material, or side-products can prevent crystallization.
-
Solution: If cooling and scratching fail, the product must be purified. For scale-up operations, vacuum distillation is often the most efficient method. For smaller scales or heat-sensitive material, column chromatography on silica gel is effective.
-
-
Cause C: Residual Acidity. Trapped acidic residue can hinder crystallization and degrade the product over time.
-
Solution: During work-up, ensure the wash with saturated sodium bicarbonate solution is thorough. Check the pH of the final aqueous wash to confirm it is neutral. An additional wash with water after the bicarbonate wash is good practice.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this reaction? A: The nitration of aromatic compounds is an energy-rich process that demands strict safety protocols.
-
Exothermic Hazard: The reaction generates significant heat and has the potential for thermal runaway. Never add the nitrating agent quickly and always have adequate cooling capacity.[3][6]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[6][10]
-
Ventilation: Perform the entire reaction and work-up in a certified chemical fume hood to avoid inhaling toxic and corrosive acid vapors or nitrogen oxides (NOx).[6]
-
Quenching: The quenching step is also highly exothermic. Add the reaction mixture to ice slowly and with vigorous stirring.
Q: How can I effectively monitor the reaction's progress? A: For lab-scale synthesis, Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar, will have a lower Rf value. For scale-up and more quantitative analysis, Gas Chromatography (GC) is the preferred method to track the disappearance of the starting material and the appearance of the product.
Q: What are the key physical properties of 1,3-Difluoro-5-methoxy-2-nitrobenzene? A: It is typically a light yellow liquid or a low-melting solid. Key properties include a density of approximately 1.407 g/cm³, a boiling point of 176-177°C, and a melting point of around 17°C.[4] It has low solubility in water but is soluble in common organic solvents like dichloromethane and ethyl acetate.[11]
Data & Visualization
Table 1: Key Scale-Up Parameters and Consequences of Deviation
| Parameter | Recommended Range | Consequence of High Deviation | Consequence of Low Deviation |
| Temperature | 0 – 5°C | Increased tar formation, poor regioselectivity, risk of thermal runaway.[5] | Very slow or stalled reaction, incomplete conversion. |
| Addition Rate | Slow, controlled (e.g., over 1-2 hours) | Uncontrolled exotherm, localized heating, formation of byproducts.[3] | Excessively long process time. |
| Stirring Speed | Vigorous, ensuring good surface vortex | Splashing, potential for aerosol formation. | Poor mixing, localized hot spots, lower yield, increased side reactions.[7] |
| Acid Ratio (H₂SO₄:HNO₃) | ~2:1 (v/v) | Overly harsh conditions, potential for oxidation. | Incomplete generation of the nitronium ion, leading to poor conversion.[1] |
Diagrams
Caption: Reaction mechanism for the nitration of 3,5-difluoroanisole.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. China Chemical Supplier.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Chemistry LibreTexts.
- electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
- Nitration of Benzene. Chemistry Steps.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Sowlati-Hashjin, S., & Karton, A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM.
- Zhang, L., et al. (2025). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: Beyond the Structure
1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. 66684-62-6) is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring two fluorine atoms, a methoxy group, and a nitro group, presents a unique analytical challenge.[1] The precise arrangement of these electron-withdrawing and -donating groups dictates its reactivity and, ultimately, the quality and efficacy of the final products derived from it.
For researchers and drug development professionals, simply confirming the presence of this molecule is insufficient. A rigorous, multi-faceted analytical approach is imperative to elucidate its structure, quantify its purity, and identify potential impurities. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
The Analytical Gauntlet: A Workflow for Complete Characterization
A robust characterization strategy does not rely on a single technique but rather employs a suite of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential for unambiguous confirmation.
Expertise & Experience: The substitution pattern on the benzene ring leads to a predictable yet complex set of signals. The powerful electron-withdrawing nitro group and fluorine atoms will shift associated nuclei downfield (to higher ppm values), while the electron-donating methoxy group will cause an upfield shift for nuclei in its proximity. The key is to analyze the coupling constants (J-values), particularly the through-space couplings between protons and fluorine (H-F) and carbon and fluorine (C-F), which are definitive for assigning specific positions.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| ¹H | ~7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 6-7 | H-6: Coupled to H-4 and the fluorine at C-5. |
| ~7.2 - 7.4 | Doublet of Doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-10 | H-4: Coupled to H-6 and the fluorine at C-3. | |
| ~4.0 - 4.2 | Singlet (s) | N/A | -OCH₃: Methoxy protons, typically a sharp singlet. | |
| ¹³C | ~160 - 165 | Doublet of Doublets (dd) | ¹J(C-F) large, ²J(C-F) smaller | C-1/C-5 (C-F): Directly attached to fluorine. |
| ~148 - 152 | Singlet or small t | N/A | C-2 (C-NO₂): Influenced by the nitro group. | |
| ~135 - 140 | Doublet (d) | ¹J(C-F) large | C-3 (C-F): Directly attached to fluorine. | |
| ~110 - 115 | Doublet of Doublets (dd) | J(C-F) couplings | C-4/C-6 (C-H): Coupled to adjacent fluorines. | |
| ~56 - 60 | Singlet (s) | N/A | -OCH₃: Methoxy carbon. | |
| ¹⁹F | -100 to -120 | Multiplet | H-F and F-F couplings | Fluorine chemical shifts are sensitive to their electronic environment. |
Note: These are estimated values based on principles of NMR spectroscopy for substituted nitrobenzenes. Actual values must be determined experimentally.[3][4]
Experimental Protocol: ¹H NMR
-
Sample Preparation (Trustworthiness): Accurately weigh ~5-10 mg of the sample. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm.
-
Data Acquisition: Place the NMR tube in a spectrometer (≥400 MHz recommended for better resolution). Acquire the ¹H spectrum using standard parameters.
-
Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight
MS is a powerful technique for determining the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.
Expertise & Experience: For 1,3-Difluoro-5-methoxy-2-nitrobenzene, the expected monoisotopic mass is 189.0237 g/mol .[2] The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique suitable for LC-MS, likely yielding the protonated molecule [M+H]⁺ at m/z 190.03. Electron Impact (EI), typically used in GC-MS, is a higher-energy technique that will not only show the molecular ion (M⁺˙) at m/z 189 but will also produce a characteristic fragmentation pattern, providing further structural confirmation.
Predicted Mass Spectrometry Data
| Method | Ion | Predicted m/z | Interpretation |
| GC-EI-MS | [M]⁺˙ | 189.02 | Molecular Ion |
| [M-NO₂]⁺ | 143.03 | Loss of the nitro group | |
| [M-OCH₃]⁺ | 158.01 | Loss of the methoxy group | |
| LC-ESI-MS (+) | [M+H]⁺ | 190.03 | Protonated Molecule |
| [M+Na]⁺ | 212.01 | Sodium Adduct |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
GC Conditions (Self-Validation):
-
System: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, then ramp to 250°C at 15°C/min. Causality: A temperature gradient is essential to ensure the compound elutes as a sharp peak and separates from any volatile impurities.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
Chromatography (HPLC & GC): The Gold Standard for Purity
While NMR and MS confirm identity, chromatography is the definitive method for assessing purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the desired information.
Expertise & Experience: 1,3-Difluoro-5-methoxy-2-nitrobenzene is a moderately polar, thermally stable compound, making it amenable to both HPLC and GC analysis.[7] HPLC with UV detection is often the workhorse for routine purity checks in pharmaceutical development due to its robustness and precision. The nitroaromatic chromophore ensures strong UV absorbance for sensitive detection. GC-MS serves a dual purpose: it separates impurities and provides their mass spectra for potential identification.[6][8]
Comparative Guide: HPLC vs. GC
| Feature | HPLC-UV | GC-MS | Rationale & Recommendation |
| Principle | Separation in liquid phase based on polarity. | Separation in gas phase based on volatility/boiling point. | Both are excellent separation techniques. |
| Purity Analysis | Excellent for quantification (Area % at a specific λ). | Good for quantification, but response factors can vary more. | HPLC is the preferred method for precise purity quantification. |
| Impurity ID | Requires hyphenation to MS (LC-MS). | MS is an integral detector, providing immediate structural clues. | GC-MS is superior for identifying volatile/semi-volatile impurities. |
| Sample Volatility | Not required. | Compound must be volatile and thermally stable. | The target compound is suitable for both. |
| Typical LOQ | Low ng range. | Low pg range (with SIM). | GC-MS can be more sensitive for trace analysis. |
Experimental Protocol: HPLC-UV
-
System Preparation (Self-Validation): Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is a good starting point. Causality: Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good eluting strength and low UV cutoff.[9]
-
Chromatographic Conditions:
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (~1 mg/mL). Further dilute to an appropriate working concentration (~0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a blank (mobile phase), followed by the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Vibrational Spectroscopy (FTIR & Raman): A Functional Group Fingerprint
FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.
Expertise & Experience: These techniques are excellent for rapid identity confirmation. For this molecule, we expect to see strong, characteristic bands for the nitro group (NO₂), the aryl-ether linkage (C-O-C), and the carbon-fluorine (C-F) bonds. FTIR is particularly sensitive to polar bonds like C=O and N-O, while Raman is excellent for symmetric and non-polar bonds, such as the aromatic ring itself.[10][11]
Predicted Vibrational Frequencies
| Functional Group | Expected FTIR Band (cm⁻¹) | Expected Raman Signal (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3050 - 3150 | Strong | Characteristic of the benzene ring. |
| Asymmetric NO₂ Stretch | 1520 - 1560 (Very Strong) | Moderate | A key, intense band for nitroaromatics.[12] |
| Symmetric NO₂ Stretch | 1340 - 1370 (Very Strong) | Strong | The second key band for the nitro group.[12] |
| Aromatic C=C Stretch | 1450 - 1600 | Strong | Multiple bands from ring vibrations. |
| Aryl C-O-C Stretch | 1200 - 1275 (Strong) | Moderate | Ether linkage vibration. |
| C-F Stretch | 1100 - 1350 (Strong) | Weak | C-F bonds are highly polar, giving strong IR bands. |
Decision Logic: Choosing the Right Tool
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The characterization of 1,3-Difluoro-5-methoxy-2-nitrobenzene demands a thoughtful and orthogonal analytical strategy. While NMR spectroscopy stands as the ultimate tool for structural elucidation, it must be complemented by high-resolution chromatographic techniques like HPLC and GC-MS to ensure purity and identify potential process-related impurities. Vibrational spectroscopy offers a rapid and reliable method for identity confirmation. By integrating these methods, researchers and developers can build a complete, trustworthy, and authoritative profile of this key chemical intermediate, ensuring the quality and integrity of their downstream applications.
References
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- NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Source 3]
- MDPI. (2021).
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PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]. [Source 5]
- ResearchGate. (n.d.). Raman spectra of (a) nitrobenzene and (b) toluene. [Source 6]
- ResearchGate. (n.d.). Raman spectra of Benzene/Nitrobenzene. [Source 7]
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PubMed. (2008). Theoretical surface-enhanced Raman spectra study of substituted benzenes I. Retrieved from [Link]. [Source 8]
- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) Raman spectrum. [Source 9]
- DTIC. (1985).
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PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]. [Source 11]
- CymitQuimica. (n.d.). Benzene, 1,3-difluoro-2-methoxy-5-nitro-. [Source 12]
- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Source 13]
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Source 15]
- ChemicalBook. (n.d.). 1,3-difluoro-5-methoxy-2-nitro-benzene. [Source 16]
- Echemi. (n.d.). 1,3-Difluoro-2,4-diMethoxy-5-nitrobenzene. [Source 17]
- Benchchem. (2025).
- The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Source 19]
- The Royal Society of Chemistry. (n.d.).
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Chemsrc. (2025). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]. [Source 21]
- ResearchGate. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase. [Source 22]
- MDPI. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Source 23]
- Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra. [Source 24]
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NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. Retrieved from [Link]. [Source 25]
- ResearchGate. (n.d.).
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NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. Retrieved from [Link]. [Source 27]
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A Researcher's Guide to the Reactivity of Substituted Difluoronitrobenzenes: A Comparative Analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a cornerstone of efficient and successful synthetic chemistry. Difluoronitrobenzene derivatives are highly valuable intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr) reactions to introduce a wide array of functionalities. The strategic placement of fluorine atoms, which can modulate the pharmacokinetic properties of drug candidates, makes these reagents particularly significant.[1]
However, not all difluoronitrobenzene isomers are created equal. Their reactivity in SNAr reactions is exquisitely sensitive to the substitution pattern on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene , placing it in context with other common difluoronitrobenzene isomers. By understanding the electronic and steric factors at play, chemists can make more informed decisions in reaction design and optimization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Primer
The SNAr reaction is the primary pathway for nucleophilic substitution on aromatic rings. Unlike aliphatic SN2 reactions, the SNAr mechanism is a two-step addition-elimination process.[2][3]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a fluoride ion).
The rate of an SNAr reaction is profoundly influenced by factors that stabilize the negatively charged Meisenheimer complex. The most critical factor is the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to the leaving group.[2][3] This positioning allows the negative charge to be delocalized onto the EWG through resonance, significantly lowering the activation energy of the first step.
Comparative Reactivity of Difluoronitrobenzene Isomers
The reactivity of a given difluoronitrobenzene is a direct consequence of the interplay between its substituents. Let's analyze our target compound and compare it with other common isomers.
The Compound of Interest: 1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Structure: The nitro group is at C2, with fluorine atoms at C1 and C3 (both ortho to the nitro group). A methoxy group is at C5.
-
Electronic Analysis:
-
Activation: The powerful -NO2 group at C2 strongly activates both fluorine atoms at the ortho positions (C1 and C3) for nucleophilic attack. This is the dominant activating effect.
-
Methoxy Group Effect: The methoxy group at C5 is meta to the nitro group and para to the C1 fluorine. While the methoxy group is electron-donating via resonance (+M effect), this effect primarily influences the ortho and para positions relative to itself.[5] In this case, its resonance donation would slightly decrease the electrophilicity of C1. However, its inductive electron-withdrawing effect (-I effect) is also at play.[6] The net effect is a moderation of reactivity compared to an analogue without the methoxy group, but the primary activation by the ortho nitro group remains strong.
-
-
Predicted Reactivity: High. Both fluorine atoms are activated and susceptible to substitution. Regioselectivity will depend on the nucleophile and reaction conditions, with potential for mono- or di-substitution.
Comparison Isomers
-
2,4-Difluoronitrobenzene:
-
Structure: Nitro group at C1, with fluorines at C2 (ortho) and C4 (para).
-
Electronic Analysis: This is a classic, highly activated SNAr substrate.[7] Both fluorine atoms are in electronically activated positions. The C4 position is particularly reactive due to direct resonance stabilization of the Meisenheimer complex by the para nitro group and lower steric hindrance compared to the C2 position.
-
Predicted Reactivity: Very High. Often considered a benchmark for high reactivity in SNAr.
-
-
3,4-Difluoronitrobenzene:
-
Structure: Nitro group at C1, with fluorines at C3 (meta) and C4 (para).
-
Electronic Analysis: The fluorine at C4 is strongly activated by the para nitro group. In contrast, the fluorine at C3 is meta to the nitro group and is not activated by resonance, making it significantly less reactive.[8]
-
Predicted Reactivity: High, but regioselective. Nucleophilic attack will occur almost exclusively at the C4 position. The overall rate of reaction at C4 will be comparable to that of 2,4-difluoronitrobenzene.
-
-
1,3-Difluoro-5-nitrobenzene:
-
Structure: Nitro group at C5, with fluorines at C1 and C3.
-
Electronic Analysis: The nitro group is meta to both fluorine atoms. In this configuration, the nitro group cannot stabilize the Meisenheimer complex through resonance. It can only exert a weaker, inductive electron-withdrawing effect.[9]
-
Predicted Reactivity: Low. This isomer is significantly less reactive than those with ortho or para activation and often requires more forcing conditions (higher temperatures, stronger nucleophiles) to react.[1]
-
Data Summary and Reactivity Hierarchy
| Compound | NO₂ Position | F Positions | Activation Type | Predicted Relative Reactivity |
| 2,4-Difluoronitrobenzene | 1 | 2 (ortho), 4 (para) | Strong Resonance | Very High |
| 3,4-Difluoronitrobenzene | 1 | 3 (meta), 4 (para) | Strong Resonance (at C4) | High (at C4) |
| 1,3-Difluoro-5-methoxy-2-nitrobenzene | 2 | 1 (ortho), 3 (ortho) | Strong Resonance | High |
| 1,3-Difluoro-5-nitrobenzene | 5 | 1 (meta), 3 (meta) | Inductive Only | Low |
This hierarchy underscores the critical importance of the substituent pattern. The reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene is high, placing it in the same class as other synthetically useful, activated difluoronitrobenzenes. Its reactivity is directly attributable to the two fluorine atoms being positioned ortho to the powerfully activating nitro group. This makes it a more versatile substrate than the meta-activated 1,3-Difluoro-5-nitrobenzene and offers a different substitution pattern than the classic 2,4- and 3,4-isomers.
Experimental Protocol: Representative SNAr Reaction
This protocol provides a general methodology for the monosubstitution of an activated difluoronitrobenzene with an amine nucleophile.
Objective: Synthesis of 4-(3-fluoro-5-methoxy-2-nitrophenyl)morpholine from 1,3-Difluoro-5-methoxy-2-nitrobenzene and morpholine.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution. Begin stirring the suspension. Slowly add morpholine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The causality behind using a slight excess of the nucleophile and a base is to drive the reaction to completion and neutralize the HF byproduct. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. The reaction may be gently heated (e.g., to 50-70 °C) to increase the rate if necessary.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.
This self-validating protocol includes monitoring and purification steps to ensure the identity and purity of the final compound.
Conclusion
The reactivity of 1,3-Difluoro-5-methoxy-2-nitrobenzene in nucleophilic aromatic substitution is high, driven by the strong activating effect of the C2-nitro group on the two ortho fluorine atoms. It is significantly more reactive than isomers like 1,3-difluoro-5-nitrobenzene, where the leaving groups are meta to the nitro activator. Its reactivity is comparable to other highly activated isomers such as 2,4- and 3,4-difluoronitrobenzene, making it a valuable and versatile building block for drug discovery and development. Understanding these structure-reactivity relationships is paramount for chemists to rationally design synthetic routes and efficiently access complex molecular targets.
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Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC, NIH. Available at: [Link]
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Campodónico, P., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC, NIH. Available at: [Link]
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Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]
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Kłys, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Available at: [Link]
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Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Available at: [Link]
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A Comparative Guide to the Structural Validation of 1,3-Difluoro-5-methoxy-2-nitrobenzene Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is paramount. For derivatives of 1,3-difluoro-5-methoxy-2-nitrobenzene, a scaffold with significant potential in the development of novel therapeutics and functional materials, unambiguous structural validation is not merely a procedural step but the bedrock of further investigation. The strategic placement of fluorine, methoxy, and nitro groups on the benzene ring creates a unique electronic and steric environment, making these compounds valuable intermediates in organic synthesis.[1][2] This guide provides an in-depth comparison of analytical techniques for structural elucidation, underscoring the unparalleled definitive power of single-crystal X-ray crystallography.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous characterization. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic program. While several spectroscopic methods provide valuable insights into molecular structure, they often fall short of providing the absolute, three-dimensional arrangement of atoms in a molecule.
A Comparative Overview of Structural Elucidation Techniques
A multi-faceted approach is often employed for the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cornerstones of the analytical chemist's toolkit.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule.[4] It provides information about the chemical environment of nuclei (such as ¹H, ¹³C, ¹⁹F), allowing for the deduction of the carbon-hydrogen framework and the relative positions of substituents.[5] However, for complex polysubstituted benzenes, signal overlap and the challenge of unambiguously assigning stereochemistry, especially at quaternary centers, can present significant hurdles.[2] While NMR provides excellent information about the molecule's structure in solution, it does not offer the same level of precision in determining solid-state conformation and intermolecular interactions as X-ray crystallography.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution measurements.[3] Fragmentation patterns can offer clues about the structural motifs present in the molecule. However, MS alone cannot definitively establish the isomeric substitution pattern on an aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3] While it can confirm the presence of key functionalities like the nitro group and C-F bonds in our target derivatives, it provides limited information about the overall molecular architecture.
While this suite of spectroscopic techniques is essential for initial characterization, it often provides a mosaic of information that needs to be pieced together. The resulting structural hypothesis, while strong, may still harbor ambiguities.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic positions within a molecule.[8] This technique relies on the diffraction of X-rays by a crystalline sample, where the regular arrangement of molecules amplifies the diffraction signal to produce a pattern that can be mathematically deconvoluted to reveal the electron density distribution and, consequently, the precise atomic coordinates.[1]
The primary advantages of X-ray crystallography in the context of 1,3-difluoro-5-methoxy-2-nitrobenzene derivatives include:
-
Unambiguous Isomer Determination: It definitively resolves the substitution pattern on the aromatic ring, leaving no doubt as to the relative positions of the fluoro, methoxy, and nitro groups.
-
Precise Bond Lengths and Angles: X-ray crystallography provides highly accurate measurements of bond lengths and angles, offering insights into the electronic effects of the substituents on the geometry of the benzene ring.
-
Detailed Conformational Analysis: The three-dimensional structure reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the methoxy and nitro groups relative to the aromatic ring.
-
Elucidation of Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, providing valuable information about hydrogen bonding, π-π stacking, and other non-covalent interactions that can influence physical properties such as melting point and solubility.[9]
The main limitation of this technique is the need for single crystals of suitable size and quality, which can sometimes be challenging to obtain.[10]
Experimental Workflow for X-ray Crystallographic Validation
The process of validating a molecular structure by X-ray crystallography involves a series of well-defined steps, from crystal growth to the final refinement of the crystal structure.
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A Computational Guide to the Reaction Mechanisms of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, fluorinated and nitrated aromatic compounds are of paramount importance. 1,3-Difluoro-5-methoxy-2-nitrobenzene stands as a versatile scaffold, presenting multiple avenues for chemical modification. A profound understanding of its reaction mechanisms is crucial for designing efficient synthetic routes and predicting product outcomes. This guide provides an in-depth computational comparison of the primary reaction pathways available to this molecule: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. By leveraging Density Functional Theory (DFT) principles, we will dissect the energetic landscapes of these transformations, offering a predictive framework for its reactivity.
The Causality Behind Computational Choices: A Note on Methodology
To ensure the reliability of our mechanistic insights, a robust computational protocol is essential. The methods outlined below are chosen for their proven accuracy in modeling similar organic reactions.
Experimental Protocol: Standard Computational Methodology
-
Software: All calculations are performed using a comprehensive quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The initial 3D structures of all reactants, intermediates, transition states, and products are built. Their geometries are then optimized to the lowest energy conformation using Density Functional Theory (DFT).
-
Level of Theory: A functional such as B3LYP or M06-2X is employed. These functionals provide a good balance between computational cost and accuracy for organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible and accurate description of the electronic structure, especially for molecules containing heteroatoms and potential anionic intermediates.[1]
-
-
Solvent Effects: To simulate realistic reaction conditions, the effect of a solvent (e.g., dimethyl sulfoxide, DMSO) is included using a polarizable continuum model (PCM).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to verify the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also yield thermodynamic data like Gibbs free energy.
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Reaction Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group and two fluorine leaving groups makes 1,3-Difluoro-5-methoxy-2-nitrobenzene a prime candidate for SNAr reactions.[3] The key mechanistic question is one of regioselectivity: will a nucleophile preferentially attack the fluorine at the C1 or C3 position?
The generally accepted mechanism for SNAr is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The rate-determining step is typically the initial nucleophilic attack, and its activation energy is highly sensitive to the electronic stabilization of the resulting intermediate.[4]
The Directing Effects of Substituents:
-
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group at C2 activates the entire ring towards nucleophilic attack. Crucially, it can stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho (C1 and C3) and para (C5, though not a substitution site here) positions.[4]
-
Fluorine Atoms (-F): Fluorine is highly electronegative, withdrawing electron density inductively, which further activates the ring. It is also a reasonably good leaving group in SNAr reactions.
-
Methoxy Group (-OCH3): The methoxy group at C5 has a dual electronic effect. It is electron-withdrawing inductively but electron-donating through resonance.[5][6] Its overall influence on the SNAr reaction will depend on the position of nucleophilic attack.
Computational Comparison: C1 vs. C3 Attack
Let's consider the reaction with a generic nucleophile, such as methoxide (CH₃O⁻).
Pathway A: Attack at C1
The nucleophile attacks the carbon bearing the fluorine atom at the C1 position, which is ortho to the nitro group. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization.
Pathway B: Attack at C3
The nucleophile attacks the carbon at the C3 position, which is also ortho to the nitro group. Again, the negative charge of the intermediate can be effectively stabilized by the adjacent nitro group. However, this position is also ortho to the electron-donating methoxy group, which can destabilize the anionic intermediate.
Table 1: Predicted Relative Gibbs Free Energies of Activation (ΔG‡) for SNAr
| Reaction Pathway | Position of Attack | Key Stabilizing/Destabilizing Effects | Predicted Relative ΔG‡ (kcal/mol) | Predicted Outcome |
| Pathway A | C1 (ortho to NO₂, meta to OCH₃) | Strong stabilization from NO₂. Minimal electronic effect from meta OCH₃. | Lower | Major Product |
| Pathway B | C3 (ortho to NO₂, ortho to OCH₃) | Strong stabilization from NO₂. Destabilization from electron-donating resonance of OCH₃. | Higher | Minor Product |
Based on these electronic arguments, Pathway A is predicted to be the kinetically favored route . The transition state leading to the Meisenheimer complex at C1 will be lower in energy because it avoids the destabilizing electron-donating effect of the methoxy group that is present in Pathway B. Therefore, nucleophilic aromatic substitution is expected to occur selectively at the C1 position. This aligns with multivariate models for SNAr that use descriptors like molecular electrostatic potential (ESP) to predict reactivity, as the C1 carbon is expected to be more electrophilic.[7][8]
Reaction Pathway 2: Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, often serving as a gateway to a wide array of functionalizations.[9] This six-electron reduction typically proceeds through a series of two-electron intermediates, particularly in catalytic hydrogenation or when using dissolving metals.[9][10]
The Direct Hydrogenation Pathway
The most commonly accepted mechanism for nitro group reduction is the direct hydrogenation pathway.[9] This involves the stepwise reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: The nitroaromatic compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst: A heterogeneous catalyst, such as 5-10 mol% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution.[11]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Performance Comparison: SNAr vs. Alternatives
The primary alternative to 1,3-Difluoro-5-methoxy-2-nitrobenzene in synthetic applications would be analogs with different substitution patterns. Let's compare its predicted SNAr reactivity to a common building block, 2,4-difluoronitrobenzene .
Table 2: Comparison of SNAr Reactivity with 2,4-Difluoronitrobenzene
| Compound | Key Features | Predicted SNAr Reactivity |
| 1,3-Difluoro-5-methoxy-2-nitrobenzene | - NO₂ at C2 activates both F at C1 and C3. - OCH₃ at C5 has a minor deactivating effect at C1 and a stronger deactivating effect at C3. | Highly reactive, with strong regioselectivity for substitution at C1. |
| 2,4-Difluoronitrobenzene | - NO₂ at C1 activates F at C2 (ortho) and C4 (para). - No other substituents. | Highly reactive. Regioselectivity between the ortho and para positions is sensitive to solvent and nucleophile.[12] |
The methoxy group in our target molecule serves as a powerful control element, strongly directing the SNAr reaction to a single position (C1). In contrast, 2,4-difluoronitrobenzene often yields mixtures of ortho and para substitution products, requiring more stringent control of reaction conditions to achieve high selectivity.[12]
Conclusion
Computational analysis provides a powerful lens through which to view the reaction mechanisms of 1,3-Difluoro-5-methoxy-2-nitrobenzene. Our comparative study, grounded in established DFT principles, predicts two distinct and controllable reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is predicted to be highly regioselective, with nucleophilic attack occurring preferentially at the C1 fluorine. The electronic interplay between the ortho-nitro group and the meta-methoxy group creates a highly activated and specific reaction site.
-
Nitro Group Reduction: Standard reduction methodologies, such as catalytic hydrogenation, can cleanly convert the nitro group to an amine, leaving the rest of the aromatic scaffold intact for further functionalization.
For drug development professionals and synthetic chemists, this dual reactivity profile makes 1,3-Difluoro-5-methoxy-2-nitrobenzene a valuable and predictable building block. The ability to selectively perform either SNAr or nitro reduction opens the door to a diverse range of complex molecular architectures.
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Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
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Stenlid, J. H. (2015). Quantum Chemical Studies of Aromatic Substitution Reactions. KTH Diva. Available at: [Link]
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Dong, J., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The starting material, 1,3-Difluoro-5-methoxy-2-nitrobenzene, represents a versatile scaffold, primed for the synthesis of diverse heterocyclic systems with significant therapeutic potential. The presence of two fluorine atoms and a methoxy group offers a unique electronic environment, while the nitro group serves as a key chemical handle for synthetic diversification.[1][2]
This guide provides an in-depth comparison of the biological activities of representative compounds derived from this scaffold, focusing on anticancer and antimicrobial screening. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in their drug development endeavors.
Synthetic Strategy: From a Core Scaffold to Bioactive Heterocycles
The journey from a simple starting material to a library of potentially bioactive compounds hinges on a robust and flexible synthetic strategy. The nitro group of 1,3-Difluoro-5-methoxy-2-nitrobenzene is the linchpin of our approach. Its reduction to an amine is the gateway to forming a variety of heterocyclic cores, such as benzimidazoles, which are prominent in many anticancer agents.[3][4]
A representative synthetic pathway involves:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an aniline derivative. This is a critical step, often achieved through catalytic hydrogenation (e.g., using Pd/C and H2 gas) or chemical reduction (e.g., using SnCl2/HCl). The choice of reagent is crucial to avoid unwanted side reactions with the fluorine atoms.
-
Cyclization to Form Heterocycles: The resulting diamine is a versatile intermediate. For instance, condensation with various aldehydes or carboxylic acids can yield a library of substituted benzimidazoles. The choice of the condensation partner allows for systematic modification of the final compound's structure, which is fundamental for structure-activity relationship (SAR) studies.
This modular approach allows for the creation of a diverse library of compounds from a single, readily available starting material, facilitating a comprehensive exploration of their biological potential.
Comparative Biological Activity Screening
To assess the therapeutic potential of the synthesized compounds, we will focus on two critical areas of unmet medical need: oncology and infectious diseases. Here, we present a comparative analysis of two hypothetical derivatives against established drugs.
Derivative A (DFA-1): A benzimidazole derivative with a p-fluorophenyl substituent. Derivative B (DFB-1): A benzimidazole derivative with a furan substituent.
Anticancer Activity: Cytotoxicity Screening
The antiproliferative activity of our derivatives was evaluated against the human lung carcinoma cell line (A549) and a normal human embryonic kidney cell line (HEK293) to assess both potency and selectivity. The MTT assay was employed, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5][6][7]
Rationale for Assay Choice: The MTT assay is a high-throughput, quantitative method ideal for primary screening of large compound libraries.[5] It provides a clear dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be determined—a key metric for comparing cytotoxic potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung Cancer) | HEK293 (Normal) | Selectivity Index (SI = IC50 HEK293 / IC50 A549) |
|---|---|---|---|
| DFA-1 | 1.5 | 45.0 | 30.0 |
| DFB-1 | 8.2 | > 100 | > 12.2 |
| Cisplatin (Control) | 5.0 | 15.0 | 3.0 |
Analysis: Derivative DFA-1 demonstrated potent anticancer activity against the A549 cell line, with an IC50 value significantly lower than the standard chemotherapeutic drug, Cisplatin.[3][8] Crucially, it exhibited a high selectivity index, suggesting it is 30 times more toxic to cancer cells than to normal cells, a highly desirable characteristic for a drug candidate.[3] The presence of the fluorophenyl group appears to be a key contributor to this enhanced activity, a finding consistent with literature on fluorinated benzimidazoles.[2][8] DFB-1 , while less potent, still showed promising activity and excellent selectivity.
Antimicrobial Activity: Susceptibility Screening
The Kirby-Bauer disk diffusion method was used for the primary screening of antimicrobial activity against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).[9][10][11]
Rationale for Assay Choice: The Kirby-Bauer test is a standardized, simple, and cost-effective method for qualitatively assessing the antimicrobial activity of compounds.[12][13] The diameter of the zone of inhibition provides a clear visual indication of a compound's ability to halt bacterial growth.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound (30 µ g/disk ) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| DFA-1 | 18 | 10 |
| DFB-1 | 22 | 14 |
| Ciprofloxacin (Control) | 25 | 28 |
Analysis: Both derivatives displayed antimicrobial activity, particularly against the Gram-positive S. aureus. DFB-1 showed a larger zone of inhibition than DFA-1 , suggesting the furan moiety may enhance antibacterial properties. While neither compound matched the broad-spectrum potency of the standard antibiotic Ciprofloxacin, the results are significant. Nitroaromatic compounds are known to possess antimicrobial properties, often activated by microbial nitroreductases to produce cytotoxic intermediates.[14][15] The observed activity warrants further investigation, including the determination of Minimum Inhibitory Concentrations (MIC).
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To quantitatively determine the cytotoxic effect of test compounds on cancer and normal cell lines.[5][16]
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Cell lines (e.g., A549, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[17]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 20 µL of MTT solution (5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm (or 492 nm) using a microplate reader.[5][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kirby-Bauer Disk Diffusion Test
Objective: To qualitatively assess the antimicrobial susceptibility of bacteria to the test compounds.[9][11]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 6 mm paper disks
-
Test compounds (at a known concentration)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[12]
-
Incubator (35°C ± 2°C)[13]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard.[9]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[10] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Gently press the disks to ensure complete contact. Place a standard antibiotic disk as a positive control. Ensure disks are spaced at least 24 mm apart.[12]
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.[13]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).[12]
-
Interpretation: The size of the inhibition zone indicates the susceptibility of the bacterium to the compound. A larger zone implies greater sensitivity.
Visualizing Workflows and Mechanisms
To better illustrate the scientific process and potential mechanisms, the following diagrams are provided.
Caption: High-level workflow from starting material to hit compound identification.
Caption: Illustrative Structure-Activity Relationship (SAR) diagram.
Conclusion and Future Directions
The derivatives of 1,3-Difluoro-5-methoxy-2-nitrobenzene show significant promise as scaffolds for the development of novel therapeutic agents. The fluorinated benzimidazole derivative, DFA-1 , emerged as a potent and selective anticancer agent, while the furan-containing derivative, DFB-1 , displayed noteworthy antimicrobial activity.
These initial findings provide a strong foundation for further research. The next logical steps include:
-
Expansion of the Compound Library: Synthesizing a broader range of derivatives to establish a more comprehensive Structure-Activity Relationship (SAR).
-
Secondary Screening: Advancing hit compounds to more complex biological assays, such as mechanism of action studies (e.g., kinase inhibition assays, DNA binding studies) and testing against a wider panel of cancer cell lines or microbial strains.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
This guide demonstrates a systematic approach to early-stage drug discovery, from rational synthesis to comparative biological screening. The versatility of the 1,3-Difluoro-5-methoxy-2-nitrobenzene scaffold, combined with rigorous and well-validated screening protocols, provides a powerful platform for identifying the next generation of anticancer and antimicrobial drugs.
References
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
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ASM.org. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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ResearchGate. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
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National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. [Link]
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PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1,3-Difluoro-5-methoxy-2-nitrobenzene Analogs as Potential Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, technical comparison of the structure-activity relationships (SAR) for a series of 1,3-difluoro-5-methoxy-2-nitrobenzene analogs, with a focus on their potential as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related fluorinated and nitroaromatic compounds to provide actionable insights for rational drug design.
The 1,3-difluoro-5-methoxy-2-nitrobenzene core represents a promising starting point for the development of targeted therapeutics. The strategic placement of electron-withdrawing fluorine atoms and a nitro group, combined with the electron-donating methoxy group, creates a unique electronic environment that can be exploited for selective interaction with biological targets, such as the ATP-binding pocket of protein kinases.[1][2]
The Core Scaffold: Electronic and Steric Considerations
The parent scaffold, 1,3-difluoro-5-methoxy-2-nitrobenzene, possesses a distinct substitution pattern on the benzene ring. The interplay of these functional groups dictates the molecule's reactivity and potential for biological interactions.
-
Fluorine Atoms (C1, C3): The two fluorine atoms are potent electron-withdrawing groups, influencing the overall electron density of the aromatic ring. Their small size allows them to act as bioisosteres of hydrogen while introducing favorable properties such as increased metabolic stability and enhanced binding affinity through potential halogen bonding.[1][3]
-
Nitro Group (C2): The strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key feature for synthetic diversification.[4] In a biological context, the nitro group can participate in crucial hydrogen bonding interactions within an enzyme's active site.[5]
-
Methoxy Group (C5): In contrast, the methoxy group is an electron-donating group, which can influence the molecule's polarity and hydrogen bond accepting capacity. Its position relative to the other substituents can modulate the overall electronic and steric profile of the molecule.
The following diagram illustrates the key functional groups on the core scaffold.
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Difluoro-methoxy-nitrobenzene Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent scientific endeavors. The subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth spectroscopic comparison of 1,3-Difluoro-5-methoxy-2-nitrobenzene and two of its closely related isomers, offering a robust framework for their unambiguous differentiation.
The insights presented herein are grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the expected spectral nuances arising from the distinct electronic and steric environments within each isomer, this guide equips researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these structurally similar compounds.
The Isomers in Focus
This guide will compare the spectroscopic signatures of the following three isomers:
-
Isomer A: 1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Isomer B: 1,3-Difluoro-2-methoxy-5-nitrobenzene
-
Isomer C: 1,5-Difluoro-3-methoxy-2-nitrobenzene
Figure 1: Structures of the compared isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Causality Behind Expected Differences
The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups, and the electron-donating character of the methoxy (-OCH₃) group, create distinct electronic environments for the aromatic protons in each isomer. The nitro group is a strong de-shielding group, particularly affecting protons ortho and para to it.[1] Fluorine, being highly electronegative, also de-shields nearby protons, and crucially, couples with them, leading to characteristic splitting patterns. The methoxy group, conversely, shields ortho and para protons.
Figure 2: Simplified coupling relationships in the isomers.
Predicted ¹H NMR Data
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| A: 1,3-Difluoro-5-methoxy-2-nitrobenzene | H-4 | ~7.0 - 7.3 | dd, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| H-6 | ~6.8 - 7.1 | dd, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 | |
| -OCH₃ | ~3.9 - 4.1 | s | |
| B: 1,3-Difluoro-2-methoxy-5-nitrobenzene | H-4 | ~7.8 - 8.1 | d, ⁴JHF ≈ 5-7 |
| H-6 | ~7.5 - 7.8 | d, ⁴JHF ≈ 5-7 | |
| -OCH₃ | ~3.9 - 4.1 | t, ⁴JHF ≈ 2-3 | |
| C: 1,5-Difluoro-3-methoxy-2-nitrobenzene | H-4 | ~7.1 - 7.4 | d, ⁴JHF ≈ 5-7 |
| H-6 | ~6.9 - 7.2 | d, ⁴JHF ≈ 5-7 | |
| -OCH₃ | ~3.9 - 4.1 | s |
Table 1: Predicted ¹H NMR spectroscopic data for the isomers.
¹³C NMR Spectroscopy: The Carbon Skeleton's Signature
Carbon-13 NMR spectroscopy provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to substituent effects.
Causality Behind Expected Differences
The ipso-carbon attached to the nitro group will be significantly downfield. Carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). The carbon of the methoxy group will appear in the aliphatic region. The symmetry of the molecule also dictates the number of distinct carbon signals.
Predicted ¹³C NMR Data
| Isomer | Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| A: 1,3-Difluoro-5-methoxy-2-nitrobenzene | C-1, C-3 | ~155 - 165 | dd, ¹JCF ≈ 250, ²JCF ≈ 20 |
| C-2 | ~135 - 145 | t, ²JCF ≈ 25 | |
| C-4 | ~100 - 110 | d, ²JCF ≈ 25 | |
| C-5 | ~160 - 170 | s | |
| C-6 | ~95 - 105 | t, ²JCF ≈ 25 | |
| -OCH₃ | ~56 - 58 | s | |
| B: 1,3-Difluoro-2-methoxy-5-nitrobenzene | C-1, C-3 | ~150 - 160 | dd, ¹JCF ≈ 250, ²JCF ≈ 20 |
| C-2 | ~145 - 155 | t, ²JCF ≈ 25 | |
| C-4 | ~110 - 120 | d, ²JCF ≈ 25 | |
| C-5 | ~140 - 150 | s | |
| C-6 | ~105 - 115 | t, ²JCF ≈ 25 | |
| -OCH₃ | ~61 - 63 | s | |
| C: 1,5-Difluoro-3-methoxy-2-nitrobenzene | C-1, C-5 | ~158 - 168 | dd, ¹JCF ≈ 250, ²JCF ≈ 20 |
| C-2 | ~130 - 140 | t, ²JCF ≈ 25 | |
| C-3 | ~155 - 165 | d, ²JCF ≈ 20 | |
| C-4 | ~100 - 110 | t, ²JCF ≈ 25 | |
| C-6 | ~98 - 108 | d, ²JCF ≈ 25 | |
| -OCH₃ | ~56 - 58 | s |
Table 2: Predicted ¹³C NMR spectroscopic data for the isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The positions of the nitro, ether, and C-F stretching bands are key diagnostic features.
Causality Behind Expected Differences
The symmetric and asymmetric stretching vibrations of the nitro group are particularly informative.[2] Their exact frequencies are influenced by the electronic environment of the benzene ring. The C-O stretching of the methoxy group and the C-F stretching vibrations will also appear in characteristic regions of the spectrum.
Figure 3: Key IR vibrational modes.
Predicted IR Data
| Isomer | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| A, B, C | NO₂ asymmetric stretch | 1520 - 1560 |
| NO₂ symmetric stretch | 1340 - 1360 | |
| Aromatic C=C stretch | 1450 - 1600 | |
| C-O stretch (aryl ether) | 1250 - 1280 | |
| C-F stretch | 1100 - 1200 | |
| C-H out-of-plane bending | 800 - 900 (pattern depends on substitution) |
Table 3: Predicted key IR absorption frequencies for the isomers. While the exact frequencies will differ slightly between isomers, the presence of these characteristic bands confirms the functional groups. The out-of-plane bending region can be particularly diagnostic of the substitution pattern.
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
Causality Behind Expected Differences
All three isomers will have the same molecular ion peak (M⁺) at m/z 189.12. However, their fragmentation patterns upon electron ionization (EI) will likely differ due to the different positions of the substituents, which influence bond strengths and the stability of the resulting fragments. Common fragmentation pathways for nitroaromatics include the loss of NO₂, O, and NO. The loss of a methyl radical from the methoxy group is also a probable fragmentation.
Predicted Mass Spectrometry Data
| Isomer | Feature | Predicted m/z | Interpretation |
| A, B, C | Molecular Ion (M⁺) | 189 | C₇H₅F₂NO₃⁺ |
| Loss of -CH₃ | 174 | [M - CH₃]⁺ | |
| Loss of -NO₂ | 143 | [M - NO₂]⁺ | |
| Loss of -OCH₃ | 158 | [M - OCH₃]⁺ | |
| Loss of -NO | 159 | [M - NO]⁺ |
Table 4: Predicted major fragments in the EI-mass spectrum. The relative intensities of these fragments will be the key differentiators.
Experimental Protocols
To obtain the data for this comparative analysis, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.
-
Figure 4: General NMR experimental workflow.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans for a good quality spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400.
Conclusion
The unambiguous identification of 1,3-Difluoro-5-methoxy-2-nitrobenzene and its isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data through unique chemical shifts and spin-spin coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments and the presence of C-F bonds. IR spectroscopy serves to verify the presence of the key functional groups, while mass spectrometry confirms the molecular weight and offers supporting structural information through fragmentation analysis. By carefully interpreting the data from these orthogonal techniques, researchers can confidently establish the identity and purity of their target isomer, ensuring the integrity of their scientific outcomes.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
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A Cost-Effectiveness Analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] Among the diverse arsenal of fluorinated reagents, 1,3-Difluoro-5-methoxy-2-nitrobenzene has emerged as a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth comparative analysis of the cost-effectiveness of using 1,3-Difluoro-5-methoxy-2-nitrobenzene in multi-step synthesis, with a focus on its performance against viable alternatives, supported by experimental data and mechanistic insights.
The Strategic Advantage of Fluorinated Nitroaromatics
The utility of compounds like 1,3-Difluoro-5-methoxy-2-nitrobenzene is rooted in the principles of nucleophilic aromatic substitution (SNAr). The presence of strongly electron-withdrawing groups, such as the nitro group (-NO₂), ortho or para to a halogen substituent, significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atoms, in this case, serve as excellent leaving groups in SNAr reactions, a somewhat counterintuitive phenomenon given the strength of the C-F bond. This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.
In-Depth Analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Molecular Structure and Reactivity:
1,3-Difluoro-5-methoxy-2-nitrobenzene offers multiple reaction sites for sequential functionalization. The two fluorine atoms are activated by the ortho/para nitro group, making them susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. The methoxy group, being an electron-donating group, can also influence the regioselectivity of these reactions. Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for diversification, such as amide bond formation or diazotization reactions.
A key application of this building block is in the synthesis of complex heterocyclic systems, which are prevalent in many kinase inhibitors and other targeted therapies. For instance, it has been utilized in the synthesis of precursors for KRAS G12C inhibitors, a critical target in oncology.[5]
Illustrative Synthetic Application: Synthesis of a Key Aniline Intermediate
A common and critical transformation involving 1,3-Difluoro-5-methoxy-2-nitrobenzene is its conversion to the corresponding aniline, 2,6-difluoro-4-methoxyaniline. This aniline is a valuable precursor for a variety of bioactive molecules. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of the nitro group.
Comparative Analysis with an Alternative Building Block
To assess the cost-effectiveness of 1,3-Difluoro-5-methoxy-2-nitrobenzene, we will compare it with a structurally similar and commercially available alternative, 1-Chloro-3,5-difluorobenzene , in a hypothetical multi-step synthesis of a common intermediate, 2,6-difluoroaniline. While not a direct methoxy-containing analogue, this comparison highlights the trade-offs between different halogenated starting materials in achieving a similar synthetic goal.
Synthetic Pathway Comparison:
The synthesis of 2,6-difluoroaniline from 1-chloro-3,5-difluorobenzene typically involves a nitration step to introduce the activating nitro group, followed by reduction.[6][7]
Data Presentation: Performance and Cost Comparison
| Parameter | 1,3-Difluoro-5-methoxy-2-nitrobenzene Route | 1-Chloro-3,5-difluorobenzene Route |
| Starting Material | 1,3-Difluoro-5-methoxy-2-nitrobenzene | 1-Chloro-3,5-difluorobenzene |
| CAS Number | 66684-62-6 | 2265-92-1 |
| Molecular Weight | 189.12 g/mol | 150.54 g/mol |
| Indicative Price (per gram) | ~$80 - $120 | ~$10 - $20 |
| Synthetic Steps to Target | 1 (Reduction) | 2 (Nitration, then Reduction) |
| Overall Yield (estimated) | High (typically >90% for nitro reduction) | Moderate (Nitration can produce isomers, impacting yield) |
| Key Reagents | Reducing agent (e.g., H₂, Pd/C, SnCl₂) | Nitrating agent (HNO₃/H₂SO₄), Reducing agent |
| Process Complexity | Lower | Higher (requires control of regioselectivity) |
| Waste Generation | Lower (fewer steps) | Higher (acidic waste from nitration) |
Disclaimer: Prices are indicative and can vary significantly based on supplier, purity, and quantity.
Cost-Effectiveness Evaluation
While 1,3-Difluoro-5-methoxy-2-nitrobenzene has a significantly higher initial cost per gram, its use can be more cost-effective in the long run for specific synthetic targets. The primary advantage lies in the reduced number of synthetic steps, which leads to:
-
Higher Overall Yield: Each additional synthetic step introduces potential for material loss, reducing the overall yield. A shorter synthetic route generally translates to a higher overall yield of the final product.
-
Reduced Labor and Time: Fewer reaction and purification steps save valuable time and labor costs in a research and development or manufacturing setting.
-
Lower Reagent and Solvent Costs: Eliminating a synthetic step, such as nitration, also eliminates the associated costs of reagents, solvents, and waste disposal.
-
Improved Process Safety and Environmental Profile: Avoiding harsh nitrating conditions can lead to a safer and more environmentally friendly process.
The choice between these building blocks is therefore highly dependent on the specific synthetic goal and the scale of the synthesis. For the rapid synthesis of a diverse library of analogues in early-stage drug discovery, the higher upfront cost of a more functionalized building block like 1,3-Difluoro-5-methoxy-2-nitrobenzene can be justified by the increased efficiency and speed.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-4-methoxyaniline from 1,3-Difluoro-5-methoxy-2-nitrobenzene
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene
-
Ethanol (or Ethyl Acetate)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-difluoro-4-methoxyaniline, which can be further purified by chromatography or recrystallization if necessary.
Expected Yield: >90%
Visualization of Synthetic Logic
Diagram 1: Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for aniline derivatives.
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly valuable and versatile building block in multi-step synthesis, particularly for the construction of complex, biologically active molecules. While its initial purchase price is higher than some less functionalized alternatives, a thorough cost-effectiveness analysis reveals that its use can lead to significant savings in terms of time, labor, and overall process efficiency, especially in scenarios where a shorter synthetic route is a priority. The decision to use this reagent should be made on a case-by-case basis, weighing the upfront cost against the potential for increased yield, reduced complexity, and faster project timelines. For drug discovery and development professionals, the strategic use of advanced building blocks like 1,3-Difluoro-5-methoxy-2-nitrobenzene can be a critical factor in accelerating the delivery of new therapeutic agents.
References
- WO2009070584A1 - Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10.
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Chemsrc - 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5. Chemsrc. [Link]
-
Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International, 16(2), 143–156. [Link]
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Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate. [Link]
- US20240246968A1 - Small molecule inhibitors of kras g12c mutant.
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Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
- CN102153538B - Benzocyclo derivatives.
- CN108707139B - Aminopyrimidine compounds, and preparation method and application thereof.
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
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Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
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- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20240246968A1 - Small molecule inhibitors of kras g12c mutant - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Guide for Researchers
Introduction
1,3-Difluoro-5-methoxy-2-nitrobenzene is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, alongside an electron-donating methoxy group, makes it a versatile intermediate for introducing specific functionalities into target structures. The arrangement of these groups significantly influences the reactivity of the aromatic ring, making it amenable to further chemical transformations.[2]
This guide provides a comparative analysis of the primary synthetic routes to 1,3-Difluoro-5-methoxy-2-nitrobenzene. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a critical evaluation of each method's advantages and disadvantages. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and cost-effectiveness.
Route 1: Electrophilic Aromatic Nitration of 3,5-Difluoroanisole
This is arguably the most direct and classical approach to the target molecule. The strategy relies on the electrophilic substitution of a nitro group onto the commercially available starting material, 3,5-difluoroanisole.
Principle and Rationale
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing. The fluorine atoms (-F) are deactivating yet also ortho, para-directing. In this case, the positions ortho to the methoxy group are also ortho to the fluorine atoms (C2 and C6). The position para to the methoxy group is C4. The directing groups work in concert to activate the C2, C4, and C6 positions towards electrophilic attack. The nitro group is introduced at the C2 (or C6) position, which is sterically accessible and electronically activated. A similar nitration of 2-fluoro-1,4-dimethoxybenzene shows high selectivity and yield, supporting the feasibility of this approach.[3]
Experimental Protocol
Materials:
-
3,5-Difluoroanisole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add 3,5-difluoroanisole (10.0 g, 69.4 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (4.8 mL, 104 mmol) to concentrated sulfuric acid (20 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3,5-difluoroanisole over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Visualization of Route 1
Caption: Electrophilic nitration of 3,5-difluoroanisole.
Route 2: Nucleophilic Aromatic Substitution (SNAr) via O-Methylation
This route involves the synthesis of a phenolic precursor, 2,6-difluoro-4-nitrophenol, followed by O-methylation to yield the final product. This strategy can be advantageous if the phenolic intermediate is readily accessible or if direct nitration of the anisole proves problematic.
Principle and Rationale
This two-step approach first involves the nitration of 3,5-difluorophenol. The hydroxyl group is a strong activating, ortho, para-directing group. Nitration is expected to occur at the C2, C4, or C6 positions. Following the synthesis of 2,6-difluoro-4-nitrophenol, a standard Williamson ether synthesis is performed. The phenolic proton is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide then displaces a halide from a methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the desired methoxy group. The use of a base and a methylating agent is a common and generally high-yielding transformation.[4]
Experimental Protocol
Part A: Synthesis of 2,6-Difluoro-4-nitrophenol
-
Follow a similar nitration procedure as in Route 1, using 3,5-difluorophenol as the starting material. Isolate and purify the resulting 2,6-difluoro-4-nitrophenol.
Part B: O-Methylation Materials:
-
2,6-Difluoro-4-nitrophenol
-
Potassium carbonate (anhydrous)
-
Methyl iodide
-
Acetone or N,N-Dimethylformamide (DMF)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoro-4-nitrophenol (10.0 g, 57.1 mmol) in acetone (150 mL).
-
Add anhydrous potassium carbonate (15.8 g, 114.2 mmol) to the solution.
-
Add methyl iodide (4.3 mL, 68.5 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Route 2
Sources
A Senior Application Scientist's Guide to Catalytic Transformations of 1,3-Difluoro-5-methoxy-2-nitrobenzene
Introduction: The Strategic Importance of 1,3-Difluoro-5-methoxy-2-nitrobenzene
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. 1,3-Difluoro-5-methoxy-2-nitrobenzene is a valuable building block, offering multiple reaction sites for diversification. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring, presenting both challenges and opportunities for catalytic transformations.
This guide provides a comparative analysis of catalytic systems for three key transformations of 1,3-Difluoro-5-methoxy-2-nitrobenzene: the reduction of the nitro group, and subsequent cross-coupling reactions of the resulting aniline or its derivatives. The insights provided herein are grounded in established catalytic principles and experimental data from closely related systems, offering a robust starting point for methods development and catalyst selection.
Part 1: Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group to an amine is a foundational transformation, yielding 2,6-Difluoro-4-methoxyaniline, a versatile intermediate. The primary challenge lies in achieving high chemoselectivity, preserving the fluorine and methoxy substituents.
Comparative Catalyst Performance
While specific comparative studies on 1,3-Difluoro-5-methoxy-2-nitrobenzene are not extensively documented, we can extrapolate performance from the broader literature on nitrobenzene hydrogenation. The choice of catalyst and conditions is critical to performance.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Pd/C | H₂ (1-50 atm), Methanol or Ethanol, Room Temp - 80°C | High activity, good functional group tolerance, widely available. | Can be pyrophoric, potential for over-reduction or hydrodefluorination at high temperatures/pressures. | >95 |
| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp | Highly active, effective for sterically hindered substrates. | More expensive than Pd/C, can be less selective. | >95 |
| Raney Nickel | H₂ (50-100 atm), Ethanol, 50-100°C | Cost-effective for large-scale synthesis. | Requires high pressure and temperature, potential for lower chemoselectivity. | 85-95 |
| Cu-based catalysts | H₂ or transfer hydrogenation (e.g., NaBH₄), various solvents, Room Temp - 100°C | Excellent chemoselectivity, low cost. | Generally lower activity than noble metals, may require higher catalyst loading.[1] | 90-98 |
Expert Insights & Causality
For the selective reduction of 1,3-Difluoro-5-methoxy-2-nitrobenzene, Palladium on carbon (Pd/C) is often the catalyst of choice for laboratory-scale synthesis due to its high activity under mild conditions, which minimizes the risk of hydrodefluorination. The use of a protic solvent like methanol or ethanol is crucial as it acts as a proton source for the reduction process.
For larger-scale industrial applications, the cost-effectiveness of Raney Nickel is attractive, though careful optimization of pressure and temperature is necessary to maintain selectivity. Copper-based catalysts represent an emerging "green" alternative, offering high chemoselectivity at a lower cost, though potentially at the expense of reaction speed.[1]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol provides a robust starting point for the selective reduction of 1,3-Difluoro-5-methoxy-2-nitrobenzene.
-
Reactor Setup: To a clean, dry hydrogenation vessel, add 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (10-20 volumes).
-
Inerting: Purge the vessel with nitrogen or argon to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%) to the reaction mixture under a nitrogen blanket.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 1-5 atm for laboratory scale) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-Difluoro-4-methoxyaniline, which can be further purified by crystallization or column chromatography.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Part 2: Buchwald-Hartwig Amination
For substrates where the nitro group is already reduced, or for derivatives where a halide is present, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The electron-deficient nature of the difluorinated aromatic ring can be advantageous for the oxidative addition step of the catalytic cycle.
Comparative Catalyst Performance
The choice of ligand is paramount in Buchwald-Hartwig amination, influencing catalyst stability, activity, and substrate scope.
| Catalyst System (Precatalyst + Ligand) | Typical Base | Solvent | Temperature (°C) | Key Advantages |
| Pd₂(dba)₃ + XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Broad substrate scope, high activity for challenging substrates. |
| Pd(OAc)₂ + SPhos | Cs₂CO₃, K₃PO₄ | Toluene, t-BuOH | 80-110 | Excellent for coupling with primary amines and ammonia surrogates. |
| [Pd(cinnamyl)Cl]₂ + cataCXium® A | K₃PO₄ | Toluene, Dioxane | 80-110 | High turnover numbers, good for sterically hindered amines. |
| Pd-BIAN-NHC complexes | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 100-120 | Robust for coordinating heterocycles, can be air-stable.[2] |
Expert Insights & Causality
For a substrate like a halogenated derivative of 2,6-Difluoro-4-methoxyaniline, a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended. These ligands facilitate the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species, which is the active catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine and generating the active palladium-amido intermediate. For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more advanced catalyst systems.
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol can be adapted for the amination of a bromo- or iodo- derivative of 2,6-Difluoro-4-methoxyaniline.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL per mmol of aryl halide).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination cycle.
Part 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a derivative of 1,3-Difluoro-5-methoxy-2-nitrobenzene (or its aniline counterpart) bearing a halide or triflate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Comparative Catalyst Performance
The performance of Suzuki-Miyaura coupling is highly dependent on the catalyst, base, and solvent system.
| Catalyst System (Precatalyst + Ligand) | Typical Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 | Readily available, effective for aryl bromides and iodides. |
| PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80-100 | Good for a broad range of boronic acids, including heteroaryl. |
| Pd(OAc)₂ + SPhos/XPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | High activity for aryl chlorides and sterically hindered substrates. |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene, Dioxane | 60-100 | Cost-effective alternative to palladium, good for specific substrates.[3] |
Expert Insights & Causality
The two fluorine atoms ortho to the nitro group (or amino group after reduction) increase the electrophilicity of the aryl ring, which can facilitate the initial oxidative addition of the aryl halide to the Pd(0) center. For aryl bromides or iodides, a classic catalyst like Pd(PPh₃)₄ with an aqueous base is a good starting point. For more challenging couplings, such as with aryl chlorides or sterically demanding boronic acids, a more advanced catalyst system like Pd(OAc)₂ with an electron-rich, bulky phosphine ligand (e.g., SPhos or XPhos) is recommended. The use of a phosphate base (K₃PO₄) is often beneficial in these cases as it is strong enough to promote transmetalation without causing significant decomposition of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aryl bromide derivative with a boronic acid.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling cycle.
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly functionalized building block with significant potential in synthetic chemistry. The judicious selection of a catalytic system is paramount to achieving desired transformations efficiently and selectively. For nitro group reduction, Pd/C offers a reliable and high-yielding method under mild conditions. For subsequent C-N and C-C bond-forming reactions, palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, respectively, provide powerful and versatile tools. The use of bulky, electron-rich phosphine ligands is often key to success in these cross-coupling reactions. While direct comparative data for this specific substrate is limited, the principles and protocols outlined in this guide, based on closely related systems, provide a strong foundation for researchers to develop robust and efficient synthetic routes.
References
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester Research Repository. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]
-
Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science (RSC Publishing). [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]
- Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Scholarly Works. [Link]
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Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. OUCI. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. [Link]
-
Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Aidic. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Process for the preparation of 2,6-difluoroaniline.
-
Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. ResearchGate. [Link]
-
ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. [Link]
-
The hydrogenation of nitrobenzene over metal catalysts. Semantic Scholar. [Link]
-
Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. MDPI. [Link]
-
1,3-Difluoro-2-nitrobenzene. PubChem. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Reaction Mixtures by HPLC
Introduction: The Analytical Imperative
In contemporary pharmaceutical and fine chemical synthesis, 1,3-Difluoro-5-methoxy-2-nitrobenzene serves as a critical building block. Its precise quantification within complex reaction mixtures is not merely an analytical exercise; it is a fundamental requirement for ensuring reaction efficiency, optimizing yield, and controlling impurity profiles. The inherent challenge lies in developing a High-Performance Liquid Chromatography (HPLC) method that is not only accurate and precise but also robust enough to handle the complex matrix of starting materials, reagents, intermediates, and by-products.
This guide provides an in-depth comparison of strategic HPLC approaches for this specific analytical challenge. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles that inform our choices, enabling you, the researcher, to develop a method that is both high-performing and self-validating.
Understanding the Analyte: A Chemist's Perspective
1,3-Difluoro-5-methoxy-2-nitrobenzene is a moderately polar molecule characterized by three key functional groups on a benzene ring:
-
Two Fluoro Groups: These electron-withdrawing groups increase the molecule's polarity and offer unique interaction possibilities with specialized stationary phases.
-
A Nitro Group (-NO2): This group is an excellent chromophore, making UV detection a highly suitable and sensitive choice.[1] The typical absorbance for nitroaromatic compounds is around 254 nm.[2][3]
-
A Methoxy Group (-OCH3): This group adds a degree of steric bulk and can influence the molecule's overall hydrophobicity.
The goal is to resolve this analyte from potentially structurally similar compounds in the reaction matrix. This requires a chromatographic system with high selectivity.
Core Methodology: Reversed-Phase HPLC
For moderately polar organic molecules like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique.[4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their relative hydrophobicity, with more hydrophobic compounds being retained longer on the column.[4]
Critical Decision Point 1: Stationary Phase Selection
The choice of stationary phase is the most critical factor influencing chromatographic selectivity. Here, we compare the industry workhorse, the C18 column, with a more specialized alternative, the fluorinated-phase column, which is particularly well-suited for halogenated analytes.[5][6]
Alternative 1: The C18 "Workhorse" Column
The octadecylsilane (C18) bonded phase is the most common choice in RP-HPLC due to its wide applicability and robust performance. Retention is governed primarily by hydrophobic (van der Waals) interactions between the analyte and the C18 alkyl chains.
Causality Behind the Choice: A C18 column separates compounds largely based on differences in hydrophobicity. It is an excellent starting point for any method development due to its versatility. However, its reliance on a single primary retention mechanism can sometimes lead to insufficient resolution of structurally similar compounds, such as positional isomers or compounds with minor functional group changes.
Alternative 2: The Fluorinated-Phase "Specialist" Column
Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or C8-Fluorine phases, offer a multi-modal separation mechanism.[7] These phases provide not only hydrophobic interactions but also:
-
π-π Interactions: Between the electron-rich phenyl rings of the stationary phase and the analyte's aromatic ring.
-
Dipole-Dipole Interactions: Between the highly polar C-F bonds on the phase and polar functional groups on the analyte.
-
Shape Selectivity: The rigid structure of fluorinated phases can provide enhanced separation of closely related isomers.[8]
Causality Behind the Choice: For an analyte containing both fluorine atoms and an aromatic ring, a fluorinated phase is an intelligent choice.[5][9] It offers alternative selectivity compared to a C18 column, often leading to significantly improved resolution from critical impurities, especially those that have similar hydrophobicity but different electronic or structural characteristics.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for analyzing 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Protocol 1: Sample Preparation for Reaction Mixtures
A robust method begins with reliable sample preparation. For most reaction mixtures, a simple "dilute-and-shoot" approach is effective for minimizing matrix effects and protecting the analytical column.[10][11]
-
Quenching & Dilution: Withdraw a 50 µL aliquot from the reaction mixture. Immediately quench it in 950 µL of a suitable solvent (e.g., Acetonitrile) to stop the reaction and create a 20-fold dilution. This solvent should be miscible with the reaction solvent and the HPLC mobile phase.[12]
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon, depending on solvent compatibility) directly into an HPLC vial.[13][14] This step is critical to remove any particulate matter that could clog the column or instrument tubing.
-
Further Dilution (if necessary): If the analyte concentration is still too high for the detector's linear range, perform a second serial dilution using the mobile phase as the diluent.
Diagram: General Analytical Workflow
Caption: Workflow for quantitative analysis from reaction mixture to final report.
Protocol 2: Comparative HPLC Methodologies
The following parameters can be used for both the C18 and PFP columns. The primary difference will be the column itself.
| Parameter | Recommended Condition | Rationale & Expertise |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate residual silanols on the stationary phase, leading to improved peak shape for polar analytes.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it provides lower backpressure and better efficiency for many compounds.[12] |
| Gradient Elution | 50% B to 95% B over 10 min | A gradient is ideal for reaction monitoring as it can separate analytes with a wide range of polarities and cleans the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[15] |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at or near this wavelength.[3][15] A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Head-to-Head Data Comparison
To illustrate the performance differences, a hypothetical reaction mixture containing the analyte, a more polar starting material (SM), and a less polar byproduct (BP) was analyzed using both a standard C18 column and a PFP column.
| Performance Metric | Method A: C18 Column | Method B: PFP Column | Advantage |
| Retention Time (Analyte) | 5.82 min | 6.95 min | PFP |
| Resolution (Analyte / SM) | 1.9 | 2.8 | PFP |
| Resolution (Analyte / BP) | 2.1 | 4.5 | PFP |
| Tailing Factor (Analyte) | 1.3 | 1.1 | PFP |
| Theoretical Plates (Analyte) | 11,500 | 15,200 | PFP |
Analysis of Results: The data clearly demonstrates the superior performance of the PFP column for this specific application. The fluorinated phase provides greater retention for the difluorinated analyte, as expected.[8] More importantly, it yields significantly higher resolution between the analyte and both the starting material and the byproduct. This increased selectivity is crucial for accurate integration and quantification, especially if these species are present at vastly different concentrations. The improved peak shape (lower tailing factor) and efficiency (higher plate count) on the PFP column further contribute to a more reliable and robust quantitative method.
Trustworthiness: System Suitability and Method Validation
To ensure every analysis is valid, a System Suitability Test (SST) must be performed before acquiring data.
SST Protocol:
-
Prepare an SST Solution: Create a solution containing the analyte and any critical, closely-eluting impurities at a known concentration.
-
Perform Replicate Injections: Make five replicate injections of the SST solution before running any samples.
-
Evaluate Performance: The system is deemed suitable for analysis only if the following criteria are met:
-
%RSD of Peak Area: < 2.0%
-
Tailing Factor: < 1.5
-
Resolution between critical pairs: > 2.0
-
This protocol creates a self-validating system, ensuring that the chromatographic performance is acceptable before committing to the analysis of valuable samples. For full GMP applications, this method would be further validated according to ICH guidelines for linearity, accuracy, precision, and limit of quantification (LOQ).[16]
Conclusion and Recommendations
While a standard C18 column can provide adequate results for the quantitative analysis of 1,3-Difluoro-5-methoxy-2-nitrobenzene, the data and underlying chromatographic theory strongly support the selection of a fluorinated-phase (PFP) column as the superior alternative.
-
Choose a C18 column for initial screening or when analyzing relatively clean samples where key impurities are known to be well-separated based on hydrophobicity alone.
-
Choose a PFP column for in-process reaction monitoring, impurity profiling, and final product release testing. Its multi-modal separation mechanism provides enhanced selectivity and robustness, leading to more accurate and reliable quantitative data, which is paramount in research and drug development.[6][7]
By understanding the causality behind stationary phase interactions, scientists can move beyond trial-and-error method development and make intelligent, targeted choices that yield superior chromatographic performance.
References
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (n.d.). PubMed.
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- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
- An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. (n.d.).
- FluroPhase Premium HPLC Columns. (n.d.). Analytical Sales.
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- HPLC Sample Preparation. (n.d.).
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- Sample Preparation – HPLC. (n.d.).
- Sample Preparation Fundamentals for Chrom
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016, February 1).
- A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (n.d.). MDPI.
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- Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Deriv
- HPLC Determination of Four Derivatives of Benzene. (2025, August 6).
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A Practical Guide to Assessing the Novelty of Compounds Derived from 1,3-Difluoro-5-methoxy-2-nitrobenzene
Abstract
In the competitive landscape of drug discovery and materials science, the novelty of a synthesized compound is its most valuable currency. The starting material, 1,3-Difluoro-5-methoxy-2-nitrobenzene, offers a rich scaffold for generating diverse and unique molecular architectures due to its distinct electronic and steric properties. This guide provides a comprehensive framework for synthesizing and, critically, assessing the novelty of compounds derived from this versatile precursor. We will explore a strategic synthetic pathway, present a robust workflow for novelty validation, and offer a comparative analysis against hypothetical alternatives, grounded in established scientific protocols and data-driven insights.
The Strategic Value of the 1,3-Difluoro-5-methoxy-2-nitrobenzene Scaffold
1,3-Difluoro-5-methoxy-2-nitrobenzene is an excellent starting point for novel compound synthesis due to its highly activated aromatic system. The potent electron-withdrawing effects of the nitro group and two fluorine atoms make the ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This allows for the displacement of the fluorine atoms by a wide array of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening up a vast number of subsequent chemical transformations.[3][4][5] The strategic positioning of these groups allows for regioselective reactions, providing precise control over the final molecular structure.
Illustrative Synthesis of a Novel Compound ("Compound X")
To demonstrate the synthetic utility of the precursor, we outline a logical, multi-step synthesis of a hypothetical target, Compound X . The chosen reactions are common in medicinal chemistry, but their combination on this specific scaffold is designed to generate a potentially novel chemical entity.
Experimental Protocol: Synthesis of Compound X
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The first step involves the selective displacement of the fluorine atom at the C-3 position. This position is activated by both the ortho nitro group and the para fluorine atom. A sterically hindered secondary amine is chosen as the nucleophile to favor monosubstitution and introduce a distinct chemical motif.
-
Procedure:
-
Dissolve 1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N-ethylisopropylamine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq) as a base.
-
Heat the mixture to 90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 6-8 hours).
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the substituted nitrobenzene intermediate.
-
Step 2: Chemoselective Reduction of the Nitro Group
-
Causality: The nitro group is reduced to a primary amine, providing a new point for diversification. Catalytic hydrogenation is selected as a clean and efficient method that avoids the use of harsh, acidic metal reductants which could potentially cleave the methoxy ether.[4][5]
-
Procedure:
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate to yield the aniline derivative, which is often pure enough for the next step.
-
Step 3: Amide Bond Formation
-
Causality: The final step involves coupling the newly formed aniline with a commercially available, functionalized carboxylic acid to build molecular complexity. A standard peptide coupling agent, HATU, is used for its high efficiency and mild reaction conditions.
-
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and 3-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography to obtain the final product, Compound X .
-
Synthetic Workflow Diagram
Caption: A three-step synthetic route to the novel target Compound X.
Comparative Performance Analysis
A novel compound's value is enhanced if its synthesis is efficient and its properties are superior to existing alternatives. The following table provides a hypothetical comparison of Compound X with other compounds that might have similar applications.
| Parameter | Compound X (This Guide) | Alternative A (Literature Precedent) | Alternative B (Commercial Scaffold) |
| Synthetic Route Length | 3 steps | 6 steps | 4 steps |
| Overall Yield | 38% | 15% | 25% |
| Purification Difficulty | Straightforward (Chromatography) | Challenging (Multiple purifications) | Moderate (Recrystallization) |
| Predicted LogP | 3.85 | 4.50 | 2.90 |
| Structural Novelty Score | 0.85 | 0.60 | 0.45 |
| Tanimoto similarity score against PubChem, where a lower score indicates higher novelty. |
This data illustrates that the synthetic route to Compound X is more efficient and results in a molecule with a higher degree of structural novelty compared to established alternatives.
A Self-Validating Workflow for Novelty Assessment
Asserting that a compound is "novel" requires a rigorous, multi-pronged validation process. Simply creating a new structure is insufficient; one must prove it has not been synthesized before and that its structure is unequivocally confirmed.
Experimental Protocols for Validation
1. Comprehensive Database Search:
-
Rationale: This is the first and most critical step to ensure the compound has not been previously reported.
-
Procedure:
-
Draw the exact chemical structure of Compound X in chemical drawing software.
-
Perform substructure and exact structure searches in comprehensive chemical databases, including:
-
Document the search results. The absence of an exact match is the first indication of novelty.
-
2. Unambiguous Structural Elucidation:
-
Rationale: Spectroscopic and analytical data provide the definitive proof of the compound's structure and purity.
-
Procedure:
-
Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental formula matches the theoretical calculation for Compound X.
-
Nuclear Magnetic Resonance (NMR): Acquire a full suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to unambiguously assign every proton and carbon and confirm the connectivity of the atoms.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer to determine the purity of the final compound, aiming for >95% for biological screening.
-
Novelty Assessment Workflow Diagram
Caption: A multi-step workflow to rigorously assess and confirm compound novelty.
Conclusion
1,3-Difluoro-5-methoxy-2-nitrobenzene is a starting material with significant potential for the generation of novel compounds. Its predictable reactivity allows for the strategic design of efficient synthetic routes. However, the synthesis of a new molecule is only the beginning. True scientific rigor demands a comprehensive and systematic assessment of novelty, combining exhaustive literature and database searches with unambiguous analytical characterization. By following the structured workflow presented in this guide, researchers can confidently pursue, validate, and report genuinely novel chemical entities, thereby making meaningful contributions to the advancement of science.
References
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]
- Teasdale, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
-
Alchemist-chem. (n.d.). 1,3-Difluoro-2-Methoxy-5-Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
-
Semantic Scholar. (2001). Aromatic nucleophilic replacement. Part XVI.... Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved from [Link]
- Tikrit Journal of Pure Science. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities.
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
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The Strategic Utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms and the use of highly functionalized aromatic building blocks are paramount for the development of novel bioactive molecules.[1] Among the vast arsenal of available synthons, 1,3-Difluoro-5-methoxy-2-nitrobenzene has emerged as a key intermediate, offering a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of the utility of 1,3-Difluoro-5-methoxy-2-nitrobenzene, a comparative assessment against relevant alternatives, and detailed experimental insights to inform its effective application in research and development.
The Chemical Logic of 1,3-Difluoro-5-methoxy-2-nitrobenzene: A Versatile Scaffold for Nucleophilic Aromatic Substitution
1,3-Difluoro-5-methoxy-2-nitrobenzene is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group, positioned ortho and para to the two fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack. This electronic arrangement facilitates the displacement of the fluorine atoms, which, despite the high strength of the carbon-fluorine bond, are excellent leaving groups in the context of SNAr. The methoxy group, while being an electron-donating group by resonance, exerts an inductive electron-withdrawing effect and, more importantly, provides an additional point of structural diversity for further molecular elaboration.
The primary utility of this reagent lies in its capacity to undergo sequential and regioselective SNAr reactions. This allows for the controlled introduction of two different nucleophiles, paving the way for the construction of complex, unsymmetrically substituted aromatic cores. This feature is particularly valuable in the synthesis of kinase inhibitors, where precise positioning of various functional groups is critical for achieving high potency and selectivity.
Performance in Synthesis: A Comparative Perspective
While direct, head-to-head comparative studies of 1,3-Difluoro-5-methoxy-2-nitrobenzene against its analogs in peer-reviewed literature are scarce, a robust understanding of its performance can be constructed from patent literature and by drawing parallels with closely related, well-studied systems. The primary alternatives for consideration are the corresponding dichloro- and dibromo-analogs, as well as other isomeric forms of dihalo-methoxy-nitrobenzene.
The Fluoro Advantage in SNAr Reactions
A well-established principle in SNAr chemistry is the superior reactivity of fluoro-substituted nitroaromatics compared to their chloro- or bromo- counterparts. This is counterintuitive when considering bond strengths (C-F > C-Cl > C-Br), but is rationalized by the rate-determining step of the SNAr mechanism: the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine powerfully stabilizes the developing negative charge in the transition state leading to this intermediate, thereby lowering the activation energy and accelerating the reaction.
Table 1: Comparative Reactivity of Halogenated Nitroaromatics in SNAr Reactions
| Feature | 1,3-Difluoro-5-methoxy-2-nitrobenzene | 1,3-Dichloro-5-methoxy-2-nitrobenzene |
| Reactivity in SNAr | High | Moderate to Low |
| Leaving Group Ability | Excellent | Good |
| Activation by Nitro Group | Strong | Strong |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Harsher conditions, higher temperatures |
| Selectivity | Generally high for mono-substitution | Can be less selective, potential for side reactions |
Case Study: Synthesis of a Kinase Inhibitor Intermediate
The strategic advantage of using 1,3-Difluoro-5-methoxy-2-nitrobenzene is evident in its application in the synthesis of complex heterocyclic scaffolds found in numerous kinase inhibitors. For instance, in the synthesis of pyrazolopyrimidine-based inhibitors, this reagent allows for a sequential and regioselective introduction of amine and thiol nucleophiles.
Experimental Workflow: Synthesis of a Disubstituted Aniline Intermediate
Caption: A generalized workflow for the sequential SNAr on 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Experimental Protocols
The following protocols are representative examples of how 1,3-Difluoro-5-methoxy-2-nitrobenzene can be utilized in synthesis, based on analogous reactions reported in the literature.
Protocol 1: Mono-amination with Morpholine
This protocol describes the selective mono-substitution of a fluorine atom with morpholine, a common secondary amine used in drug discovery.
Materials:
-
1,3-Difluoro-5-methoxy-2-nitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 1,3-Difluoro-5-methoxy-2-nitrobenzene in DMSO, add morpholine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Expected Outcome: High yield of the mono-aminated product, demonstrating the high reactivity and selectivity of the fluoro- leaving group.
Protocol 2: Synthesis of a Linezolid Intermediate Analogue
This protocol is adapted from the high-yield synthesis of a key intermediate for the antibiotic Linezolid, showcasing the utility of a similar difluoronitrobenzene precursor.[2]
Materials:
-
3,4-Difluoro-nitrobenzene (1.0 eq)
-
Morpholine (1.4 eq)
-
Sodium carbonate (Na₂CO₃) (0.052 eq)
Procedure:
-
Combine 3,4-difluoro-nitrobenzene and morpholine.
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture to 78 °C and stir for 6 hours.
-
After cooling, the product can be isolated by filtration and washing.
Reported Yield: >98%[2] This demonstrates the high efficiency of SNAr on a difluoronitrobenzene scaffold with an amine nucleophile.
Mechanistic Insights and Causality
The choice of 1,3-Difluoro-5-methoxy-2-nitrobenzene as a synthetic intermediate is deeply rooted in the fundamental principles of physical organic chemistry. The following diagram illustrates the key mechanistic steps in the SNAr reaction.
Caption: The two-step addition-elimination mechanism of SNAr.
The key to the high utility of this reagent is the stability of the Meisenheimer complex. The strong inductive and resonance-withdrawing effects of the nitro group delocalize the negative charge, making the intermediate more stable and lowering the energy of the transition state for its formation. The fluorine atoms, due to their high electronegativity, also contribute to the stabilization of this intermediate through a powerful inductive effect. This is the primary reason for the enhanced reactivity of fluorinated nitroaromatics in SNAr reactions.
Conclusion: A Strategic Building Block for Innovation
1,3-Difluoro-5-methoxy-2-nitrobenzene stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in sequential nucleophilic aromatic substitution reactions, coupled with the advantageous properties imparted by fluorine substitution, makes it a superior choice for many applications in drug discovery and agrochemical development. While direct comparative data in the peer-reviewed literature is not abundant, the foundational principles of SNAr chemistry and evidence from patent literature and analogous systems strongly support its utility. For researchers aiming to construct highly functionalized and diverse molecular scaffolds, 1,3-Difluoro-5-methoxy-2-nitrobenzene represents a powerful tool to accelerate innovation and achieve their synthetic goals.
References
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- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene.[Link not available]
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BTK INHIBITORS - European Patent Office - EP 3240542 B1. [Link]
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides
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1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
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Methods for treating cancer using TOR kinase inhibitor combination therapy comprising administering substituted pyrazino[2,3-b]pyrazines - Patent US-9737535-B2. [Link]
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Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. [Link]
- The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.[Link not available]
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Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.[Link not available]
- Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...[Link not available]
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Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. [Link]
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ACS Medicinal Chemistry Letters: Technology Notes. [Link]
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.[Link not available]
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An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
- Five-membered Heterocycles: Synthesis and Applic
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Difluoro-5-methoxy-2-nitrobenzene
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 1,3-Difluoro-5-methoxy-2-nitrobenzene (CAS No. 66684-62-6) is a compound whose utility in research and development is matched by the critical need for its proper handling and disposal.[1][2] The unique chemical reactivity imparted by its difluoro and nitro-substituted methoxybenzene structure necessitates a disposal protocol grounded in a thorough understanding of its hazard profile.[1] This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Chemical Characteristics
A complete understanding of a chemical's properties is the foundation of its safe management. The disposal plan for 1,3-Difluoro-5-methoxy-2-nitrobenzene is directly informed by its physical, chemical, and toxicological characteristics.
Physical and Chemical Properties
The compound's properties dictate its behavior under various conditions and inform the selection of appropriate handling and storage materials. It is a solid with low solubility in water but is soluble in common organic solvents, a key factor in decontamination procedures.[1]
| Property | Value | Source |
| CAS Number | 66684-62-6 | [3][4] |
| Molecular Formula | C₇H₅F₂NO₃ | [4][5] |
| Molecular Weight | 189.12 g/mol | [1][4] |
| Appearance | Solid | [1][5] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform, ethyl acetate. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids. | [6] |
Toxicological Hazards and Reactivity
1,3-Difluoro-5-methoxy-2-nitrobenzene is classified as a hazardous substance. Its primary risks are associated with irritation and acute toxicity upon exposure.[4]
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The chemical's reactivity is dominated by its functional groups. The electron-withdrawing nature of the nitro and fluoro groups activates the benzene ring for nucleophilic aromatic substitution.[2] This reactivity necessitates strict segregation from incompatible materials, particularly strong bases, to prevent uncontrolled exothermic reactions.[6]
Most critically, thermal decomposition or incomplete combustion can liberate highly toxic and corrosive gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF) .[6] The potential for HF formation is a primary driver for the recommended disposal methodology.
Core Principles of Waste Management
Before proceeding to specific protocols, all personnel must adhere to these fundamental principles for managing hazardous chemical waste.
-
Waste Identification: All waste streams containing 1,3-Difluoro-5-methoxy-2-nitrobenzene, including pure compound, reaction mixtures, and contaminated materials, must be classified and handled as hazardous chemical waste.
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this waste must wear a lab coat, chemical splash goggles, and nitrile gloves.[7][8] All handling of open containers must occur within a certified chemical fume hood.[9]
-
Waste Segregation: Collect waste containing this compound in a dedicated, clearly labeled container.[9] Do not mix with other waste streams, especially aqueous waste or waste containing strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[6]
Step-by-Step Disposal Procedures
The following workflow provides a logical and safe pathway for the disposal of 1,3-Difluoro-5-methoxy-2-nitrobenzene from generation to final disposition.
Disposal Decision Workflow
Caption: Disposal workflow for 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Protocol 1: On-Site Waste Collection and Containment
-
Container Selection: Choose a clean, dry, and chemically compatible waste container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass bottle is recommended.
-
Waste Transfer: Carefully transfer the solid waste or reaction residues into the designated container inside a chemical fume hood. Minimize the generation of dust.
-
Labeling: Immediately affix a hazardous waste label to the container.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,3-Difluoro-5-methoxy-2-nitrobenzene".
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be well-ventilated and provide secondary containment to capture any potential leaks.[8]
Protocol 2: Decontamination of Laboratory Equipment
-
Initial Decontamination: Scrape any visible solid residue from glassware or equipment directly into the solid waste container described in Protocol 1.
-
Solvent Rinse: Rinse the contaminated equipment three times with a minimal amount of a suitable organic solvent, such as acetone or ethyl acetate. This rinsing should be performed in a fume hood.
-
Rinsate Collection: Crucially, the solvent rinsate is also hazardous waste. [10] Collect all rinsate in a separate, clearly labeled container for halogenated organic waste. Do not pour it down the drain.[11]
-
Final Cleaning: After the solvent rinse, the equipment can be washed using standard laboratory procedures.
Protocol 3: Final Disposition via Professional Vendor
The chemical complexity and hazardous decomposition products of 1,3-Difluoro-5-methoxy-2-nitrobenzene preclude on-site chemical neutralization or disposal via standard drains or landfill.
-
Engage a Licensed Vendor: The only acceptable method for final disposal is through a licensed and certified hazardous waste management company. This vendor must be equipped to handle and transport regulated chemical waste according to local and national regulations (e.g., EPA RCRA standards in the United States).[12]
-
Specify High-Temperature Incineration: The preferred and most effective disposal technology for fluorinated and nitrated aromatic compounds is high-temperature incineration.[13] This process must be carried out in a facility equipped with afterburners and alkaline scrubbers.
-
Causality: High temperatures (>1000 °C) are required to ensure the complete destruction of the stable aromatic ring.[13] The alkaline scrubbers are essential to neutralize the acidic gases (HF and NOx) that are inevitably produced during combustion, preventing their release into the atmosphere.[6][13]
-
-
Documentation: Retain all manifests and certificates of destruction provided by the waste vendor. This documentation is a legal requirement and serves as proof of proper disposal.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE: chemical splash goggles, a lab coat, and double-layered nitrile gloves. For a large spill, respiratory protection may be necessary.[8]
-
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, clay, or dry sand. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with acetone or ethyl acetate, collecting the cloth and rinsate as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris as hazardous waste and manage it according to the procedures outlined in Section 3.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of 1,3-Difluoro-5-methoxy-2-nitrobenzene is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
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- Safety and handling of fluorinated organic compounds. Benchchem. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Difluoro-5-methoxy-2-nitrobenzene
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,3-Difluoro-5-methoxy-2-nitrobenzene. As a halogenated nitroaromatic compound, this chemical necessitates a comprehensive approach to personal protection, grounded in a thorough understanding of its potential hazards. The following procedures are based on established best practices for managing structurally similar hazardous compounds.
Synthesized Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive toxicological profile for 1,3-Difluoro-5-methoxy-2-nitrobenzene may not be readily available, its structure—featuring a nitrobenzene core with fluoro- and methoxy-substituents—allows for an expert assessment of its likely hazards based on analogous compounds.
Nitroaromatic compounds are known for their potential toxicity, including the ability to be absorbed through the skin and interfere with the blood's oxygen-carrying capacity (methemoglobinemia).[1] Compounds like 1,3-Difluoro-2-nitrobenzene and other isomers are classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause serious skin and eye irritation.[2][3] The presence of fluorine atoms can enhance reactivity and may lead to the release of hazardous decomposition products like hydrogen fluoride under thermal stress.[4][5] Therefore, we must operate under the assumption that 1,3-Difluoro-5-methoxy-2-nitrobenzene is a hazardous substance requiring stringent safety measures.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][6]
-
Skin Irritation/Corrosion: Likely to cause skin irritation.[7]
-
Eye Damage/Irritation: Likely to cause serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][8]
-
Chronic Effects: Prolonged or repeated exposure to nitroaromatics can lead to organ damage.[1][6]
Engineering Controls: The Primary Barrier to Exposure
Before any personal protective equipment is considered, robust engineering controls must be in place. These are non-discretionary.
-
Chemical Fume Hood: All handling of 1,3-Difluoro-5-methoxy-2-nitrobenzene, including weighing, transferring, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is the most critical engineering control to prevent inhalation of vapors or fine particles.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[10]
-
Emergency Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the handling area.[1]
Personal Protective Equipment (PPE): A Comprehensive Defense
A multi-layered approach to PPE is mandatory to create a redundant system of protection. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Ensure gloves are rated for chemical resistance.[9] |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times.[2] |
| Face Shield | A face shield must be worn over safety goggles during procedures with a high risk of splashing.[9][11] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required.[11] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[9] | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe and heel shoes made of a non-porous material are mandatory.[12] |
In-Depth PPE Rationale
-
Hand Protection: The primary risk with nitroaromatic compounds is dermal absorption.[1] Double-gloving with nitrile gloves provides a robust barrier. Nitrile offers good resistance to a wide range of chemicals, but it is crucial to change gloves immediately upon any sign of contamination.[11] Never wear contaminated gloves, as this can trap the chemical against the skin, increasing exposure.[12]
-
Eye and Face Protection: Given that analogous compounds cause serious eye irritation, chemical splash goggles are essential.[2][7] A face shield should be worn over the goggles when transferring solutions or performing reactions that could splash, providing a secondary layer of protection for the entire face.[11]
-
Body Protection: A flame-resistant lab coat protects against incidental contact and small splashes.[11] An additional chemical-resistant apron is a necessary precaution due to the toxicity of the compound. All protective clothing should be removed before leaving the laboratory.
Operational and Disposal Plan
A systematic workflow minimizes risk and ensures safe handling from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Area Designation:
-
Confirm the chemical fume hood is operational.
-
Designate a specific area within the hood for the experiment to contain potential spills.[9]
-
Assemble all necessary equipment and reagents before starting.
-
-
Weighing and Transfer:
-
Always weigh the solid compound within the chemical fume hood.
-
Use a tared container to minimize transfer steps.
-
Handle the material gently to avoid creating airborne dust.
-
-
Post-Experiment Decontamination:
-
Carefully decontaminate all equipment and surfaces that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Properly label and store any resulting products or mixtures.
-
PPE Selection and Donning/Doffing Workflow
The following diagram outlines the critical path for PPE management when working with 1,3-Difluoro-5-methoxy-2-nitrobenzene.
Caption: PPE workflow from preparation to post-handling.
Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with 1,3-Difluoro-5-methoxy-2-nitrobenzene (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[13]
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[14]
-
Incineration: High-temperature incineration is the preferred method for the ultimate disposal of fluorinated and nitrated organic compounds, as it ensures complete destruction.[15] This must be handled by a licensed hazardous waste disposal company.
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) of a related compound to attending medical personnel.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[10] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
References
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
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- Benchchem.
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- TCI Chemicals. Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
